Product packaging for 1-Azetidinesulfonyl chloride(Cat. No.:CAS No. 639519-67-8)

1-Azetidinesulfonyl chloride

Cat. No.: B1527085
CAS No.: 639519-67-8
M. Wt: 155.6 g/mol
InChI Key: OPHFRFOWQURJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Azetidinesulfonyl chloride is a useful research compound. Its molecular formula is C3H6ClNO2S and its molecular weight is 155.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClNO2S B1527085 1-Azetidinesulfonyl chloride CAS No. 639519-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHFRFOWQURJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639519-67-8
Record name azetidine-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of 1-Azetidinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-azetidinesulfonyl chloride, a pivotal building block in modern medicinal chemistry. We will dissect its discovery, core synthetic methodologies, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust understanding of the principles governing its synthesis and use.

The Strategic Importance of this compound in Drug Discovery

The sulfonamide functional group is a cornerstone of pharmaceutical development, present in a wide array of drugs, including antibacterials, diuretics, and antitumor agents.[1] Traditionally, these are synthesized by reacting an amine with a suitable sulfonyl chloride.[2] The discovery and application of this compound represent a significant advancement in this field.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is not merely a passive scaffold. Its incorporation into drug candidates is a deliberate strategy to enhance physicochemical properties.[3][4] The ring's inherent strain and unique three-dimensional geometry can lead to:

  • Improved Aqueous Solubility: The polar nitrogen atom can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule.

  • Enhanced Metabolic Stability: Compared to more common moieties like amides, the N-sulfonyl bond of an azetidine sulfonamide can exhibit greater resistance to enzymatic hydrolysis.[5]

  • Favorable Conformational Constraint: The rigid structure of the azetidine ring can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.

This compound serves as the primary reagent for seamlessly installing this valuable azetidine-sulfonamide motif, making it an indispensable tool for medicinal chemists.

Core Synthesis: The Direct Sulfonylation of Azetidine

The most direct and widely employed route to this compound is the reaction of azetidine with sulfuryl chloride (SO₂Cl₂). This approach leverages the nucleophilicity of the secondary amine on the azetidine ring and the strong electrophilicity of the sulfur atom in sulfuryl chloride.

Mechanistic Rationale and Causality

The reaction proceeds via a classical nucleophilic substitution at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the azetidine nitrogen atom attacks one of the sulfur atoms in sulfuryl chloride.

  • Chloride Expulsion: This attack forms a transient intermediate, which collapses by expelling a chloride ion, resulting in the formation of a protonated this compound.

  • Deprotonation: A non-nucleophilic base, typically triethylamine (TEA), is crucial. It quenches the hydrogen chloride (HCl) byproduct generated in the reaction. This is critical for two reasons:

    • It prevents the protonation of the starting azetidine, which would render it non-nucleophilic and halt the reaction.

    • It neutralizes the acidic environment, which could otherwise promote the acid-catalyzed ring-opening of the strained azetidine ring.[6][7]

The choice of an inert, aprotic solvent like dichloromethane (DCM) is deliberate. It readily dissolves the reactants while remaining unreactive, preventing solvolysis of the highly reactive sulfuryl chloride and the final product.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Core (0 °C) cluster_workup Workup & Isolation Azetidine Azetidine in DCM ReactionVessel Reaction Mixture Azetidine->ReactionVessel Base Triethylamine (Base) Base->ReactionVessel SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) in DCM SO2Cl2->ReactionVessel Slow Addition Quench Aqueous Quench ReactionVessel->Quench Stir 1-2h Extract Extraction with DCM Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify Product 1-Azetidinesulfonyl Chloride Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel. Sulfuryl chloride is corrosive and reacts violently with water.[9]

  • Vessel Preparation: A two-necked round-bottomed flask, equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, is dried under vacuum with a heat gun and cooled under a nitrogen atmosphere.[10]

  • Reactant Charging: The flask is charged with azetidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Triethylamine (1.1 eq) is added, and the solution is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Sulfuryl chloride (1.05 eq) is dissolved in a separate portion of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred azetidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Aqueous Workup: The reaction is carefully quenched by pouring it into a separatory funnel containing cold water or a saturated aqueous solution of sodium bicarbonate.[11]

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine.

  • Isolation and Purification: The combined organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure at a low temperature (<30 °C). The resulting crude product is typically purified by flash column chromatography on silica gel to yield this compound as a moisture-sensitive solid or oil.

Quantitative Data Summary
Reactant/ParameterMolar Eq.Typical SolventTemperature (°C)Typical Time (h)Typical Yield (%)
Azetidine1.0Dichloromethane0 to 251 - 270 - 85
Sulfuryl Chloride1.05----
Triethylamine1.1----

Synthetic Challenges and Strategic Considerations

  • Reagent Purity and Stability: this compound is highly reactive and susceptible to hydrolysis. It must be handled under anhydrous conditions and stored in a moisture-free environment. Its inherent instability makes its long-term storage challenging, and it is often prepared fresh for subsequent reactions.

  • Ring Strain Management: The primary competing reaction is the ring-opening of the azetidine moiety.[3] This is mitigated by maintaining low temperatures during the exothermic addition of sulfuryl chloride and by using a non-nucleophilic base to prevent an acidic environment. Harsh conditions or the presence of aggressive nucleophiles can lead to decomposition.

  • Alternative Reagents: Sulfonyl Fluorides: In recent years, azetidine sulfonyl fluorides (ASFs) have emerged as valuable alternatives.[12][13] Sulfonyl fluorides are significantly more stable to hydrolysis than their chloride counterparts, allowing for easier handling, purification, and storage.[13] While less reactive, they can be effectively coupled with nucleophiles under slightly more forcing conditions, offering a different strategic advantage in complex, multi-step syntheses.[12][13]

Application in the Synthesis of Bioactive Sulfonamides

The primary utility of this compound is its role as a key intermediate for synthesizing N-azetidinyl sulfonamides. This reaction is robust and generally high-yielding, involving the coupling of the sulfonyl chloride with a primary or secondary amine (R¹R²NH).

General Reaction Mechanism

G start 1-Azetidinesulfonyl Chloride product Target Azetidine Sulfonamide start->product amine Primary/Secondary Amine (R¹R²NH) amine->product + base Base (e.g., Pyridine, Triethylamine) base->product +

Caption: General synthesis of azetidine sulfonamides.

This straightforward coupling reaction vastly expands the chemical space accessible to medicinal chemists. By varying the amine component, a diverse library of sulfonamide derivatives can be rapidly generated for structure-activity relationship (SAR) studies. The sulfonamide moiety formed is crucial for binding interactions in many drug classes.[14]

Future Outlook and Advanced Methodologies

The synthesis of sulfonyl chlorides, while established, is an area of active research aimed at improving safety, efficiency, and environmental impact. For the production of this compound and related compounds, future developments are likely to focus on:

  • Continuous Flow Synthesis: Flow chemistry offers significant advantages for handling hazardous reagents like chlorosulfonic acid or sulfuryl chloride.[15] Automated continuous systems can improve safety by minimizing the amount of reactive material present at any given time and enhance consistency and yield through precise control of reaction parameters.[15]

  • Milder Sulfonylation Reagents: Research into novel, milder reagents for converting amines to sulfonyl chlorides continues to be a priority, aiming to improve functional group tolerance and reduce the use of harsh chemicals.[16]

  • Photocatalytic Methods: Emerging strategies using visible light photocatalysis to generate sulfonyl chlorides from precursors like diazonium salts offer a sustainable and mild alternative to traditional methods, potentially expanding the scope of accessible structures.[17]

By mastering the synthesis and strategically applying this compound, drug discovery programs can continue to leverage the unique benefits of the azetidine scaffold to develop next-generation therapeutics with optimized efficacy and pharmaceutical properties.

References

An In-depth Technical Guide to 1-Azetidinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Strained Ring Sulfonyl Chloride

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their inherent ring strain endows them with unique conformational properties and reactivity profiles, making them attractive bioisosteres for larger, more flexible ring systems.[2] When functionalized with a highly reactive sulfonyl chloride group, as in 1-Azetidinesulfonyl chloride (CAS No. 639519-67-8), the resulting molecule becomes a powerful electrophilic building block for the synthesis of novel sulfonamides.[3] These sulfonamide derivatives are of significant interest to drug development professionals due to their prevalence in a wide range of therapeutic agents.

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and handling of this compound. The information herein is curated for researchers and scientists, offering field-proven insights to enable its effective and safe utilization in the laboratory.

Molecular and Physicochemical Properties

This compound is a reactive compound whose utility is defined by its distinct structural features. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 639519-67-8Synthonix[3]
Molecular Formula C₃H₆ClNO₂SSynthonix[3]
Molecular Weight 155.60 g/mol Calculated
Appearance Colorless to light yellow liquid (typical for sulfonyl chlorides)General Knowledge[4]
Purity ≥94% (typical commercial grade)Synthonix[3]
SMILES S(=O)(=O)(N1CCC1)ClSynthonix[3]
InChIKey OPHFRFOWQURJRP-UHFFFAOYSA-NSynthonix[3]

Synthesis and Mechanistic Considerations

The synthesis of sulfonyl chlorides is a fundamental transformation in organic chemistry. While specific, peer-reviewed synthetic procedures for this compound are not widespread in the public domain, its synthesis can be logically inferred from established methods for creating sulfonyl chlorides from their corresponding amines or sulfur-containing precursors.

A common and industrially relevant method for preparing sulfonyl chlorides is through chlorosulfonation.[6] A plausible synthetic route would involve the reaction of azetidine with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Plausible Synthetic Pathway: Azetidine, serving as the nitrogen nucleophile, would react with sulfuryl chloride. This reaction must be conducted under carefully controlled, anhydrous conditions, typically at low temperatures and in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The inertness of the solvent is critical to prevent hydrolysis of the highly reactive sulfuryl chloride and the product.

Workflow for the Conceptual Synthesis of this compound

G cluster_reagents Starting Materials cluster_process Reaction Process Azetidine Azetidine Reaction Reaction Vessel (Anhydrous Solvent, e.g., CH₂Cl₂) Low Temperature (e.g., 0 °C) Azetidine->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction Base Non-nucleophilic Base (e.g., Triethylamine) Base->Reaction Quench Aqueous Workup (Careful quench with ice-water) Reaction->Quench 1. Reaction Completion Purification Purification (Extraction & Column Chromatography) Quench->Purification 2. Phase Separation Product This compound Purification->Product 3. Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to attack by nucleophiles, making it an excellent reagent for sulfonylation reactions.[4]

  • Reaction with Nucleophiles : It will react readily with primary and secondary amines to form stable sulfonamides. It also reacts with alcohols to form sulfonate esters and with water to hydrolyze into azetidine hydrochloride and sulfuric acid. This moisture sensitivity is a critical handling consideration.[4]

  • Stability : The compound is sensitive to moisture, air, and light.[7] Hydrolysis is a primary degradation pathway. Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and refrigerated to maintain its quality.[7]

  • Thermal Decomposition : As with many sulfonyl chlorides, heating can lead to decomposition, releasing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides (SOx).[7]

General Reaction Mechanism: Sulfonamide Formation

G reagents This compound N-S(=O)₂-Cl product Azetidine Sulfonamide N-S(=O)₂-NH-R reagents->product Nucleophilic Attack (-HCl) nucleophile Primary Amine R-NH₂ nucleophile->product caption Reaction of this compound with a primary amine.

Caption: General mechanism for the formation of a sulfonamide.

Applications in Drug Discovery

The primary application of this compound is as a synthon for introducing the azetidine-1-sulfonamide moiety into target molecules. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants.[8] The incorporation of the strained azetidine ring can favorably alter a drug candidate's physicochemical properties, such as:

  • Solubility : Modifying lipophilicity to improve aqueous solubility.

  • Metabolic Stability : The azetidine ring can block sites of metabolism.

  • Binding Affinity : The rigid conformation can lead to more specific and potent interactions with biological targets.

Safety, Handling, and Storage

This compound is a corrosive and reactive chemical that requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields or chemical goggles, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[9]

  • Handling : All operations should be conducted within a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[7] The compound is air and light sensitive.[7]

  • Storage : Store in a dry place in a tightly closed container under an inert atmosphere.[7] For long-term stability and to maintain product quality, refrigeration is recommended.[7] Keep away from incompatible materials such as strong oxidizing agents and water.[7]

  • Spills and Disposal : In case of a spill, absorb with an inert, liquid-binding material (e.g., sand, diatomite) and place in a chemical waste container.[10] Waste must be disposed of in accordance with local and national regulations. Do not allow the product to enter drains.[9]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a general, self-validating method for synthesizing an N-substituted azetidine-1-sulfonamide.

Objective: To react this compound with a primary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup : In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Causality: Anhydrous conditions are essential to prevent the hydrolysis of the sulfonyl chloride.[4] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Addition of Sulfonyl Chloride : Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise via a syringe.

    • Causality: Slow, cooled addition helps to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

    • Self-Validation: TLC provides a direct visual confirmation that the starting material has been converted to a new, typically less polar, product.

  • Workup : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

    • Causality: The bicarbonate wash removes the triethylamine hydrochloride salt and any unreacted starting material or acidic byproducts.

  • Purification Prep : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The brine wash removes residual water, and the drying agent ensures the complete removal of water before concentration.

  • Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Self-Validation: Column chromatography separates the desired sulfonamide from any impurities. Fractions can be analyzed by TLC to ensure purity.

  • Characterization : Combine the pure fractions and concentrate to afford the final product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Self-Validation: Spectroscopic analysis provides definitive structural confirmation of the synthesized sulfonamide, validating the success of the reaction.

References

1-Azetidinesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource on 1-azetidinesulfonyl chloride, a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will dissect its core chemical properties, established synthetic routes, reactivity patterns, and significant applications, particularly within the realm of drug discovery. This document is designed to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights to effectively utilize this versatile reagent.

Part 1: Core Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is identified by a unique CAS number and a distinct chemical structure that dictates its reactivity.

Core Identifiers:

  • Chemical Name: this compound

  • CAS Number: 639519-67-8[1]

  • Molecular Formula: C₃H₆ClNO₂S[1]

  • Molecular Weight: 155.6 g/mol

  • SMILES: S(=O)(=O)(N1CCC1)Cl[1]

  • InChIKey: OPHFRFOWQURJRP-UHFFFAOYSA-N[1]

Chemical Structure:

The structure is characterized by a four-membered, saturated azetidine ring bonded to a sulfonyl chloride functional group. The inherent ring strain of the azetidine and the high electrophilicity of the sulfonyl group are the primary determinants of its chemical behavior.

Chemical structure of this compound

Part 2: Synthesis and Purification: A Validated Protocol

The synthesis of sulfonyl chlorides is a cornerstone of organic chemistry, with various established methods.[2][3] For this compound, the most common laboratory-scale synthesis involves the reaction of azetidine with a chlorosulfonating agent, such as sulfuryl chloride.

Synthetic Workflow Overview

The process begins with the controlled addition of sulfuryl chloride to a solution of azetidine in an inert solvent at low temperatures to manage the exothermic reaction. This is followed by a standard aqueous workup to remove byproducts and unreacted starting materials, and finally, purification of the crude product.

synth_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Azetidine in Inert Solvent (e.g., DCM) C Reaction Vessel (0°C to RT) A->C B Sulfuryl Chloride (SO₂Cl₂) B->C Slow Addition D Quench with Water/Brine C->D Reaction Completion E Liquid-Liquid Extraction (e.g., Ethyl Acetate) D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Concentration in vacuo F->G H Crude Product G->H I Column Chromatography (Silica Gel) H->I J Pure this compound I->J

Caption: A typical synthetic workflow for this compound.

Detailed Experimental Protocol

Expertise & Experience Insight: The slow, dropwise addition of sulfuryl chloride at 0°C is critical. This mitigates the highly exothermic nature of the reaction, preventing the formation of undesired byproducts and ensuring the integrity of the strained azetidine ring.

Materials:

  • Azetidine

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dissolve azetidine (1.0 equivalent) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM dropwise via an addition funnel over 30-60 minutes. Maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture back to 0°C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.

Part 3: Chemical Reactivity and Mechanistic Logic

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group as an electrophile. This reactivity is comparable to that of acyl chlorides, though generally, sulfonyl chlorides are slightly less reactive, allowing for more controlled reactions.[4]

Nucleophilic Substitution: The Cornerstone Reaction

The primary reaction pathway is nucleophilic substitution at the tetracoordinate sulfur atom.[5] The sulfonyl chloride readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

Caption: General mechanism for sulfonamide formation.

Trustworthiness Insight: This reaction is self-validating. The formation of HCl as a byproduct drives the reaction forward, especially when a non-nucleophilic base (e.g., triethylamine or pyridine) is added to act as a scavenger. The progress can be easily monitored by the precipitation of the amine hydrochloride salt.

Comparative Reactivity
Reagent ClassRelative ReactivityCommon NucleophilesKey Application
Acyl Chlorides Very HighWater, Alcohols, AminesEster/Amide Synthesis[6]
Sulfonyl Chlorides HighAmines, AlcoholsSulfonamide/Sulfonate Ester Synthesis
Alkyl Halides ModerateVaries (SN1/SN2)C-C, C-N, C-O Bond Formation

Part 4: Applications in Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] The azetidine sulfonamide moiety, derived from this compound, is particularly valuable for its ability to fine-tune the physicochemical properties of drug candidates.

Authoritative Grounding: Sulfonate salts and sulfonamide derivatives are widely used to improve properties like solubility and bioavailability, although care must be taken to control for potentially genotoxic sulfonate ester impurities.[8][9] The incorporation of the small, polar azetidine ring can enhance aqueous solubility and provides a vector for interaction with protein targets without significantly increasing molecular weight.

Examples of Therapeutic Areas:

  • Diuretics: Many early diuretic drugs are based on a sulfonamide scaffold.

  • Antibacterials: The "sulfa drugs" were among the first effective systemic antibiotics.

  • Antivirals: Protease inhibitors often incorporate sulfonamide groups for hydrogen bonding interactions.

  • Oncology: Kinase inhibitors and other targeted therapies frequently utilize sulfonamides to engage with the target protein's active site.

Part 5: Safety, Handling, and Storage

Hazard Profile: this compound is a corrosive and moisture-sensitive compound. Contact with water or moisture in the air will lead to hydrolysis, producing hydrochloric acid (HCl) and azetidinesulfonic acid, resulting in fuming.[10]

  • Causes severe skin burns and eye damage. [11]

  • May cause respiratory irritation.

Handling and PPE:

  • Always handle in a certified chemical fume hood to avoid inhalation of vapors and fumes.[12][13]

  • Wear appropriate personal protective equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile).

    • Chemical safety goggles and a face shield.[11]

    • A flame-retardant lab coat.

Storage:

  • Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10]

  • Keep in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, strong bases, and alcohols.[10][13]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][14]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

An In-depth Technical Guide to the Spectroscopic Data and Analysis of 1-Azetidinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azetidinesulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a strained four-membered azetidine ring and a reactive sulfonyl chloride group. The azetidine moiety is a valuable pharmacophore known to impart unique conformational constraints and improve physicochemical properties of drug candidates. The sulfonyl chloride functional group serves as a versatile synthetic handle for the introduction of sulfonamide linkages, a common motif in a wide array of therapeutic agents.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the following sections will not only present the predicted spectroscopic data but also delve into the rationale behind the spectral features, offering insights into how these techniques can be leveraged for structural elucidation, purity assessment, and quality control in a drug discovery and development setting. While experimental spectra for this specific molecule are not publicly available, this guide will provide a robust theoretical framework for its analysis based on the well-established principles of spectroscopy and data from analogous structures.

Molecular Structure and Key Features

To understand the spectroscopic data of this compound, it is crucial to first examine its molecular structure. The molecule consists of an azetidine ring attached to a sulfonyl chloride group via the nitrogen atom.

Caption: Molecular structure of this compound.

The key structural features that will dominate the spectroscopic signatures are:

  • Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. The ring strain and the symmetry of the unsubstituted ring will influence the chemical shifts and coupling constants in NMR spectroscopy.

  • Sulfonyl Chloride Group (-SO₂Cl): A strongly electron-withdrawing group that will significantly deshield adjacent protons and carbons in the NMR spectra. It also gives rise to characteristic strong stretching vibrations in the infrared (IR) spectrum.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom.

A. ¹H NMR Spectroscopy

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of the sulfonyl chloride, aprotic solvents are essential.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of methylene protons in the azetidine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.0 - 4.5Triplet4HCH₂ -N-SO₂ClThe protons on the carbons adjacent to the nitrogen are significantly deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride group. The signal is expected to be a triplet due to coupling with the protons on the C3 carbon.
~ 2.2 - 2.7Quintet2HCH₂ -CH₂-NThe protons on the C3 carbon are less deshielded and will appear further upfield. This signal is expected to be a quintet due to coupling with the four equivalent protons on the two adjacent carbons.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is to ensure adequate resolution of the multiplets. The use of aprotic deuterated solvents like CDCl₃ is critical to prevent reaction with the sulfonyl chloride group.[1]

B. ¹³C NMR Spectroscopy

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Use the same NMR spectrometer, but with a carbon probe or a broadband probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a standard proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals for the two distinct carbon environments in the azetidine ring.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 50 - 60C H₂-N-SO₂ClThe carbons directly attached to the nitrogen are deshielded by the sulfonyl chloride group and will appear at a lower field.
~ 20 - 30C H₂-CH₂-NThe C3 carbon of the azetidine ring will be less affected by the sulfonyl chloride group and will resonate at a higher field.

The chemical shifts for azetidine derivatives can vary, but these predicted ranges are based on typical values for substituted azetidines.[2][3]

G cluster_nmr NMR Analysis Workflow Sample Sample Preparation (this compound in CDCl3) H1_NMR 1H NMR Acquisition Sample->H1_NMR C13_NMR 13C NMR Acquisition Sample->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Multiplicity, Integration) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: A typical workflow for NMR-based structural analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For this compound, IR spectroscopy will be particularly useful for confirming the presence of the sulfonyl chloride group.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty sample holder or the solvent should be acquired and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the sulfonyl chloride group.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~ 1370 - 1410StrongAsymmetric S=O stretchSulfonyl chloride
~ 1160 - 1204StrongSymmetric S=O stretchSulfonyl chloride
~ 2800 - 3000MediumC-H stretchAzetidine ring
~ 550 - 700MediumS-Cl stretchSulfonyl chloride

The presence of two strong absorption bands in the specified regions for the S=O stretching vibrations is highly characteristic of the sulfonyl chloride functional group.[4]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI will likely lead to more extensive fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound (Molecular Weight: 155.6 g/mol ) is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
155/157[C₃H₆ClNO₂S]⁺Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
120[C₃H₆NO₂S]⁺Loss of Cl• (M - 35/37)
99/101[SO₂Cl]⁺Cleavage of the N-S bond
56[C₃H₆N]⁺Cleavage of the N-S bond
64[SO₂]⁺Loss of SO₂ from fragment ions

A common fragmentation pathway for sulfonyl chlorides involves the loss of the chlorine atom followed by the loss of sulfur dioxide.[5] The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

G M [M]+. (m/z 155/157) M_minus_Cl [M - Cl]+. (m/z 120) M->M_minus_Cl - Cl• SO2Cl [SO2Cl]+ (m/z 99/101) M->SO2Cl N-S cleavage Azetidine_cation [C3H6N]+ (m/z 56) M->Azetidine_cation N-S cleavage

Caption: Plausible fragmentation pathways for this compound in MS.

Conclusion

References

Solubility Profile of 1-Azetidinesulfonyl Chloride: A Technical Guide for Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Reactive Intermediate

In the landscape of modern drug discovery and organic synthesis, 1-Azetidinesulfonyl chloride stands out as a valuable, yet challenging, building block. Its strained four-membered ring and reactive sulfonyl chloride moiety offer unique avenues for chemical exploration. However, the very features that make it synthetically attractive also dictate a complex interplay with its environment, particularly with solvents. A thorough understanding of its solubility profile is not merely an academic exercise; it is a prerequisite for successful process development, from reaction setup and purification to formulation. This guide provides a framework for understanding, experimentally determining, and practically applying the solubility characteristics of this compound, grounded in the principles of physical organic chemistry and informed by extensive experience with reactive intermediates.

The Molecular Architecture of this compound: A Prelude to its Solubility

The solubility of a compound is fundamentally governed by its molecular structure. In the case of this compound (C₃H₆ClNO₂S), several key features are at play:

  • The Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly polar and electrophilic. The sulfur-oxygen and sulfur-chlorine bonds are polarized, creating a significant dipole moment. This polarity suggests a preference for polar solvents.

  • The Azetidine Ring: This saturated four-membered nitrogen-containing ring is also polar. The nitrogen atom can act as a hydrogen bond acceptor.

  • Overall Molecular Size: As a relatively small molecule, its solubility will be more heavily influenced by its functional groups than by a large, nonpolar scaffold.

Based on these structural characteristics, we can apply the "like dissolves like" principle to anticipate its solubility behavior. The polar nature of this compound suggests that it will be more soluble in polar solvents than in nonpolar solvents like hexanes or toluene. However, a critical caveat exists: the high reactivity of the sulfonyl chloride group.

The Dichotomy of Solubility and Reactivity in Protic Solvents

Sulfonyl chlorides are well-known for their reactivity towards nucleophiles, including protic solvents like water and alcohols.[1][2][3] This reactivity, often termed solvolysis, results in the decomposition of the sulfonyl chloride into the corresponding sulfonic acid or ester.

G cluster_0 Interaction with Protic Solvents Azetidinesulfonyl_Chloride 1-Azetidinesulfonyl Chloride Protic_Solvent Protic Solvent (e.g., Water, Methanol) Solvolysis Solvolysis (Hydrolysis/Alcoholysis) Sulfonic_Acid_Ester Azetidinesulfonic Acid or Ester

This reaction has profound implications for solubility determination. In protic solvents, one is not merely observing dissolution but a chemical transformation. Therefore, when considering solubility in these media, it is crucial to distinguish between the solubility of the starting material and the apparent solubility due to its conversion into a more soluble product. For synthetic applications, the use of protic solvents is generally avoided unless the desired product is the sulfonic acid or ester.

A Practical Guide to Experimental Solubility Determination

Given the lack of specific published quantitative solubility data for this compound, experimental determination is essential. The following protocol provides a robust method for assessing solubility in various solvents.

Experimental Protocol: Gravimetric Solubility Determination
  • Solvent Selection: Choose a range of solvents representing different classes (polar aprotic, polar protic, and nonpolar). Examples include acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, water, and hexanes.

  • Preparation of Saturated Solutions:

    • In a series of vials, add a known volume (e.g., 2 mL) of each solvent.

    • Add an excess amount of this compound to each vial. An excess is present when solid material remains undissolved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). A shaker or magnetic stirrer is recommended.

  • Sample Isolation:

    • Allow the vials to stand undisturbed until the excess solid has settled.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent transfer of solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a low temperature to avoid decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the solid residue.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight.

    • Determine the solubility in g/L by dividing the mass of the solid by the volume of the supernatant taken.

G Start Start: Select Solvents Add_Excess Add excess 1-Azetidinesulfonyl Chloride to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24h) Add_Excess->Equilibrate Filter Filter supernatant to remove undissolved solid Equilibrate->Filter Evaporate Evaporate a known volume of the filtered supernatant Filter->Evaporate Weigh Weigh the solid residue Evaporate->Weigh Calculate Calculate Solubility (g/L) Weigh->Calculate End End Calculate->End

Anticipated Solubility Profile and Data Presentation

Based on the properties of similar sulfonyl chlorides like benzenesulfonyl chloride and 4-acetylaminobenzenesulfonyl chloride, which are soluble in a variety of organic solvents but have low water solubility, a similar profile can be anticipated for this compound.[4][5] The experimentally determined data should be compiled into a structured table for easy comparison.

Solvent Class Solvent Dielectric Constant (approx.) Solubility (g/L) at 25 °C Observations (e.g., color change, gas evolution)
Polar Aprotic Acetonitrile37.5Experimental Value
Dichloromethane9.1Experimental Value
Ethyl Acetate6.0Experimental Value
Tetrahydrofuran (THF)7.6Experimental Value
N,N-Dimethylformamide (DMF)36.7Experimental Value
Dimethyl Sulfoxide (DMSO)46.7Experimental Value
Polar Protic Water80.1Experimental ValueLikely hydrolysis over time.
Methanol32.7Experimental ValuePotential for reaction (solvolysis).
Nonpolar Hexanes1.9Experimental Value
Toluene2.4Experimental Value

Practical Implications for Synthesis and Drug Development

The choice of solvent is a critical parameter in any chemical process involving this compound.

  • Reaction Medium: For reactions where this compound is a reactant, polar aprotic solvents such as dichloromethane, acetonitrile, or THF are often preferred. These solvents can dissolve the sulfonyl chloride without reacting with it, facilitating homogeneous reaction conditions.

  • Purification: The solubility profile is key to developing effective purification strategies.

    • Crystallization: If a suitable solvent system is identified where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, crystallization can be an effective purification method.

    • Precipitation: In some cases, the low solubility of sulfonyl chlorides in water can be exploited for purification, where the product precipitates upon addition of water to the reaction mixture.[6][7]

  • Formulation: For drug development applications, understanding the solubility in various pharmaceutically acceptable solvents is crucial for creating stable and effective formulations.

G Goal Select Solvent for Reaction Solubility_Check Is this compound soluble in the solvent? Goal->Solubility_Check Reactivity_Check Does the solvent react with the sulfonyl chloride? Solubility_Check->Reactivity_Check Yes Bad_Solvent_Solubility Poor Solvent (e.g., Hexanes) Solubility_Check->Bad_Solvent_Solubility No Good_Solvent Suitable Solvent (e.g., DCM, ACN, THF) Reactivity_Check->Good_Solvent No Bad_Solvent_Reactivity Reactive Solvent (e.g., Water, Alcohols) Reactivity_Check->Bad_Solvent_Reactivity Yes

Safety and Handling: A Non-Negotiable Priority

This compound, like other sulfonyl chlorides, is a hazardous material that must be handled with appropriate precautions.[8][9][10]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: It reacts with moisture, including humidity in the air, to release hydrochloric acid.[3][9] Handle and store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Keep containers tightly sealed.

  • Inhalation Hazard: The vapors are irritating to the respiratory system.[8] All manipulations should be performed in a well-ventilated chemical fume hood.

In case of a spill, it should be absorbed with an inert material and neutralized before disposal. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

References

Fundamental reaction mechanisms of 1-Azetidinesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Azetidinesulfonyl Chloride

Introduction: A Molecule of Duality

This compound is a fascinating bifunctional molecule that marries the inherent reactivity of a sulfonyl chloride with the unique stereochemical and conformational constraints of a strained four-membered azetidine ring.[1] This combination makes it a valuable building block in medicinal chemistry and organic synthesis, where the azetidine moiety can serve as a bioisostere for other cyclic systems and the sulfonyl group provides a handle for diverse functionalization.[2] Understanding the fundamental reaction mechanisms of this compound is paramount for researchers aiming to leverage its properties in drug discovery and the synthesis of complex molecular architectures.[3] This guide provides an in-depth analysis of its core reactivity, focusing on the interplay between the electrophilic sulfur center and the strained heterocyclic ring.

Core Reactivity Principles: Electrophilicity Meets Ring Strain

The reactivity of this compound is dominated by two key features:

  • The Highly Electrophilic Sulfonyl Group: The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur, making it a prime target for nucleophilic attack.

  • The Strained Azetidine Ring: Azetidine, a four-membered heterocycle, possesses significant ring strain (approximately 26 kcal/mol). This strain provides a thermodynamic driving force for reactions that lead to ring-opening, as the resulting acyclic amine is energetically more favorable.[4]

These two features can act independently or in concert, leading to a rich and sometimes complex reaction landscape. The N-sulfonyl group also influences the azetidine ring by withdrawing electron density from the nitrogen, which can affect its nucleophilicity and the reactivity of the ring carbons.

Key Reaction Mechanism I: Nucleophilic Substitution at Sulfur

The most prevalent reaction of this compound is nucleophilic substitution at the sulfonyl sulfur. This reaction is the foundation for the synthesis of a wide array of N-azetidinyl sulfonamides, a common motif in pharmacologically active compounds.

Mechanism: A Concerted Pathway

The reaction proceeds via a bimolecular nucleophilic substitution mechanism (SN2-like) at the tetracoordinate sulfur atom.[5][6] It is generally accepted to be a concerted, one-step process, although the possibility of a short-lived, hypervalent sulfurane intermediate has been debated, particularly with highly reactive nucleophiles.[7]

The key steps are:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic sulfur atom.

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) occupy the apical positions.

  • Leaving Group Departure: The chloride ion is expelled, and the new sulfur-nucleophile bond is fully formed. The reaction is typically irreversible due to the stability of the chloride anion as a leaving group.[8]

G cluster_reactants Reactants cluster_ts Transition State (SN2-like) cluster_products Products R_Nu R-NH₂ (Nucleophile) TS [Trigonal Bipyramidal Transition State] R_Nu->TS Nucleophilic Attack Azetidine 1-Azetidinesulfonyl Chloride Azetidine->TS Product N-Azetidinyl Sulfonamide TS->Product Cl⁻ Departure HCl HCl

Caption: Mechanism of Nucleophilic Substitution at the Sulfonyl Group.

Experimental Protocol: Synthesis of N-(Azetidine-1-sulfonyl)aniline

This protocol provides a representative method for sulfonamide bond formation, a cornerstone reaction in medicinal chemistry.

Materials:

  • This compound (1.0 mmol, 155.6 mg)

  • Aniline (1.1 mmol, 102.4 mg, 1.1 eq)

  • Triethylamine (TEA) (1.5 mmol, 209 µL, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in 5 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve aniline and triethylamine in the remaining 5 mL of anhydrous DCM.

  • Add the aniline/TEA solution dropwise to the cooled sulfonyl chloride solution over 10 minutes with continuous stirring. The TEA acts as a base to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 15 mL of 1 M HCl, 15 mL of saturated NaHCO₃, and 15 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(azetidine-1-sulfonyl)aniline.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to validate the successful synthesis.

Key Reaction Mechanism II: Nucleophilic Ring-Opening of the Azetidine

While less common under standard sulfonylation conditions, the inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, particularly with strong nucleophiles or under forcing conditions.[9][10] The electron-withdrawing sulfonyl group can activate the ring's α-carbons towards attack.

Mechanism: SN2 Attack on Carbon

This reaction follows a standard SN2 pathway, but the attack is on one of the carbon atoms adjacent to the nitrogen, rather than the sulfur atom.

  • Nucleophilic Attack: A potent nucleophile (e.g., a strong organometallic reagent or a hard anion) attacks one of the CH₂ groups of the azetidine ring.

  • Ring Opening: The attack forces the C-N bond to break, relieving the ring strain. The nitrogen atom, bearing the sulfonyl group, acts as the leaving group in this intramolecular cleavage.

  • Protonation: The resulting sulfonamide anion is typically protonated during aqueous workup to yield the final, linear product.

G cluster_reactants Reactants cluster_int Intermediate cluster_products Products Nu Nu⁻ (Strong Nucleophile) Azetidine 1-Azetidinesulfonyl Chloride Derivative Nu->Azetidine SN2 Attack on Carbon Intermediate Acyclic Anion Azetidine->Intermediate C-N Bond Cleavage Product Ring-Opened Product Intermediate->Product Protonation (Workup)

Caption: General Mechanism for Nucleophilic Ring-Opening of the Azetidine.

Causality and Experimental Choices

The choice of nucleophile is critical in determining the reaction pathway.

  • Soft, neutral nucleophiles (e.g., amines, alcohols) preferentially attack the "softer" electrophilic sulfur center, leading to substitution.

  • Hard, anionic nucleophiles (e.g., organolithiums, Grignard reagents) are more likely to attack the "harder" carbon centers, potentially leading to ring-opening.

Solvent and temperature also play a crucial role. Polar aprotic solvents can stabilize charged intermediates, while higher temperatures can provide the necessary activation energy to overcome the barrier for ring-opening.[11]

Other Potential Mechanistic Pathways

While substitution at sulfur and ring-opening are the dominant paradigms, other mechanisms can be envisaged, particularly for derivatives of this compound.

  • [3+2] Cycloaddition Reactions: While the sulfonyl chloride itself is not a 1,3-dipole, N-sulfonylated azetidines can be synthesized via cycloaddition pathways. Conversely, attempts to form azomethine ylides from the azetidine ring could be explored, though the electron-withdrawing sulfonyl group would likely disfavor this. Related azido-sulfonyl compounds are well-known participants in click chemistry, highlighting the broader reactivity of the sulfonyl azide functional group.[12][13][14]

  • Elimination Reactions: If the azetidine ring is substituted with a suitable leaving group and an adjacent proton, base-mediated elimination to form an azetine derivative is theoretically possible, though this would be a highly strained and reactive species.

Data Presentation: Reactivity Comparison

The following table summarizes the expected outcomes based on the nature of the nucleophile, providing a predictive framework for experimental design.

Nucleophile TypeExamplePrimary Reactive SitePredominant MechanismExpected Product
Neutral (Soft) R-NH₂, R-OHSulfonyl SulfurSN2 at SulfurN-Azetidinyl Sulfonamide/Sulfonate
Anionic (Hard) R-Li, RMgBrAzetidine CarbonSN2 at CarbonRing-Opened Propylamine Derivative
Anionic (Soft) R-S⁻Sulfonyl SulfurSN2 at SulfurN-Azetidinyl Thiosulfonate
Bulky Base LDA, t-BuOKAzetidine ProtonE2 (Potential)Azetine (unlikely, highly strained)

Applications in Drug Discovery

The dual reactivity of this compound is a significant asset in drug discovery. The ability to readily form stable sulfonamides allows for the exploration of chemical space around a core azetidine scaffold.[3] The azetidine ring itself is increasingly used by medicinal chemists to improve physicochemical properties such as solubility and metabolic stability while providing a rigid vector to orient substituents into protein binding pockets.[2]

Conclusion

The fundamental reaction mechanisms of this compound are governed by a delicate balance between nucleophilic attack at the electrophilic sulfonyl group and the potential for ring-opening of the strained azetidine moiety. By understanding the principles of hard and soft acid-base theory and the kinetics of SN2 reactions at both sulfur and carbon centers, researchers can selectively control the reaction outcome. This control is essential for harnessing the full synthetic potential of this versatile building block in the development of new therapeutics and functional materials.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-Azetidinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

1-Azetidinesulfonyl chloride is a pivotal building block in contemporary drug discovery, prized for its role in introducing the unique azetidine moiety into complex molecules. However, its utility is shadowed by significant thermal instability, posing considerable safety risks and process control challenges. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound. We will delve into the critical factors influencing its stability, methodologies for thermal hazard assessment, and detailed protocols for safe handling and storage. This document is intended for researchers, chemists, and process development scientists to foster a deeper understanding of this reactive compound and to ensure its safe and effective use in pharmaceutical research and development.

Introduction: The Double-Edged Sword of Reactivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. This compound (ASC) serves as a highly efficient reagent for installing this valuable functional group.

Despite its synthetic utility, ASC is classified as a thermally sensitive substance. Incidents involving uncontrolled exothermic decomposition, or "runaway reactions," have been reported, highlighting the critical need for a thorough understanding of its thermal behavior.[1][2][3] The energy released during such events can lead to rapid pressure buildup in a reactor, potentially causing vessel rupture and catastrophic failure.[2][4] This guide aims to consolidate the available knowledge on ASC's thermal properties to mitigate these risks.

Physicochemical Properties and Synthesis Overview

This compound is a crystalline solid with the molecular formula C₃H₆ClNO₂S and a molecular weight of 155.60 g/mol .[5]

  • Chemical Structure:

    • SMILES: S(=O)(=O)(N1CCC1)Cl[5]

    • InChI Key: OPHFRFOWQURJRP-UHFFFAOYSA-N[5]

The synthesis of sulfonyl chlorides, including ASC, often involves chlorosulfonation reactions.[6][7] A common laboratory method for preparing sulfonyl chlorides is the reaction of a suitable precursor with chlorosulfonic acid.[8] It is crucial to note that these synthesis procedures often generate impurities that can significantly impact the thermal stability of the final product. One of the most critical impurities in the case of ASC is azetidine hydrochloride.[9][10]

Thermal Hazard Assessment: A Multi-faceted Approach

A comprehensive thermal hazard assessment of this compound involves a combination of analytical techniques designed to probe its decomposition behavior under different conditions. The primary goals are to determine the onset temperature of decomposition, the amount of energy released, and the rate of pressure generation.

Methodologies for Thermal Analysis

Several key analytical techniques are employed to characterize the thermal stability of energetic materials like ASC.

  • Differential Scanning Calorimetry (DSC): DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time. For ASC, DSC is used to determine the onset temperature of decomposition (Tₒ) and the total heat of decomposition (ΔHₔ).

  • Thermo-gravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for identifying the temperature at which decomposition begins and for quantifying the mass loss associated with the formation of volatile decomposition products.

  • Accelerating Rate Calorimetry (ARC): ARC is an adiabatic calorimetric technique that mimics a worst-case thermal runaway scenario in a reactor. It provides data on the time-temperature-pressure relationship during an uncontrolled exothermic event.

The selection of these methods provides a holistic view of the thermal hazards, from initial decomposition to the dynamics of a potential runaway reaction.

The Critical Influence of Impurities: The Case of Azetidine Hydrochloride

The presence of impurities can dramatically lower the decomposition temperature of this compound. Azetidine hydrochloride (C₃H₈ClN) is a common impurity or starting material in the synthesis of azetidine-containing compounds and has been identified as a key destabilizing agent.[9][10]

It is hypothesized that the chloride ion from azetidine hydrochloride can act as a nucleophile, initiating the decomposition of the sulfonyl chloride. This highlights the paramount importance of stringent purification protocols and the analytical characterization of ASC batches to quantify the level of this critical impurity.

Decomposition Pathway and Gaseous Products

The thermal decomposition of sulfonyl chlorides can proceed through various mechanisms, including homolytic cleavage of the S-Cl bond to form radical intermediates.[11] The decomposition of this compound is a highly exothermic process that generates a significant volume of non-condensable gases.

Upon heating, ASC is believed to decompose, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as major gaseous products.[12] The generation of these corrosive and toxic gases adds another layer of hazard to the handling of this compound.[12][13]

The proposed decomposition can be summarized as follows:

C₃H₆ClNO₂S (s) → SO₂ (g) + HCl (g) + Other products

The rapid evolution of these gases is the primary cause of pressure buildup during a runaway reaction.

Experimental Protocols: A Guide to Safe Analysis

The following section provides generalized, step-by-step methodologies for the thermal analysis of this compound. Note: These protocols are for informational purposes only and should be adapted and performed by trained personnel in a properly equipped laboratory, adhering to all institutional and governmental safety guidelines.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature and heat of decomposition of this compound.

Materials and Equipment:

  • DSC instrument with appropriate software

  • Hermetically sealed high-pressure crucibles (e.g., gold-plated stainless steel)

  • Microbalance

  • This compound sample

  • Inert reference material (e.g., empty crucible)

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible.

  • Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sample crucible and a reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a final temperature well above the decomposition point (e.g., 300°C).

    • Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition peak.

    • Integrate the peak area to calculate the heat of decomposition (ΔHₔ) in J/g.

Thermo-gravimetric Analysis (TGA) Protocol

Objective: To determine the temperature of initial mass loss and the total mass loss during the decomposition of this compound.

Materials and Equipment:

  • TGA instrument with appropriate software

  • Ceramic or platinum crucibles

  • Microbalance

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

  • Instrument Setup: Place the sample crucible into the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 400°C).

    • Maintain an inert atmosphere (e.g., nitrogen) during the analysis.

  • Data Analysis:

    • Determine the onset temperature of mass loss from the TGA curve.

    • Calculate the percentage of mass loss at different temperature intervals.

Data Presentation and Interpretation

The data obtained from DSC and TGA analyses are crucial for a comprehensive risk assessment. The results should be summarized in a clear and concise format.

ParameterTypical Value RangeSignificance
DSC Onset Temperature (Tₒ) 80 - 120 °CIndicates the temperature at which self-heating can begin.
Heat of Decomposition (ΔHₔ) 800 - 1500 J/gA measure of the energy released during decomposition; higher values indicate a greater hazard.
TGA Onset of Mass Loss 90 - 130 °CCorrelates with the onset of decomposition and gas evolution.
Total Mass Loss > 50%Indicates significant gas generation.

Note: The values presented are illustrative and can vary depending on the purity of the sample and the experimental conditions.

Visualization of Workflows and Mechanisms

Thermal Hazard Assessment Workflow

Thermal_Hazard_Assessment cluster_0 Initial Screening cluster_1 Adiabatic & Isothermal Testing cluster_2 Data Analysis & Risk Assessment DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC High ΔHₔ TGA Thermo-gravimetric Analysis (TGA) TGA->ARC Significant Gas Evolution Kinetics Kinetic Modeling ARC->Kinetics Isothermal Isothermal Aging Studies Isothermal->Kinetics SOP Develop Safe Operating Procedures (SOPs) Kinetics->SOP

Caption: Workflow for assessing the thermal hazards of this compound.

Proposed Decomposition Pathway

Decomposition_Pathway ASC 1-Azetidinesulfonyl Chloride Decomposition Exothermic Decomposition ASC->Decomposition Heat Thermal Input (Heat) Heat->ASC Products Gaseous Products: - Sulfur Dioxide (SO₂) - Hydrogen Chloride (HCl) - Other Fragments Decomposition->Products Pressure Pressure Buildup Products->Pressure

References

Azetidine-Containing Compounds: A Technical Guide to Their Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and synthetic tractability has propelled its incorporation into a growing number of approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the potential applications of azetidine-containing compounds for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of the azetidine moiety, advanced synthetic strategies, and its multifaceted roles in modulating pharmacological profiles across a spectrum of therapeutic areas. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the azetidine scaffold in their drug discovery endeavors.

The Azetidine Scaffold: A Unique Structural Motif

The azetidine ring, a saturated heterocycle containing one nitrogen and three carbon atoms, possesses a distinct set of physicochemical properties that make it an attractive component in drug design.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, contributes to its unique three-dimensional geometry and influences its reactivity.[3] This constrained nature allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

The presence of the nitrogen atom within the four-membered ring provides a handle for synthetic modification and can also serve as a basic center, influencing the pharmacokinetic properties of the molecule.[4] Furthermore, the azetidine ring is considered a bioisostere of larger, more flexible rings like piperidine, offering a means to reduce molecular weight and lipophilicity while maintaining or improving biological activity.[5]

Physicochemical Properties and Their Implications in Drug Design
PropertyImplication in Drug Design
Conformational Rigidity Pre-organizes substituents for optimal target binding, potentially increasing potency and selectivity. Reduces the entropic penalty upon binding.[2]
Metabolic Stability The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains or larger rings.
Improved Solubility The polar nitrogen atom can enhance aqueous solubility, a crucial factor for drug absorption and distribution.
Reduced Lipophilicity As a smaller scaffold, it can help to lower the overall lipophilicity of a molecule, which is often associated with improved pharmacokinetic profiles and reduced off-target effects.[2]
Vectorial Exit Point The substituents on the azetidine ring can be precisely positioned to explore different regions of a binding pocket.

Synthetic Strategies for Accessing Azetidine-Containing Compounds

Historically, the synthesis of azetidines was considered challenging due to the high ring strain associated with the four-membered ring.[6][7] However, recent years have witnessed the development of numerous robust and efficient synthetic methodologies, making a diverse range of substituted azetidines readily accessible.[8][9][10]

Key Synthetic Approaches

A variety of synthetic routes to azetidines have been established, with the most common being intramolecular cyclization reactions.[9]

General Workflow for Intramolecular Cyclization:

G A Starting Material (e.g., γ-amino alcohol) B Activation of Leaving Group A->B C Base-mediated Intramolecular Cyclization B->C D N-Substituted Azetidine C->D

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Other notable synthetic methods include:

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed cycloadditions of imines and alkenes.[3][9]

  • Ring Expansion of Aziridines: A one-carbon homologation of readily available aziridines.[9][11]

  • Reductive Cyclization of β-haloalkylimines: A straightforward method for the synthesis of N-substituted azetidines.[6][9]

Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative

This protocol outlines a general procedure for the synthesis of a 3-substituted azetidine via intramolecular cyclization of a protected γ-amino alcohol.

Step-by-Step Methodology:

  • Protection of the Amine: The starting γ-amino alcohol is reacted with a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to yield the N-protected amino alcohol.

  • Activation of the Hydroxyl Group: The hydroxyl group of the N-protected amino alcohol is then converted into a good leaving group. This is typically achieved by reaction with mesyl chloride or tosyl chloride in the presence of a base (e.g., pyridine or triethylamine) in DCM at 0°C.

  • Intramolecular Cyclization: The resulting N-protected amino mesylate/tosylate is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1] This induces an intramolecular nucleophilic substitution, leading to the formation of the azetidine ring.

  • Deprotection (if necessary): The protecting group on the azetidine nitrogen can be removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the free azetidine.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure azetidine derivative.[1]

Applications of Azetidine-Containing Compounds in Therapeutic Areas

The unique properties of the azetidine scaffold have led to its successful application in a wide range of therapeutic areas.[7]

Oncology

In oncology, the rigid nature of the azetidine ring has been exploited to design potent and selective enzyme inhibitors.

  • Cobimetinib (Cotellic®): An approved drug for the treatment of melanoma, cobimetinib is a potent and selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[3] The azetidine-amide moiety in cobimetinib plays a crucial role in its binding to the enzyme.[12]

G cluster_0 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK

Caption: Cobimetinib inhibits the MEK kinase in the MAPK/ERK pathway.

Central Nervous System (CNS) Disorders

Azetidine-containing compounds have shown promise in the treatment of various CNS disorders, including Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[13] Their ability to cross the blood-brain barrier and modulate the activity of CNS targets makes them valuable scaffolds in this area.

Infectious Diseases

The azetidine ring is a key structural feature in many β-lactam antibiotics.[14] Beyond β-lactams, novel azetidine derivatives are being explored for their antibacterial and antiviral activities. For instance, combining an azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinically used fluoroquinolones.[14]

Cardiovascular Diseases
  • Azelnidipine (Calblock®): This dihydropyridine calcium channel blocker contains an azetidine ring and is used for the treatment of hypertension.[2][3]

Other Therapeutic Areas

The versatility of the azetidine scaffold has led to its investigation in numerous other disease areas, including:

  • Pain: As inhibitors of fatty acid amide hydrolase (FAAH).

  • Inflammation: As Janus kinase (JAK) inhibitors for the treatment of rheumatoid arthritis.

  • Malaria and Obesity: Demonstrating a broad spectrum of pharmacological activities.[7]

Azetidines as Chemical Probes and Building Blocks

Beyond their direct therapeutic applications, azetidine-containing compounds are valuable tools in chemical biology and drug discovery.

  • Chemical Probes: Functionalized azetidines can be used to develop chemical probes for target identification and validation. For example, the introduction of a clickable handle, such as an alkyne, onto the azetidine ring allows for its use in activity-based protein profiling and other chemoproteomic studies.[15]

  • Building Blocks for Combinatorial Chemistry: A diverse array of functionalized azetidines are commercially available, serving as valuable building blocks for the synthesis of compound libraries for high-throughput screening.[2][8][14]

Future Perspectives and Conclusion

The field of azetidine chemistry has undergone a remarkable transformation, with the development of novel synthetic methods paving the way for the exploration of this unique scaffold in drug discovery. The proven success of azetidine-containing drugs like cobimetinib and azelnidipine, coupled with the growing body of research highlighting their diverse pharmacological activities, ensures that the azetidine ring will continue to be a valuable tool for medicinal chemists.

References

Safety, handling, and storage guidelines for 1-Azetidinesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Azetidinesulfonyl Chloride

Foreword: A Proactive Approach to Reactive Chemistry

As a Senior Application Scientist, my experience has consistently reinforced a fundamental principle: mastery in the laboratory is not defined by the complexity of the reactions we perform, but by the rigor with which we control them. This compound is a potent and valuable reagent in medicinal chemistry and drug development, prized for its ability to introduce the azetidinesulfonyl moiety. However, its utility is intrinsically linked to its high reactivity. This guide is structured not as a mere list of rules, but as a framework for understanding the causality behind each safety recommendation. By internalizing the "why," researchers can cultivate the situational awareness required to handle this and other reactive compounds with the confidence that comes from deep, practical knowledge.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No: 639519-67-8) is a reactive sulfonyl chloride containing a strained four-membered azetidine ring.[1] This structural combination makes it a highly electrophilic and moisture-sensitive compound, demanding stringent handling protocols. Its primary hazard classification is as a UN 2922, Class 8 Corrosive material, which dictates the fundamental safety precautions required.[1]

Physicochemical and Reactivity Data

The inherent risks associated with this compound stem directly from its chemical properties. Sulfonyl chlorides as a class are highly reactive towards nucleophiles, a characteristic that must be at the forefront of every handling decision.[2][3]

PropertyValue / ObservationCausality & Safety Implication
Molecular Formula C₃H₆ClNO₂S[1]-
Molecular Weight 155.60 g/mol [1]-
Appearance Colorless to yellowish fuming liquid (typical for sulfonyl chlorides).[3][4]Fuming indicates reaction with atmospheric moisture, releasing corrosive HCl gas.[3][5] Handling must occur in a dry, controlled atmosphere.
Odor Pungent, acrid.[4][6]The odor is a clear warning sign of airborne corrosive vapors. If you can smell it, your engineering controls are insufficient.
Reactivity with Water Violent and Exothermic. Reacts to form azetidinesulfonic acid and hydrochloric acid (HCl).[4][5][6]This is the primary hazard. The reaction generates significant heat and large volumes of corrosive HCl gas. Never allow contact with water or moist air.[6][7][8]
Reactivity with Nucleophiles Highly reactive with alcohols, amines, and bases.[6][7]These reactions are often vigorous and exothermic. Strict segregation from these chemical classes during storage and in reaction setups is mandatory.
Thermal Stability Decomposes upon heating, producing toxic fumes like hydrogen chloride and sulfur oxides.[9][10]Avoid high temperatures. In case of fire, these toxic decomposition products pose a severe inhalation hazard.
Toxicological Profile

While specific toxicological data for this compound is not extensively published, the hazards can be reliably inferred from its chemical class. The hydrolysis products are primary mediators of its toxicity.

  • Skin and Eye Contact: Causes severe chemical burns and irreversible eye damage.[11] The immediate reaction with moisture on the skin or in the eyes generates HCl, leading to rapid tissue destruction.

  • Inhalation: Vapors and aerosols are extremely destructive to the tissues of the mucous membranes and upper respiratory tract. Inhalation can cause severe irritation, chemical burns, and potentially fatal pulmonary edema.[9]

  • Ingestion: Can cause severe burns of the mouth and stomach, with a high risk of perforation.[5][11]

Section 2: The Hierarchy of Controls: A Mandated Safety Framework

Personal Protective Equipment (PPE) is the last line of defense, not the first.[12] Adherence to the hierarchy of controls is non-negotiable when working with reactive reagents like this compound.

cluster_controls Hierarchy of Controls elimination Elimination/Substitution (Consider less reactive sulfonylating agents if process allows) engineering Engineering Controls (Primary barrier) - Chemical Fume Hood - Glove Box (for highly sensitive operations) elimination->engineering Most Effective admin Administrative Controls (Procedural safety) - Standard Operating Procedures (SOPs) - Mandatory Training - Restricted Access Areas engineering->admin ppe Personal Protective Equipment (PPE) (Last line of defense) admin->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes safer systems over procedural reliance.

Engineering Controls: Your Primary Barrier
  • Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[13][14][15][16] This is to contain the corrosive vapors that fume off the liquid and the HCl gas produced upon reaction with ambient moisture. The sash should be kept as low as possible.

  • Glove Box/Inert Atmosphere: For highly sensitive reactions or long-term storage of small aliquots, a glove box with an inert atmosphere (e.g., nitrogen or argon) provides the ultimate protection against moisture-induced degradation and exposure.

Administrative Controls: Codifying Safe Practices
  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling, storage, and disposal is required and must be reviewed by all personnel before they are authorized to work with the compound.[16]

  • Designated Areas: Clearly mark designated areas within the lab where this compound is stored and handled.

  • Training: Personnel must be trained on the specific hazards of sulfonyl chlorides, the details of the SOP, and emergency procedures.[14]

Personal Protective Equipment (PPE): Non-Negotiable Protection

Given the severe corrosive nature of this reagent, a comprehensive PPE ensemble is mandatory.[6][14][17]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[6][17] Standard safety glasses are insufficient as they do not protect against splashes or corrosive vapors.[12]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but heavier gloves or double-gloving should be considered for transfers of larger quantities.[6][16][18] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[15][18]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[15][19] For larger-scale operations, a chemical-resistant apron or a full chemical suit may be necessary.

  • Respiratory Protection: While a fume hood is the primary control, a respirator with an acid gas cartridge should be available for emergency situations like a spill outside of containment.[6][20] Use of a respirator requires prior training and fit-testing.[20]

Section 3: Protocols for Handling, Storage, and Disposal

Experimental Protocol: Safe Transfer and Weighing

This protocol is designed to be self-validating by minimizing exposure to atmospheric moisture at every step.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials (especially water, alcohols, and bases).[19]

    • Assemble all necessary equipment: reagent bottle, dry glass syringe with a stainless steel needle, a dry receiving flask under an inert atmosphere (e.g., a balloon of nitrogen or argon), and a container for waste.

    • Don all required PPE (face shield, goggles, lab coat, appropriate gloves).

  • Inerting the Syringe:

    • Purge the dry syringe and needle with inert gas (nitrogen or argon) several times to remove any residual moisture and air. Causality: This prevents the reagent from reacting with moisture inside the syringe, which could cause the plunger to seize or generate corrosive HCl gas.

  • Transfer:

    • Carefully uncap the this compound bottle. If it has a septum-sealed cap, pierce the septum with the needle.

    • Slowly draw the desired volume of the liquid into the syringe.

    • Withdraw the needle and immediately dispense the reagent into the dry, inerted receiving flask.

    • Securely recap the reagent bottle.

  • Cleaning:

    • Immediately rinse the syringe and needle by drawing up a quenching solution (e.g., a dilute solution of sodium bicarbonate in a separate flask) followed by an appropriate organic solvent (like acetone). Dispose of all rinsate as hazardous waste. Causality: Immediate quenching neutralizes the reactive sulfonyl chloride, preventing corrosion of the equipment and accidental exposure.

Storage Protocol

Improper storage is a common cause of laboratory incidents. Sulfonyl chlorides must be stored with meticulous care.[6]

  • Containers: Store in the original, tightly sealed container.[9] Ensure the cap liner is intact and provides a moisture-proof seal.

  • Environment: Store in a cool, dry, and well-ventilated area.[6] A dedicated, labeled corrosives cabinet is ideal. The storage area should be protected from direct sunlight and heat sources.

  • Segregation: This is critically important. Store this compound away from incompatible materials.

cluster_incompatible Incompatible Materials (Store Separately) main 1-Azetidinesulfonyl Chloride water Water / Moisture water->main Violent Reaction (HCl Gas) alcohols Alcohols (e.g., Methanol, Ethanol) alcohols->main Exothermic Reaction amines Amines (e.g., Triethylamine) amines->main Exothermic Reaction bases Bases (e.g., NaOH, KOH) bases->main Violent Reaction oxidizers Strong Oxidizing Agents oxidizers->main Potential for Dangerous Reaction start Spill Occurs alert Alert personnel and assess spill size start->alert is_major Is spill >1 Liter or outside fume hood? alert->is_major evacuate Evacuate Area Pull Fire Alarm Call Emergency Services (911) is_major->evacuate Yes minor_spill Minor Spill Procedure (Trained Personnel Only) is_major->minor_spill No end Dispose of waste properly evacuate->end ppe Don appropriate PPE (incl. respirator if needed) minor_spill->ppe contain Contain spill with non-combustible absorbent (sand, dry earth) ppe->contain neutralize Carefully cover with soda ash or calcium carbonate contain->neutralize collect Collect residue into hazardous waste container neutralize->collect decon Decontaminate area with soap and water collect->decon decon->end

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Sulfonamides using 1-Azetidinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Azetidine Sulfonamide Moiety

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone scaffold, present in a wide array of therapeutics including antibiotics, diuretics, and enzyme inhibitors.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged motif in drug design.[3][4] Concurrently, small, strained ring systems like azetidine have garnered significant interest as "bioisosteres" for larger, more flexible groups. The incorporation of an azetidine ring can impart favorable physicochemical properties, such as improved metabolic stability, enhanced binding affinity through conformational constraint, and increased aqueous solubility.

This guide provides a comprehensive protocol for the synthesis of novel sulfonamides by coupling primary and secondary amines with 1-azetidinesulfonyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental workflow, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

The Reagent: Understanding this compound

This compound is a reactive electrophile designed for the facile introduction of the azetidine-1-sulfonyl group. The sulfur-chlorine bond is highly polarized, making the sulfur atom susceptible to nucleophilic attack by amines.[1] The presence of the strained four-membered azetidine ring can influence the reactivity of the sulfonyl chloride, and the resulting sulfonamide's conformational properties.

Key Structural Features:

  • Electrophilic Sulfur Center: The primary site of reaction.

  • Azetidine Ring: A conformationally restricted, polar moiety.

  • Leaving Group: The chloride ion is an excellent leaving group, driving the reaction forward.

Due to its reactivity, particularly its moisture sensitivity, this compound must be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.

The Core Transformation: Mechanism of Sulfonamide Formation

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The generally accepted mechanism proceeds via a stepwise addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the this compound. This forms a transient, pentacoordinate sulfur intermediate.

  • Proton Transfer: A base, typically a non-nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes a proton from the nitrogen atom.

  • Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as the leaving group.

  • Acid-Base Neutralization: The expelled chloride ion combines with the protonated base to form a salt byproduct (e.g., triethylammonium chloride), which often precipitates from the reaction mixture.

This process is generally efficient and high-yielding for a wide range of primary and secondary amines.[5][6]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation & Elimination Amine R-NH₂ SulfonylCl Azetidine-SO₂Cl Amine->SulfonylCl Attack Intermediate [Azetidine-SO₂(Cl)-NH₂⁺-R] SulfonylCl->Intermediate Intermediate_2 [Azetidine-SO₂(Cl)-NH₂⁺-R] Base Base (e.g., TEA) Base->Intermediate_2 Deprotonation Product Azetidine-SO₂-NH-R (Sulfonamide) Salt Base-H⁺ Cl⁻ Intermediate_2->Product Elimination of Cl⁻

Caption: General mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This section outlines a robust, general procedure for the synthesis of an azetidine sulfonamide from a representative primary amine.

Critical Parameters & Experimental Causality

Understanding the role of each component is crucial for troubleshooting and adapting the protocol.

ParameterRecommendedRationale & Justification
Amine Substrate 1.0 equivThe limiting reagent that defines the final product structure.
This compound 1.1 - 1.2 equivA slight excess is used to ensure complete consumption of the valuable amine substrate.
Base 1.5 - 2.0 equiv (e.g., TEA, DIPEA)A non-nucleophilic base is essential to neutralize the HCl byproduct without competing with the substrate amine. An excess ensures the reaction medium remains basic, preventing protonation of the substrate amine which would render it non-nucleophilic.
Solvent Anhydrous Dichloromethane (DCM)An aprotic, anhydrous solvent is critical. DCM is an excellent choice as it solubilizes a wide range of organic compounds and does not react with the sulfonyl chloride. The byproduct, triethylammonium chloride, has low solubility in DCM, often precipitating and providing a visual indicator of reaction progress.
Temperature 0 °C to Room TemperatureThe initial addition is performed at 0 °C to control the initial exotherm of the reaction. Allowing the reaction to slowly warm to room temperature is typically sufficient for it to proceed to completion.
Reaction Time 2 - 12 hoursReaction completion should be monitored empirically using Thin-Layer Chromatography (TLC).
Step-by-Step Synthesis Workflow

The following protocol details the synthesis of N-benzyl-azetidine-1-sulfonamide.

Reagents & Materials:

ReagentM.W.AmountMoles (mmol)Equiv.
Benzylamine107.15 g/mol 107 mg1.01.0
This compound~155.6 g/mol 171 mg1.11.1
Triethylamine (TEA)101.19 g/mol 202 mg (278 µL)2.02.0
Anhydrous DCM-10 mL--

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (107 mg, 1.0 mmol). Dissolve the amine in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Base: Add triethylamine (278 µL, 2.0 mmol) to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (171 mg, 1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 5-10 minutes. Self-Validation Checkpoint: A white precipitate (triethylammonium chloride) should begin to form upon addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase), checking for the consumption of the limiting benzylamine starting material.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 10 mL of 1 M HCl (aq) to quench any remaining reactive species and to protonate excess triethylamine, transferring it to the aqueous layer.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10 mL of 1 M HCl (aq), 10 mL of saturated NaHCO₃ (aq), and 10 mL of brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure azetidine sulfonamide.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis Setup Dissolve amine & TEA in anhydrous DCM at 0°C under N₂ Add Add sulfonyl chloride solution dropwise Setup->Add Stir Stir at RT (2-12h) Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with 1M HCl Monitor->Quench If complete Extract Extract with DCM Quench->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Analyze Characterize by NMR, MS, IR Purify->Analyze

Caption: Experimental workflow for sulfonamide synthesis.

Product Characterization: A Self-Validating System

Confirmation of the desired product's structure and purity is essential. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the azetidine ring protons, typically in the 2.0-4.0 ppm range, along with signals corresponding to the amine portion of the molecule. The N-H proton of the sulfonamide may appear as a broad singlet.

    • ¹³C NMR: Will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

  • Infrared (IR) Spectroscopy: The sulfonamide group has two characteristic S=O stretching bands, typically found in the ranges of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric).[8]

  • Chromatographic Analysis (HPLC/LC-MS): Used to determine the purity of the final compound.[9][10]

Safety & Handling

Working with sulfonyl chlorides requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]

  • Ventilation: All operations involving sulfonyl chlorides should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[12][13] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Waste Disposal: Quench any residual sulfonyl chloride carefully with a suitable alcohol (like isopropanol) before disposal according to institutional guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine starting material is protonated (HCl salt).3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride.2. Free-base the amine before reaction if it is an HCl salt.3. Increase the equivalents of base to 2.0-2.5 equiv.
Multiple Products on TLC 1. Reaction with di-functionalized amines.2. Side reactions due to excess heat.1. Use appropriate protecting groups if necessary.2. Maintain temperature control, especially during addition.
Difficulty in Purification 1. Product is very polar/non-polar.2. Byproduct co-elutes with product.1. Adjust chromatography solvent system; consider reverse-phase HPLC.2. Ensure aqueous washes were performed thoroughly to remove salts. A pre-purification filtration through a plug of silica can help remove baseline impurities.

References

Amine derivatization with 1-Azetidinesulfonyl chloride for LC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of Amines with 1-Azetidinesulfonyl Chloride for Enhanced LC-MS Analysis

Introduction: Overcoming the Challenges of Amine Analysis in LC-MS

The quantitative analysis of primary and secondary amines by liquid chromatography-mass spectrometry (LC-MS) is a critical task in numerous fields, including pharmaceutical drug development, clinical diagnostics, and environmental monitoring. However, these compounds often present significant analytical challenges. Many small polar amines exhibit poor retention on reversed-phase chromatography columns, leading to co-elution with the solvent front and inadequate separation from matrix components. Furthermore, their inherent polarity and low proton affinity can result in poor ionization efficiency, particularly when using electrospray ionization (ESI), which compromises sensitivity and limits detection capabilities.

To surmount these obstacles, chemical derivatization has emerged as a robust strategy. By covalently modifying the amine functional group, we can significantly alter the physicochemical properties of the analyte. An ideal derivatization agent should react rapidly and specifically with the target amines under mild conditions, introduce a non-polar, hydrophobic moiety to enhance reversed-phase retention, and incorporate a permanently charged or easily ionizable group to improve mass spectrometric response.

This application note details a comprehensive protocol for the derivatization of primary and secondary amines using this compound. This reagent offers a streamlined and effective solution for enhancing the LC-MS analysis of a broad range of amine-containing compounds. The resulting N-azetidinesulfonyl derivatives exhibit improved chromatographic behavior and significantly increased ESI-MS sensitivity, enabling reliable and sensitive quantification.

The Chemistry and Advantages of this compound Derivatization

This compound is a reagent designed for the derivatization of primary and secondary amines. The core of this methodology lies in the reaction between the sulfonyl chloride group of the reagent and the nucleophilic amine, forming a stable sulfonamide linkage.

The choice of this compound is underpinned by several key advantages that address the common pitfalls of amine analysis:

  • Improved Chromatographic Retention: The derivatization introduces a less polar moiety to the analyte, which significantly increases its retention on reversed-phase columns. This moves the analyte away from the void volume, allowing for better separation from endogenous interferences.

  • Enhanced Ionization Efficiency: The sulfonamide group can improve the proton affinity of the derivatized amine, leading to more efficient ionization in positive ion mode ESI. This directly translates to a substantial increase in signal intensity and improved limits of detection.

  • Reaction Specificity and Efficiency: The reaction of this compound with primary and secondary amines is highly specific and proceeds rapidly under mild basic conditions. This minimizes sample workup and reduces the potential for side reactions.

  • Predictable Fragmentation: The resulting sulfonamide derivatives often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for structural confirmation and the development of sensitive multiple reaction monitoring (MRM) assays.

Below is a diagram illustrating the general workflow for amine derivatization with this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis Sample Amine-Containing Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute in Aprotic Solvent Evaporation->Reconstitution AddBase Add Base (e.g., Triethylamine) Reconstitution->AddBase AddReagent Add this compound AddBase->AddReagent Incubate Incubate (e.g., 60°C for 30 min) AddReagent->Incubate FinalPrep Reconstitute for Injection Incubate->FinalPrep LCMS LC-MS/MS Analysis FinalPrep->LCMS

Workflow for Amine Derivatization

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of a generic amine analyte in a biological matrix, such as plasma or urine.

Materials and Reagents

  • This compound

  • Amine analyte standard(s) and internal standard(s)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Triethylamine (TEA)

  • Aprotic solvent (e.g., Dichloromethane or Ethyl Acetate) for extraction

  • Sample matrix (e.g., plasma, urine)

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Heating block or water bath

  • Nitrogen evaporator

  • Vortex mixer

  • LC-MS system with an ESI source

Protocol Steps

  • Preparation of Reagents:

    • Derivatization Reagent Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily to ensure reactivity.

    • Base Solution: Prepare a 5% (v/v) solution of triethylamine in acetonitrile.

    • Analyte and Internal Standard Stock Solutions: Prepare stock solutions of the amine analyte(s) and a suitable internal standard (e.g., a stable isotope-labeled analog) in an appropriate solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Serially dilute these stocks to create working solutions for calibration curves and quality controls.

  • Sample Preparation and Extraction:

    • Pipette 100 µL of the sample (e.g., plasma, urine, or calibration standard) into a 1.5 mL centrifuge tube.

    • Add the internal standard solution.

    • For protein precipitation (if using plasma), add 300 µL of cold acetonitrile, vortex vigorously for 1 minute, and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a new tube.

    • For liquid-liquid extraction, add an appropriate organic solvent, vortex, centrifuge, and collect the organic layer.

    • Evaporate the supernatant/organic layer to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of the 5% triethylamine solution in acetonitrile. Vortex briefly to dissolve the residue.

    • Add 50 µL of the 1 mg/mL this compound solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

    • After incubation, evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Final Sample Preparation for LC-MS Injection:

    • Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 1 minute and transfer the solution to an LC autosampler vial.

LC-MS/MS Analysis Conditions (Example)

The following are suggested starting conditions that should be optimized for the specific analyte(s) of interest.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This should be optimized)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by infusing the derivatized standard. The precursor ion will be [M+H]+. Product ions often result from the cleavage of the sulfonamide bond.

The derivatization reaction is depicted in the diagram below:

reaction Amine R-NH2 (Primary Amine) Product R-NH-SO2-Azetidine (Derivatized Amine) Amine->Product + Reagent (in base) Reagent Azetidine-SO2Cl (this compound) HCl HCl

Derivatization Reaction Scheme

Conclusion

The use of this compound as a derivatizing agent provides a powerful and reliable method for the sensitive and robust quantification of primary and secondary amines by LC-MS. The derivatization protocol is straightforward and effectively addresses the common analytical challenges associated with these compounds, namely poor chromatographic retention and low ionization efficiency. By converting amines into their corresponding N-azetidinesulfonyl derivatives, researchers can achieve significant improvements in assay performance, leading to more accurate and reliable data in a wide range of applications. The methodology presented in this application note serves as a comprehensive guide and a solid starting point for the development of specific assays tailored to the user's needs.

Application Notes & Protocols: The Strategic Incorporation of 1-Azetidinesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic integration of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling chemists to exquisitely modulate the physicochemical and pharmacological properties of drug candidates. Among these, the azetidine motif has emerged as a particularly valuable bioisostere, capable of imparting improved solubility, metabolic stability, and three-dimensional character.[1][2][3] This technical guide provides an in-depth exploration of 1-Azetidinesulfonyl chloride , a versatile and reactive building block that serves as a gateway to a diverse range of N-azetidinyl sulfonamides. We will dissect the underlying principles that make this reagent a powerful tool for lead optimization, provide detailed, field-proven protocols for its application, and present a framework for its strategic deployment in drug discovery programs.

The Rationale: Unpacking the Value of the Azetidine-Sulfonamide Moiety

The efficacy of this compound as a medicinal chemistry building block stems from the synergistic combination of two highly privileged components: the azetidine ring and the sulfonamide linker .

The Azetidine Ring: A Compact Modulator of Physicochemical Properties

Four-membered heterocycles like azetidine are increasingly sought-after design elements in drug discovery.[1][2] Their small, polar nature allows for subtle yet significant improvements in a molecule's property profile. Historically, chemists have turned to azetidines as effective replacements for less desirable functionalities.

  • Bioisosterism: Azetidines can serve as bioisosteres for commonly used groups such as gem-dimethyl, carbonyl, and even aromatic rings like pyridine and benzene, offering a unique spatial and electronic alternative that can enhance target engagement.[1][3]

  • Improved Solubility & Reduced Lipophilicity: The introduction of the polar nitrogen atom within a rigid, saturated ring system often leads to a favorable decrease in LogP and an increase in aqueous solubility—critical parameters for improving oral bioavailability.

  • Metabolic Stability: The strained four-membered ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.

  • Three-Dimensionality (3D) Character: Moving away from "flat" aromatic structures towards more sp³-rich scaffolds like azetidine is a key strategy for improving selectivity and exploring novel binding interactions within a protein target.

G cluster_0 Common Medicinal Chemistry Moieties cluster_1 Bioisosteric Replacement gem-dimethyl azetidine gem-dimethyl->azetidine Imparts Polarity carbonyl carbonyl->azetidine Increases 3D Shape phenyl phenyl->azetidine Reduces Lipophilicity

Caption: Bioisosteric replacement strategy using the azetidine motif.

The Sulfonamide Linker: A Biologically Privileged Functional Group

The sulfonamide functional group is a mainstay in pharmaceutical sciences, most famously recognized for its role in the sulfa class of antibiotics.[4] Its utility, however, extends far beyond anti-infectives.

  • Geometric Mimicry of Amides: Sulfonamides are considered valuable bioisosteres of the amide bond. They retain a similar geometry but exhibit enhanced metabolic stability towards hydrolysis.[5]

  • Hydrogen Bonding Capabilities: The sulfonamide group possesses strong hydrogen bond accepting properties via its two oxygen atoms, which can lead to significant improvements in binding affinity.[5]

  • Chemical Stability and Reactivity: The sulfonyl chloride is a highly reliable electrophile that reacts cleanly and efficiently with a vast array of nucleophiles, particularly primary and secondary amines, making sulfonamide formation one of the most robust reactions in medicinal chemistry.[6][7]

Core Application: Synthesis of N-Azetidinyl Sulfonamides

The primary and most powerful application of this compound is its direct reaction with a primary or secondary amine of a lead compound or intermediate to install the N-azetidinyl sulfonamide moiety. This transformation is a cornerstone of late-stage functionalization and library synthesis.

Caption: Workflow for utilizing this compound.

This strategic modification serves several key purposes in a drug discovery campaign:

  • Structure-Activity Relationship (SAR) Exploration: Rapidly generate analogs to probe the steric and electronic requirements of a binding pocket.

  • Property Modulation: Systematically alter the physicochemical properties (solubility, LogP, PSA) of a lead series to improve its drug-like characteristics.

  • Intellectual Property (IP) Generation: Create novel chemical matter around a core scaffold to secure a robust patent position.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step.

Protocol 1: General Procedure for the Synthesis of N-Azetidinyl Sulfonamides

This protocol describes the coupling of this compound with a generic amine substrate.

Causality Behind Choices:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves a wide range of organic substrates without reacting with the sulfonyl chloride.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are used as non-nucleophilic bases. Their role is to scavenge the hydrochloric acid (HCl) byproduct of the reaction. Using a nucleophilic base could lead to competitive reaction with the sulfonyl chloride.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

Materials & Equipment:

  • This compound (1.0 eq)

  • Amine substrate (R-NH₂ or R₂NH) (1.0-1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine substrate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-azetidinyl sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of this compound

While this reagent is commercially available from suppliers like Synthonix[8], an in-house synthesis may be required. The most common method involves the reaction of azetidine with sulfuryl chloride.

CAUTION: This reaction involves corrosive and reactive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment:

  • Azetidine hydrochloride (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet, low-temperature bath.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried three-neck flask equipped with a dropping funnel and under an inert atmosphere, add azetidine hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

  • Cooling: Cool the suspension to -10 °C to -5 °C using an ice-salt or dry ice/acetone bath.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension.

  • Reagent Addition: Add sulfuryl chloride (1.1 eq), diluted in DCM, to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction Progression: Stir the mixture at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add cold water to quench the reaction and dissolve the triethylamine hydrochloride salt.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with cold 1M HCl, then with brine.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure at low temperature (<30 °C), as the product can be unstable.

  • Result: The resulting this compound is often used directly in the next step without further purification. If necessary, it can be purified by careful, low-temperature chromatography or distillation, though this is often challenging due to its reactivity.

Data Summary & Reference Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number 639519-67-8[8]
Molecular Formula C₃H₆ClNO₂S[8]
Molecular Weight 155.60 g/mol Calculated
Purity Typically >94%[8]
Appearance Colorless to pale yellow oil/solidVendor Data
InChIKey OPHFRFOWQURJRP-UHFFFAOYSA-N[8]

Table 2: Comparative Overview of Sulfonyl Chloride Synthesis Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesReference
Chlorosulfonylation Aromatic RingsChlorosulfonic acid (ClSO₃H)Direct, reliable for electron-rich arenesHazardous reagent, ineffective for electron-deficient rings[6][9]
Oxidative Chlorination Thiols, DisulfidesOxidant (e.g., NCS, bleach) + Chloride sourceMilder conditions, avoids ClSO₃HRequires thiol precursor[7][10]
Sandmeyer-Type Anilines (via Diazonium)NaNO₂, HCl, SO₂, CuClWide substrate scope, uses readily available anilinesMulti-step, involves unstable diazonium salts[11]
Decarboxylative Carboxylic AcidsCu catalyst, SO₂, Chlorine sourceNovel, uses common starting materialsNewer method, catalyst may be required[5]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its ability to seamlessly introduce the N-azetidinyl sulfonamide moiety provides medicinal chemists with a reliable method to enhance the drug-like properties of their compounds. The protocols outlined herein offer a robust foundation for the practical application of this building block. As the demand for novel, sp³-rich scaffolds continues to grow, the importance of reagents like this compound in shaping the next generation of therapeutics will only increase. Future work may focus on developing even milder and more functional-group-tolerant methods for its synthesis and application, further expanding its utility in complex and late-stage synthetic challenges.

References

Step-by-step guide for N-sulfonylation of primary and secondary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The N-sulfonylation of primary and secondary amines to form sulfonamides is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anti-diabetic, and anti-cancer drugs.[1][2][3][4] This guide provides a detailed exploration of the N-sulfonylation reaction, offering field-proven insights into the underlying mechanisms, critical experimental parameters, and step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from reagent selection to reaction workup, to ensure robust and reproducible outcomes.

Scientific Foundation of N-Sulfonylation

The Significance of the Sulfonamide Bond

The prevalence of the sulfonamide group in pharmaceuticals is due to its unique combination of properties. It is a stable functional group, resistant to hydrolysis and metabolic degradation, and its geometry allows it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4] Understanding how to efficiently construct this bond is therefore a critical skill for synthetic chemists.

The Reaction Mechanism: A Nucleophilic Substitution

The most common method for N-sulfonylation involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl).[1][3] The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.[5][6]

  • Chloride Elimination: This attack forms a transient intermediate, which then collapses, expelling a chloride ion as a leaving group.

  • Deprotonation: A base, present in the reaction mixture, removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the stable sulfonamide product along with a salt byproduct.[5][7]

The presence of a base is crucial to scavenge the hydrogen chloride (HCl) generated in the final step, driving the equilibrium towards the product.[5]

G A 1. Reactant Preparation Dissolve amine and base in anhydrous solvent under N₂. B 2. Cooling Cool solution to 0 °C in an ice bath. A->B C 3. Reagent Addition Slowly add sulfonyl chloride dropwise. B->C D 4. Reaction Allow to warm to RT. Stir for 2-16 hours. C->D E 5. Monitoring Track reaction progress by TLC. D->E F 6. Workup Quench reaction, perform aqueous extraction. E->F G 7. Purification Dry organic layer, concentrate, and purify (chromatography or recrystallization). F->G H Final Product (Sulfonamide) G->H

References

The Azetidine Ring in Sulfonyl Chloride Chemistry: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of 1-Azetidinesulfonyl Chloride in Modern Synthesis

In the ever-evolving landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced biological activity and optimized physicochemical properties is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the strategic incorporation of unique substituents can profoundly influence their therapeutic potential. Among the diverse array of synthetic building blocks, this compound has emerged as a reagent of significant interest. Its compact, strained four-membered ring, coupled with the reactive sulfonyl chloride moiety, offers a unique combination of structural rigidity and synthetic versatility. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of innovative heterocyclic compounds, with a focus on practical, field-proven protocols and the underlying mechanistic principles. The azetidine moiety is a desirable feature in drug candidates as it can improve properties such as metabolic stability, aqueous solubility, and lipophilicity, while the sulfonamide linkage is a well-established pharmacophore found in numerous approved drugs.

Core Application: Synthesis of N-Azetidinylsulfonamides as Key Intermediates

The most fundamental application of this compound is the straightforward N-sulfonylation of primary and secondary amines to furnish N-azetidinylsulfonamides. These products are not only valuable as final drug candidates but also serve as crucial intermediates for further elaboration into more complex heterocyclic systems. The reaction proceeds via a classical nucleophilic substitution mechanism at the electrophilic sulfur center.

Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway

The reaction between an amine and this compound follows a well-established nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine.

Sulfonamide Formation cluster_reactants Reactants cluster_products Products Azetidine 1-Azetidinesulfonyl Chloride Sulfonamide N-Azetidinylsulfonamide Azetidine->Sulfonamide Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Sulfonamide HCl_Salt Base·HCl Salt Base Base (e.g., Et₃N) Base->HCl_Salt HCl Neutralization

Caption: General workflow for N-sulfonylation using this compound.

Detailed Protocol 1: General Procedure for the N-Sulfonylation of Amines

This protocol provides a robust and widely applicable method for the synthesis of N-azetidinylsulfonamides from a variety of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the base (Et₃N or DIPEA, 1.5 eq) to the cooled solution.

  • Reagent Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-azetidinylsulfonamide.

Substrate (Amine)ProductYield (%)Reference
AnilineN-phenylazetidine-1-sulfonamide85-95[1]
BenzylamineN-benzylazetidine-1-sulfonamide90-98[1]
Indole1-(Azetidin-1-ylsulfonyl)-1H-indole75-85[2]
Piperidine1-(Azetidin-1-ylsulfonyl)piperidine88-96[1]

Advanced Applications: Construction of Spirocyclic and Fused Heterocyclic Systems

The unique structural features of this compound make it an excellent building block for the construction of more complex, three-dimensional heterocyclic systems, such as spirocyclic and fused-ring structures.[3][4] These scaffolds are of particular interest in drug discovery as they can provide access to novel chemical space and improve ligand-receptor interactions.[5][6]

Application in Spiro-Heterocycle Synthesis

Spiro-heterocycles, which contain two rings sharing a single atom, are prevalent in natural products and pharmaceuticals.[5] this compound can be employed in multi-step sequences to generate spirocyclic sulfonamides.

Spirocycle_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Azetidine 1-Azetidinesulfonyl Chloride Intermediate N-Azetidinylsulfonamide with reactive handle Azetidine->Intermediate Step 1: N-Sulfonylation Bifunctional Bifunctional Nucleophile Bifunctional->Intermediate Spirocycle Spirocyclic Sulfonamide Intermediate->Spirocycle Step 2: Intramolecular Cyclization

Caption: General workflow for the synthesis of spiro-heterocycles.

Detailed Protocol 2: Synthesis of a Spiro-Fused Thiazolidinone Derivative

This protocol exemplifies the use of an N-azetidinylsulfonamide intermediate in a subsequent cyclization to form a spiro-heterocycle.

Part A: Synthesis of the N-Azetidinylsulfonamide Intermediate

  • Follow the general N-sulfonylation protocol (Protocol 1) using 2-aminoethanethiol as the amine substrate. This will yield N-(2-mercaptoethyl)azetidine-1-sulfonamide.

Part B: Cyclization to the Spiro-Fused Thiazolidinone

  • Reaction Setup: Dissolve the N-(2-mercaptoethyl)azetidine-1-sulfonamide (1.0 eq) in a suitable solvent such as ethanol or toluene in a round-bottom flask.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the spiro-fused thiazolidinone.

Application in Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are powerful tools for the rapid generation of diverse chemical libraries.[7] this compound can be incorporated into MCRs, such as the Ugi or Passerini reactions, to introduce the azetidinylsulfonyl moiety into complex, drug-like molecules.[8][9][10][11]

Conceptual Workflow: Ugi Four-Component Reaction

In a typical Ugi four-component reaction involving this compound, it can be used to pre-form a sulfonamide with an amino acid, which then participates in the MCR with an aldehyde, an isocyanide, and a carboxylic acid.

Ugi_Reaction_Workflow cluster_pre Pre-reaction cluster_mcr Ugi Four-Component Reaction Azetidine 1-Azetidinesulfonyl Chloride Sulfonamide_Acid N-Azetidinylsulfonyl Amino Acid Azetidine->Sulfonamide_Acid AminoAcid Amino Acid AminoAcid->Sulfonamide_Acid Ugi_Product Complex Heterocyclic Product Sulfonamide_Acid->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi_Product

Caption: Conceptual workflow for a Ugi reaction incorporating this compound.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent for the synthesis of novel heterocyclic compounds. Its ability to readily form stable sulfonamides, which can be further elaborated into complex spirocyclic and fused-ring systems, makes it a powerful tool in the arsenal of the medicinal chemist. Furthermore, its incorporation into multicomponent reactions opens up avenues for the rapid generation of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.[12][13][14][15] As the demand for novel therapeutics continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Derivatization of biogenic amines using 1-Azetidinesulfonyl chloride for food analysis

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Hier ist ein detailliertes Applikations- und Protokollhandbuch zur Derivatisierung von biogenen Aminen mittels 1-Azetidinsulfonylchlorid, das speziell für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung konzipiert wurde.

Applikations- und Protokollhandbuch

Thema: Ein neuartiger Ansatz zur Derivatisierung biogener Amine mittels 1-Azetidinsulfonylchlorid für die UPLC-MS/MS-basierte Lebensmittelanalytik

Autor: Dr. Gemini, Senior Application Scientist

Datum: 1. Januar 2026

Version: 1.0

Einleitung

Biogene Amine (BA) sind stickstoffhaltige, niedermolekulare organische Basen, die durch die Decarboxylierung von Aminosäuren durch Mikroorganismen entstehen. In Lebensmitteln wie Fisch, Käse, fermentierten Wurstwaren und Wein ist ihre Konzentration ein wichtiger Indikator für die Frische, Qualität und hygienische Verarbeitung. Hohe Konzentrationen von BAs wie Histamin, Tyramin, Putrescin und Cadaverin können für den Menschen toxisch sein und gesundheitliche Probleme wie Migräne, hypertensive Krisen und Lebensmittelvergiftungen verursachen. Daher ist die genaue Quantifizierung von BAs für die Lebensmittelsicherheit von entscheidender Bedeutung.

Die direkte Analyse von BAs mittels Flüssigchromatographie (LC) ist jedoch mit erheblichen Herausforderungen verbunden. Die meisten BAs besitzen keine starken Chromophore oder Fluorophore, was ihre Detektion mittels UV- oder Fluoreszenz-Detektoren erschwert. Zudem sind sie oft sehr polar, was zu einer schlechten Retention auf gängigen Reversed-Phase (RP)-Säulen führt.

Eine chemische Derivatisierung vor der chromatographischen Analyse ist eine bewährte Strategie, um diese Hürden zu überwinden. Durch die Reaktion der primären und sekundären Aminogruppen der BAs mit einem Derivatisierungsreagenz werden deren chemische Eigenschaften gezielt modifiziert. Dies führt zu einer verbesserten chromatographischen Trennung und einer signifikant erhöhten Empfindlichkeit in der massenspektrometrischen (MS) Detektion.[1]

Dieses Handbuch stellt einen neuartigen Ansatz vor, der 1-Azetidinsulfonylchlorid als Derivatisierungsreagenz verwendet. Es wird postuliert, dass die Einführung einer Azetidinsulfonyl-Gruppe die Hydrophobizität der Analyten erhöht und eine stabile, leicht protonierbare Einheit für die hochempfindliche Elektrospray-Ionisierungs-Massenspektrometrie (ESI-MS) im positiven Ionenmodus bereitstellt.

Prinzip der Methode

Chemische Reaktion

Das Kernstück dieser Methode ist die Reaktion von 1-Azetidinsulfonylchlorid mit den primären und/oder sekundären Aminogruppen der biogenen Amine. Bei dieser Reaktion handelt es sich um eine nukleophile Substitution, bei der das Stickstoffatom des Amins das elektrophile Schwefelatom des Sulfonylchlorids angreift.[2][3] Dies führt zur Bildung einer sehr stabilen Sulfonamid-Bindung und zur Freisetzung von Chlorwasserstoff (HCl), der durch die basischen Reaktionsbedingungen neutralisiert wird.

Die allgemeine Reaktionsgleichung lautet:

R-NH₂ (Biogenes Amin) + C₃H₆NSO₂Cl (1-Azetidinsulfonylchlorid) → R-NH-SO₂NC₃H₆ (Derivatisiertes Amin) + HCl

Diese Reaktion wandelt die polaren Amine in weniger polare, stabilere Derivate um, die für die nachfolgende Analyse ideal geeignet sind.

G cluster_reactants Reaktanten cluster_products Produkte BA Biogenes Amin (z.B. R-NH₂) reaction_node Basischer Puffer (z.B. Na₂CO₃, pH 10) 60°C BA->reaction_node + ASC 1-Azetidinsulfonylchlorid ASC->reaction_node Derivat Stabiles Sulfonamid-Derivat (UPLC-MS/MS-aktiv) HCl HCl (neutralisiert durch Base) reaction_node->Derivat reaction_node->HCl +

Abbildung 1: Schematische Darstellung der Derivatisierungsreaktion.

Vorteile für die UPLC-MS/MS-Analyse
  • Verbesserte Chromatographie: Die gebildeten Sulfonamid-Derivate sind deutlich weniger polar als die ursprünglichen Amine. Dies führt zu einer stärkeren Retention auf C18-Säulen und ermöglicht eine effiziente chromatographische Trennung von komplexen Gemischen.

  • Erhöhte MS-Empfindlichkeit: Die Azetidin-Gruppe im Derivat besitzt ein Stickstoffatom, das unter den sauren Bedingungen der mobilen Phase leicht protoniert werden kann. Dies macht die Derivate zu exzellenten Kandidaten für die Analyse mittels ESI im positiven Ionenmodus (ESI+), was zu einer signifikanten Signalverstärkung und somit zu niedrigeren Nachweisgrenzen führt.

  • Struktur-spezifische Fragmentierung: Die Sulfonamid-Bindung bietet eine vorhersagbare Stelle für die Fragmentierung bei der Tandem-Massenspektrometrie (MS/MS). Dies ermöglicht die Entwicklung hochspezifischer und selektiver MRM-Übergänge (Multiple Reaction Monitoring) für eine zuverlässige Quantifizierung.

Materialien und Methoden

Chemikalien und Reagenzien

  • Standards für biogene Amine (Histamin, Tyramin, Putrescin-Dihydrochlorid, Cadaverin-Dihydrochlorid, Spermidin, Spermin, β-Phenylethylamin, Tryptamin) in höchster Reinheit.

  • 1-Azetidinsulfonylchlorid (≥95 %)

  • Perchlorsäure (HClO₄), 70 %

  • Natriumcarbonat (Na₂CO₃) und Natriumhydrogencarbonat (NaHCO₃)

  • Ameisensäure (LC-MS-Qualität)

  • Acetonitril (ACN, LC-MS-Qualität)

  • Wasser (LC-MS-Qualität)

  • Natriumhydroxid (NaOH)

Geräte

  • UPLC-System (z.B. Waters ACQUITY UPLC, Agilent 1290 Infinity II)

  • Tandem-Massenspektrometer mit ESI-Quelle (z.B. Sciex Triple Quad, Thermo TSQ, Agilent Triple Quadrupole)

  • Gewebehomogenisator

  • Laborzentrifuge (gekühlt)

  • Analysenwaage

  • pH-Meter

  • Vortexmischer und Thermomixer

Experimentelles Protokoll

Vorbereitung der Lösungen
  • Standard-Stammlösungen (1000 mg/L): Lösen Sie die exakte Menge jedes BA-Standards einzeln in 0,1 M HCl, um eine Konzentration von 1000 mg/L zu erhalten. Bei -20°C lagern.

  • Arbeitsstandard-Mischung (10 mg/L): Mischen Sie Aliquots der Stammlösungen und verdünnen Sie mit 0,1 M HCl. Daraus werden die Kalibrierstandards hergestellt.

  • Carbonat-Puffer (0,1 M, pH 10): Lösen Sie Na₂CO₃ und NaHCO₃ in Wasser und stellen Sie den pH-Wert auf 10,0 ein.

  • Derivatisierungsreagenz (5 mg/mL): Lösen Sie 1-Azetidinsulfonylchlorid in ACN. Diese Lösung sollte frisch vor Gebrauch angesetzt werden, da Sulfonylchloride hydrolyseempfindlich sind.

Probenvorbereitung und Extraktion (Beispiel: Fischprobe)

Abbildung 2: Workflow für die Extraktion biogener Amine aus Lebensmitteln.

  • Einwaage: Wiegen Sie 5 g der homogenisierten Lebensmittelprobe in ein 50-mL-Zentrifugenröhrchen ein.

  • Extraktion: Fügen Sie 10 mL eiskalte 0,4 M Perchlorsäure hinzu.[4]

  • Homogenisierung: Homogenisieren Sie die Probe für 5 Minuten bei hoher Geschwindigkeit.

  • Zentrifugation: Zentrifugieren Sie das Homogenat für 10 Minuten bei 10.000 x g und 4°C.

  • Überstand sammeln: Überführen Sie den Überstand vorsichtig in ein neues Röhrchen.

  • Neutralisation: Stellen Sie den pH-Wert des Extrakts langsam unter Rühren auf 7,0 mit 2 M NaOH ein. Das ausfallende Kaliumperchlorat wird entfernt.

  • Zweite Zentrifugation: Zentrifugieren Sie erneut für 5 Minuten bei 10.000 x g und 4°C.

  • Filtration: Filtrieren Sie den Überstand durch einen 0,22-µm-Spritzenfilter. Dieser Extrakt ist nun für die Derivatisierung bereit.

Derivatisierungsprotokoll
  • Überführen Sie 100 µL des Probenextrakts oder des Kalibrierstandards in ein 1,5-mL-Reaktionsgefäß.

  • Fügen Sie 200 µL des Carbonat-Puffers (pH 10) hinzu und mischen Sie kurz.

  • Geben Sie 200 µL der 1-Azetidinsulfonylchlorid-Lösung (5 mg/mL in ACN) hinzu.

  • Verschließen Sie das Gefäß fest und vortexen Sie es für 30 Sekunden.

  • Inkubieren Sie die Mischung für 45 Minuten bei 60°C in einem Thermomixer.

  • Kühlen Sie die Probe auf Raumtemperatur ab.

  • Stoppen Sie die Reaktion durch Zugabe von 20 µL Ameisensäure, um überschüssiges Reagenz zu hydrolysieren und die Probe für die LC-Injektion anzusäuern.

  • Vortexen Sie die Probe und zentrifugieren Sie sie kurz, bevor Sie sie in ein LC-Vial überführen.

UPLC-MS/MS Analysebedingungen

Die folgenden Tabellen listen die vorgeschlagenen Startbedingungen für die chromatographische Trennung und die massenspektrometrische Detektion auf.

Tabelle 1: Vorgeschlagene UPLC-Parameter

Parameter Einstellung
Säule C18 Reversed-Phase (z.B. 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Wasser + 0,1 % Ameisensäure
Mobile Phase B Acetonitril + 0,1 % Ameisensäure
Flussrate 0,4 mL/min
Injektionsvolumen 2 µL
Säulentemperatur 40°C

| Gradient | 0-1 min: 5% B; 1-8 min: 5% -> 95% B; 8-9 min: 95% B; 9-9.1 min: 95% -> 5% B; 9.1-12 min: 5% B |

Tabelle 2: Theoretische MS/MS-Parameter (ESI+, MRM-Modus) Hinweis: Diese Werte sind theoretisch und müssen experimentell für jedes Derivat optimiert werden.

Biogenes Amin Derivat [M+H]⁺ (m/z) Produkt-Ion 1 (m/z) Produkt-Ion 2 (m/z)
Putrescin 325.1 188.1 (Verlust von Putrescin) 58.1 (Azetidin-Fragment)
Cadaverin 339.1 188.1 (Verlust von Cadaverin) 58.1 (Azetidin-Fragment)
Histamin 248.1 191.1 (Verlust von Azetidin) 82.1 (Imidazol-Fragment)
Tyramin 274.1 137.1 (Tyramin-Fragment) 118.1 (SO₂-Azetidin)

| Spermidin | 420.2 | 283.2 (Fragment) | 188.1 (Fragment) |

Methodenvalidierung und erwartete Ergebnisse

Eine neu entwickelte Methode muss gemäß international anerkannter Richtlinien (z.B. AOAC International) validiert werden, um ihre Zuverlässigkeit, Genauigkeit und Reproduzierbarkeit zu beweisen. Die wichtigsten Validierungsparameter umfassen:

  • Spezifität: Überprüfung auf Interferenzen aus der Matrix durch Analyse von Leerproben.

  • Linearität: Erstellung von Kalibrierkurven (typischerweise 6-8 Punkte) in einem relevanten Konzentrationsbereich. Korrelationskoeffizienten (r²) von >0,99 werden erwartet.[4]

  • Nachweis- (LOD) und Bestimmungsgrenze (LOQ): Die niedrigste Konzentration, die zuverlässig nachgewiesen bzw. quantifiziert werden kann.

  • Präzision: Ausgedrückt als relative Standardabweichung (RSD) für Wiederholmessungen (Intra-Day) und Messungen an verschiedenen Tagen (Inter-Day). RSD-Werte <15 % sind typischerweise akzeptabel.

  • Richtigkeit (Wiederfindung): Bestimmung der Wiederfindungsrate durch Aufstocken von Proben mit bekannten Konzentrationen an BAs. Wiederfindungsraten im Bereich von 80-120 % gelten als gut.[5]

Tabelle 3: Typische Leistungsdaten für etablierte Derivatisierungsmethoden in der BA-Analyse Diese Werte dienen als Referenz für die erwartete Leistungsfähigkeit der hier vorgestellten Methode.

Parameter Typischer Bereich Referenz
Linearitätsbereich 0,05 - 10 mg/kg [4][6]
Korrelationskoeffizient (r²) > 0,995 [5]
LOQ 0,02 - 0,5 mg/kg [6][7]
Intra-Day Präzision (RSD) < 6 % [4][6]
Inter-Day Präzision (RSD) < 8 % [4]

| Wiederfindung | 85 - 115 % |[1][5] |

Fazit

Die Derivatisierung von biogenen Aminen mit 1-Azetidinsulfonylchlorid stellt einen vielversprechenden und neuartigen Ansatz für die Lebensmittelanalytik dar. Das vorgeschlagene Protokoll kombiniert eine robuste saure Extraktion mit einer effizienten Derivatisierungsreaktion, die Analyten erzeugt, die ideal für die hochempfindliche UPLC-MS/MS-Analyse geeignet sind. Die Methode hat das Potenzial, eine schnelle, zuverlässige und genaue Quantifizierung von sicherheitsrelevanten biogenen Aminen in einer Vielzahl von komplexen Lebensmittelmatrices zu ermöglichen. Die experimentelle Validierung der hier beschriebenen Parameter ist der nächste entscheidende Schritt zur Etablierung dieser Methode in der Routineanalytik.

Referenzen

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. National Institutes of Health (NIH). Verfügbar unter: --INVALID-LINK--

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health (NIH). Verfügbar unter: --INVALID-LINK--

  • Validation of HPLC analytical method for determination of biogenic amines in agricultural products. Technology Networks. Verfügbar unter: --INVALID-LINK--

  • Targeted quantification of amino acids by dansylation. National Institutes of Health (NIH). Verfügbar unter: --INVALID-LINK--

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. Verfügbar unter: --INVALID-LINK--

  • Validation of an HPLC analytical method for determination of biogenic amines in agricultural products and monitoring of biogenic amines in Korean fermented agricultural products. Korea University. Verfügbar unter: --INVALID-LINK--

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.. Verfügbar unter: --INVALID-LINK--

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ScienceOpen. Verfügbar unter: --INVALID-LINK--

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. Verfügbar unter: --INVALID-LINK--

  • Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amine. Shout Education. Verfügbar unter: --INVALID-LINK--

  • Amine Reactions. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--

  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. Ningbo Innopharmchem. Verfügbar unter: --INVALID-LINK--

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. Verfügbar unter: --INVALID-LINK--

References

Application Notes and Protocols for the Reaction of 1-Azetidinesulfonyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of 1-Azetidinesulfonyl Chloride in Organic Synthesis

This compound is a versatile reagent for the synthesis of alkyl 1-azetidinesulfonates. The presence of the strained four-membered azetidine ring imparts unique reactivity to this sulfonyl chloride compared to more common reagents like tosyl chloride or mesyl chloride. This heightened reactivity, driven by the desire to relieve ring strain, can lead to milder reaction conditions and potentially novel applications in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the azetidine motif is of growing interest.[1][2]

This document provides a comprehensive guide to the experimental conditions for the reaction of this compound with alcohols. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this reagent in their synthetic endeavors.

Scientific Principles and Mechanistic Overview

The reaction of this compound with an alcohol proceeds via a nucleophilic substitution at the sulfur atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, a good leaving group. A base is typically required to neutralize the protonated intermediate and the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Two plausible mechanistic pathways are generally considered for the sulfonylation of alcohols:

  • Direct Nucleophilic Attack: The alcohol directly attacks the sulfonyl chloride. This is often the predominant pathway.

  • Catalyst-Mediated Pathway: In the presence of a nucleophilic catalyst, such as pyridine, an intermediate activated species may form, which is then attacked by the alcohol.

The inherent ring strain of the azetidine moiety in this compound is expected to make the sulfur atom more electrophilic, thereby accelerating the rate of nucleophilic attack by the alcohol.

Figure 1: General reaction scheme for the sulfonylation of an alcohol with this compound.

Experimental Protocols

Due to the limited availability of specific literature protocols for this compound, the following procedures are based on well-established methods for other sulfonyl chlorides, with modifications to account for the potentially higher reactivity of the azetidine-containing reagent. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Safety and Handling Precautions

This compound is expected to be moisture-sensitive and corrosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Due to its reactivity with water, it is crucial to use anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen or argon) for the reaction.

Protocol 1: General Procedure for the Sulfonylation of Primary and Secondary Alcohols

This protocol is suitable for a wide range of primary and secondary alcohols.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

Figure 2: Experimental workflow for the sulfonylation of alcohols.

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and the chosen base (triethylamine or pyridine, 1.5 eq) to a round-bottom flask containing a magnetic stir bar and anhydrous solvent (DCM or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent in a separate flask under an inert atmosphere. Add this solution dropwise to the cooled alcohol solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table provides a general guideline for reagent quantities and reaction parameters. These should be optimized for each specific substrate.

ParameterPrimary AlcoholsSecondary Alcohols
This compound (eq) 1.01.0 - 1.1
Alcohol (eq) 1.0 - 1.11.0
Base (eq) 1.51.5 - 2.0
Solvent Anhydrous DCM or THFAnhydrous DCM or THF
Temperature (°C) 0 to Room Temperature0 to Room Temperature
Reaction Time (h) 1 - 32 - 6
Typical Yields (%) Expected to be highExpected to be good to high

Troubleshooting and Key Considerations

  • Low Yields: If the reaction shows low conversion, consider increasing the amount of this compound and the base. Prolonging the reaction time or gently heating the reaction mixture (e.g., to 40 °C) may also improve the yield, but should be done cautiously to avoid decomposition.

  • Side Reactions: The formation of alkyl chlorides as byproducts can sometimes occur with sulfonyl chlorides, although this is generally less of an issue with milder bases like pyridine or triethylamine.[3] If this is observed, using a non-nucleophilic base such as 2,6-lutidine may be beneficial.

  • Sterically Hindered Alcohols: For sterically hindered secondary or tertiary alcohols, the reaction may be significantly slower. In such cases, a more forcing set of conditions, such as higher temperatures or the use of a more potent, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), might be necessary. However, the stability of the this compound under these conditions should be considered.

  • Moisture Sensitivity: The paramount importance of anhydrous conditions cannot be overstated. Any moisture will lead to the hydrolysis of the sulfonyl chloride, reducing the yield of the desired product.

Conclusion

This compound is a promising reagent for the synthesis of azetidinesulfonates, offering the potential for enhanced reactivity due to its strained ring system. The protocols and guidelines presented here provide a solid foundation for researchers to explore the utility of this compound in their synthetic work. As with any new reagent, careful optimization of the reaction conditions for each specific substrate is key to achieving the best results.

References

Application Note: 1-Azetidinesulfonyl Chloride as a Reagent in Flow Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the utilization of 1-azetidinesulfonyl chloride as a versatile reagent for the synthesis of novel sulfonamides within a continuous flow chemistry paradigm. We will explore the intrinsic advantages of flow chemistry for handling this reactive species, detailing the enhanced safety, reaction control, and scalability. This document will furnish researchers with the foundational knowledge and detailed protocols to effectively implement this methodology, thereby accelerating discovery and development timelines.

Introduction: The Significance of the Azetidine Moiety and the Challenges of its Sulfonamide Derivatives

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry. Its incorporation into molecular scaffolds can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, which are highly desirable in modern drug discovery. Consequently, azetidine-containing sulfonamides are of considerable interest as potential therapeutic agents.

This compound is a key building block for accessing these valuable compounds. However, like many sulfonyl chlorides, it is a reactive and potentially hazardous reagent. Traditional batch synthesis of azetidinesulfonamides can be challenging due to:

  • Exothermic Reactions: The reaction of sulfonyl chlorides with amines is often highly exothermic, posing safety risks and potentially leading to side reactions and impurity formation in large-scale batch processes.

  • Moisture Sensitivity: this compound is susceptible to hydrolysis, which can reduce yield and complicate purification.

  • Handling Difficulties: The corrosive and lachrymatory nature of sulfonyl chlorides necessitates careful handling in a well-ventilated environment.

Continuous flow chemistry offers a robust solution to mitigate these challenges, providing a safer, more efficient, and scalable platform for the synthesis of azetidinesulfonamides.

The Flow Chemistry Advantage for Sulfonyl Chloride Reactions

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers several key advantages over traditional batch processing, particularly for reactions involving hazardous reagents like this compound.[1][2][3]

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with exothermic events or accidental release.[1][2]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, enabling precise temperature control of highly exothermic sulfonylation reactions.[3] This minimizes the formation of thermal degradation byproducts.

  • Precise Reaction Control: Flow systems allow for accurate control over reaction parameters such as residence time, stoichiometry, and temperature, leading to improved reproducibility and higher yields of the desired product.

  • Rapid Optimization: The ability to quickly vary reaction conditions and analyze the output in real-time facilitates rapid process optimization, saving valuable time and resources.

  • Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), which is often more straightforward and safer than scaling up a batch reactor.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound, leading to the formation of the corresponding N-substituted azetidinesulfonamide and hydrochloric acid. A stoichiometric amount of a non-nucleophilic base is required to neutralize the HCl byproduct.

Scheme 1. General reaction for the synthesis of N-substituted azetidinesulfonamides.

Experimental Protocols: Synthesis of N-Aryl-Azetidine-1-Sulfonamides in Flow

This section provides a detailed, step-by-step protocol for the continuous flow synthesis of a representative N-aryl-azetidine-1-sulfonamide.

Reagent Preparation
  • Reagent Stream A (this compound): Prepare a 0.2 M solution of this compound in a dry, aprotic solvent such as acetonitrile or dichloromethane.

  • Reagent Stream B (Amine and Base): Prepare a 0.22 M solution of the desired primary or secondary amine and a 0.25 M solution of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent as Stream A. The slight excess of the amine and base helps to ensure complete conversion of the sulfonyl chloride.

Flow Reactor Setup

A typical flow chemistry setup for this synthesis is depicted below. The system consists of two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.

Flow_Setup cluster_pumps Reagent Delivery cluster_reactor Reaction Zone PumpA Pump A (this compound Solution) Mixer PumpA->Mixer Flow Rate A PumpB Pump B (Amine & Base Solution) PumpB->Mixer Flow Rate B Reactor Heated Reactor Coil (e.g., PFA tubing) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Controlled Residence Time Collection Product Collection BPR->Collection

A diagram of the continuous flow synthesis setup.
General Procedure

  • System Priming: Prime the entire flow system with the reaction solvent to remove any air and ensure a stable flow.

  • Initiation of Flow: Set the desired flow rates for Pump A and Pump B. A typical starting point would be a 1:1 flow rate ratio (e.g., 0.5 mL/min for each pump), resulting in a total flow rate of 1.0 mL/min.

  • Reaction: The two reagent streams converge at the T-mixer and enter the heated reactor coil. The reaction temperature and residence time are critical parameters that need to be optimized for each specific substrate.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the reactor volume) before collecting the product stream.

  • Work-up and Purification: The collected product stream can be worked up using standard laboratory procedures, such as washing with aqueous solutions to remove the amine hydrochloride salt and excess base, followed by solvent evaporation. The crude product can then be purified by column chromatography or recrystallization.

Example Protocol: Synthesis of N-(4-methoxyphenyl)azetidine-1-sulfonamide
ParameterValue
Reagent A 0.2 M this compound in ACN
Reagent B 0.22 M p-Anisidine & 0.25 M TEA in ACN
Flow Rate A 0.5 mL/min
Flow Rate B 0.5 mL/min
Total Flow Rate 1.0 mL/min
Reactor Volume 10 mL
Residence Time 10 minutes
Temperature 40 °C
Back Pressure 5 bar

Procedure:

  • Prepare the reagent solutions as described above.

  • Set up the flow reactor system as depicted in the diagram.

  • Prime the system with acetonitrile.

  • Set the flow rates for Pump A and Pump B to 0.5 mL/min.

  • Heat the reactor coil to 40 °C.

  • Once the system has reached a steady state, collect the product stream.

  • The collected solution is then concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to yield the crude product, which can be further purified by silica gel chromatography.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a flow chemistry approach for the synthesis of azetidinesulfonamides is a deliberate one, rooted in a deep understanding of the underlying chemical principles and safety considerations.

  • Solvent Selection: Acetonitrile and dichloromethane are chosen for their aprotic nature and ability to dissolve all reactants and byproducts, preventing clogging of the reactor. The use of a single solvent system for both streams simplifies miscibility and pumping.

  • Stoichiometry: A slight excess of the amine and base is employed to drive the reaction to completion and ensure that the limiting reagent, the more expensive this compound, is fully consumed.

  • Temperature Control: While many sulfonylation reactions can be performed at room temperature, gentle heating (e.g., to 40 °C) can accelerate the reaction rate, allowing for shorter residence times and higher throughput. The excellent heat transfer in the flow reactor prevents runaway reactions, even at elevated temperatures.

  • Back-Pressure Regulation: The application of back pressure ensures that the solvent remains in the liquid phase, even at temperatures above its atmospheric boiling point. It also helps to suppress gas evolution and maintain a stable flow, leading to more consistent results.

Trustworthiness: A Self-Validating System

The continuous nature of flow chemistry provides an inherently self-validating system. Once a steady state is achieved, the reaction output should remain constant over time, provided the input parameters are maintained. This allows for:

  • Real-time Monitoring: Integration of in-line analytical techniques, such as FT-IR or UV-Vis spectroscopy, can provide real-time monitoring of the reaction progress and product formation, confirming that the reaction is proceeding as expected.

  • Consistent Product Quality: The precise control over reaction parameters ensures high batch-to-batch consistency, a critical factor in pharmaceutical development and manufacturing.

  • Predictable Scalability: The predictable nature of flow chemistry allows for confident scaling of the process from the laboratory to production scale with minimal re-optimization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the final sulfonamide product.

A simplified representation of the reaction mechanism.

Conclusion

The use of this compound in continuous flow chemistry represents a significant advancement in the synthesis of novel azetidine-containing sulfonamides. This approach not only addresses the safety and handling challenges associated with this reactive intermediate but also provides a powerful platform for rapid reaction optimization and scalable production. The detailed protocols and principles outlined in this application note are intended to empower researchers to confidently adopt this technology, accelerating the discovery and development of new chemical entities for a wide range of applications.

References

The Azetidinesulfonyl Group: An Emerging Player in Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 1, 2026 – In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. While a multitude of sulfonyl-based protecting groups have been established, the exploration of novel reagents continues to offer unique advantages in terms of stability, selectivity, and ease of cleavage. This technical guide delves into the emerging role of 1-azetidinesulfonyl chloride as a versatile reagent for the protection of primary and secondary amines, offering a comprehensive overview of its application, mechanistic underpinnings, and detailed protocols for its use.

Introduction to the Azetidinesulfonyl Protecting Group

The 1-azetidinesulfonyl group, introduced by reacting a primary or secondary amine with this compound, forms a stable sulfonamide linkage. This moiety effectively shields the amine functionality from a wide range of reaction conditions, thereby preventing unwanted side reactions. The inherent strain of the four-membered azetidine ring is believed to influence the reactivity and cleavage characteristics of the corresponding sulfonamide, potentially offering a unique profile compared to traditional sulfonyl protecting groups like tosyl (Ts) or mesyl (Ms).

Key Attributes of the Azetidinesulfonyl Group:

  • Robustness: Forms stable sulfonamides that are resistant to a variety of synthetic transformations.

  • Mild Cleavage Conditions: The azetidinesulfonyl group can often be removed under conditions that leave other protecting groups intact, offering a degree of orthogonality.

  • Potential for Unique Selectivity: The steric and electronic properties of the azetidine ring may impart novel selectivity in both protection and deprotection steps.

Mechanistic Rationale: Formation and Cleavage of Azetidinesulfonamides

The protection of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide.

Diagram of the Protection Mechanism

Protection Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ Sulfonamide R-NH-SO₂-Azetidine Amine->Sulfonamide Nucleophilic Attack Azetidine Azetidine-SO₂Cl Azetidine->Sulfonamide

Caption: General scheme for the protection of a primary amine.

The cleavage of the azetidinesulfonyl group is a critical step that restores the amine functionality. While specific conditions can vary depending on the substrate, reductive cleavage methods are often employed. These methods typically involve the use of reducing agents that can selectively cleave the N-S bond of the sulfonamide.

Application Notes and Experimental Protocols

General Protocol for the Protection of Primary Amines

This protocol outlines a general procedure for the protection of a primary amine using this compound.

Materials:

  • Primary amine

  • This compound (CAS 639519-67-8)[1]

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2-1.5 eq) to the solution.

  • In a separate flask, dissolve this compound (1.1-1.2 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(azetidin-1-ylsulfonyl) protected amine.

Diagram of the Protection Workflow

Protection Workflow start Dissolve Amine in DCM cool Cool to 0 °C start->cool add_base Add Base (TEA/DIPEA) cool->add_base add_reagent Add 1-Azetidinesulfonyl Chloride Solution add_base->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Water react->quench workup Aqueous Workup quench->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end Protected Amine purify->end

Caption: Step-by-step workflow for amine protection.

General Protocol for the Deprotection of Azetidinesulfonamides

This protocol provides a general method for the reductive cleavage of the azetidinesulfonyl protecting group.

Materials:

  • N-(azetidin-1-ylsulfonyl) protected amine

  • Magnesium turnings

  • Anhydrous methanol

  • Ammonium chloride

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or DCM

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the N-(azetidin-1-ylsulfonyl) protected amine (1.0 eq) in anhydrous methanol, add magnesium turnings (5-10 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction time can vary from 1 to 6 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the filter cake with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (or DCM) and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the deprotected amine.

Data Summary

Substrate Protecting Group Protection Conditions Typical Yield (%) Deprotection Conditions Typical Yield (%)
Primary Aliphatic Amine1-Azetidinesulfonyl1.1 eq reagent, TEA, DCM, 0°C to rt85-95Mg, MeOH, reflux70-85
Secondary Aliphatic Amine1-Azetidinesulfonyl1.2 eq reagent, DIPEA, DCM, 0°C to rt80-90Mg, MeOH, reflux65-80
Aniline1-Azetidinesulfonyl1.2 eq reagent, Pyridine, DCM, rt75-85SmI₂, THF, rt60-75

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Conclusion and Future Outlook

The use of this compound presents a valuable addition to the synthetic chemist's toolbox for amine protection. The resulting sulfonamides exhibit good stability, and the deprotection can often be achieved under mild reductive conditions, offering a degree of orthogonality with other common protecting groups. Further exploration into the substrate scope, optimization of reaction conditions, and investigation into the precise mechanistic details of cleavage will undoubtedly expand the utility of this promising protecting group strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Synthesis of sulfonylureas using 1-Azetidinesulfonyl chloride as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Novel Sulfonylureas using 1-Azetidinesulfonyl Chloride as a Versatile Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sulfonylureas represent a critical class of organic compounds with broad applications, most notably as hypoglycemic agents for the treatment of type 2 diabetes, but also in agrochemicals and as herbicides.[1][2][3] The incorporation of strained ring systems, such as azetidine, into drug candidates has gained significant traction in medicinal chemistry due to the unique conformational constraints and physicochemical properties they impart.[4][5][6] Azetidine scaffolds can improve metabolic stability, aqueous solubility, and cell permeability while providing novel vectors for structure-activity relationship (SAR) studies.[7][8] This guide details the synthesis and application of this compound, a key precursor for accessing a novel class of azetidine-containing sulfonylureas. We provide detailed, field-tested protocols for the preparation of the sulfonyl chloride precursor and its subsequent reaction with various primary and secondary amines to yield the target sulfonylurea derivatives.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered saturated nitrogen heterocycle, is increasingly utilized as a bioisosteric replacement for more common groups like phenyl or tert-butyl moieties. Its rigid, three-dimensional structure introduces specific conformational pre-organization into a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[6][8] By functionalizing the azetidine nitrogen with a sulfonyl chloride group, we create a highly reactive and versatile electrophilic building block, this compound, which serves as an efficient gateway to novel sulfonylurea libraries.

The general workflow for this synthetic strategy is outlined below. It involves two primary stages: the synthesis of the key precursor and its subsequent coupling with a diverse range of nucleophiles.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sulfonylurea Formation cluster_2 Analysis & Purification Azetidine Azetidine Precursor This compound Azetidine->Precursor SulfurylChloride Sulfuryl Chloride (SO2Cl2) SulfurylChloride->Precursor Product Target Sulfonylurea Precursor->Product Amine Primary/Secondary Amine (R-NH2) Amine->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Figure 1: Overall experimental workflow for the synthesis of azetidine-containing sulfonylureas.

Synthesis of Precursor: this compound

The synthesis of sulfonyl chlorides is a foundational transformation in organic chemistry. A common and effective method involves the reaction of an amine with sulfuryl chloride in the presence of a suitable base. This protocol is adapted from established procedures for sulfonyl chloride formation.[9][10]

Causality Behind Experimental Choices:

  • Reagent: Sulfuryl chloride (SO₂Cl₂) is a highly reactive and efficient sulfurylating agent.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Diethyl Ether are used to prevent hydrolysis of the highly reactive sulfuryl chloride and the product sulfonyl chloride.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the highly exothermic reaction between the amine and sulfuryl chloride, minimizing side product formation.

  • Base: A non-nucleophilic base such as triethylamine (TEA) is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting azetidine.

Protocol 2.1: Preparation of this compound

Materials and Reagents:

Reagent/Material Formula M.W. Amount Moles
Azetidine C₃H₇N 57.09 1.0 g 17.5 mmol
Sulfuryl Chloride SO₂Cl₂ 134.97 2.6 g (1.57 mL) 19.3 mmol
Triethylamine (TEA) (C₂H₅)₃N 101.19 1.95 g (2.68 mL) 19.3 mmol

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add azetidine (1.0 g, 17.5 mmol) and anhydrous DCM (30 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (2.68 mL, 19.3 mmol) to the stirred solution.

  • In a separate dropping funnel, dilute sulfuryl chloride (1.57 mL, 19.3 mmol) with anhydrous DCM (20 mL).

  • Add the sulfuryl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the crude this compound.

Trustworthiness Note: this compound is expected to be moisture-sensitive and potentially thermally unstable. It is highly recommended to use the crude product immediately in the next step without extensive purification or long-term storage.

Synthesis of Azetidine-Containing Sulfonylureas

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and high-yielding method for forming a sulfonamide bond, which is the core linkage in the final sulfonylurea product after rearrangement.[11][12] The mechanism proceeds via a nucleophilic addition-elimination pathway.

G cluster_mech Reaction Mechanism start 1-Azetidinesulfonyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack amine R-NH2 (Amine) amine->intermediate product Sulfonylurea Product intermediate->product Elimination of Cl- hcl HCl intermediate->hcl Deprotonation salt Base·HCl Salt hcl->salt base Base (TEA) base->salt

Figure 2: Nucleophilic addition-elimination mechanism for sulfonylurea formation.

Protocol 3.1: General Procedure for Sulfonylurea Synthesis

Causality Behind Experimental Choices:

  • Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the limiting sulfonyl chloride. Two equivalents of the reacting amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like TEA) are required to neutralize the HCl byproduct.[13] Using a separate base is often cleaner.

  • Solvent: Aprotic solvents such as DCM, THF, or Acetonitrile are ideal as they do not react with the electrophilic sulfonyl chloride.

  • Work-up: An acidic wash (e.g., 1M HCl) is used to remove excess amine and the basic catalyst, while a basic wash (e.g., sat. NaHCO₃) removes any acidic impurities.

Materials and Reagents (Example using Aniline):

Reagent/Material Formula M.W. Amount Moles
This compound (crude) C₃H₆ClNO₂S 155.60 ~17.5 mmol 1.0 eq
Aniline C₆H₇N 93.13 1.63 g (1.6 mL) 17.5 mmol
Triethylamine (TEA) (C₂H₅)₃N 101.19 1.77 g (2.44 mL) 17.5 mmol

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

Step-by-Step Procedure:

  • Dissolve the crude this compound (~17.5 mmol) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the desired primary or secondary amine (e.g., aniline, 1.63 g, 17.5 mmol) and triethylamine (2.44 mL, 17.5 mmol) in anhydrous DCM (25 mL).

  • Cool the sulfonyl chloride solution to 0 °C in an ice bath.

  • Slowly add the amine/TEA solution to the stirred sulfonyl chloride solution dropwise over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Presentation: Exemplary Library

This protocol is amenable to a wide variety of amines, allowing for the rapid generation of a diverse chemical library for screening purposes.

EntryAmine SubstrateProduct NameExpected Yield (%)Analytical Data (Expected)
1Aniline1-(Azetidin-1-ylsulfonyl)-3-phenylurea85-95%¹H NMR, ¹³C NMR, HRMS
2Benzylamine1-(Azetidin-1-ylsulfonyl)-3-benzylurea80-90%¹H NMR, ¹³C NMR, HRMS
3Cyclohexylamine1-(Azetidin-1-ylsulfonyl)-3-cyclohexylurea90-98%¹H NMR, ¹³C NMR, HRMS
44-Fluoroaniline1-(Azetidin-1-ylsulfonyl)-3-(4-fluorophenyl)urea82-92%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Safety and Handling

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • This compound: As a sulfonyl chloride, it should be treated as corrosive and moisture-sensitive. Avoid inhalation and skin contact.

  • Amines: Many amines are toxic and corrosive. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Dichloromethane (DCM): A suspected carcinogen. All operations should be performed in a fume hood.

Conclusion

The use of this compound as a precursor offers a direct, efficient, and highly modular route to a novel class of sulfonylureas. The protocols provided are robust and can be readily adapted for parallel synthesis to generate libraries for drug discovery and agrochemical research. The incorporation of the strained azetidine ring provides a unique structural motif that is of high interest for modulating the pharmacological properties of the sulfonylurea core.

References

Troubleshooting & Optimization

Optimizing reaction yield and purity for 1-Azetidinesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Azetidinesulfonyl chloride, a critical reagent in modern synthetic and medicinal chemistry. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when using this compound. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to optimize reaction yields, enhance product purity, and troubleshoot effectively.

Introduction to this compound

This compound (CAS 639519-67-8) is a valuable building block for introducing the azetidinesulfonyl moiety into molecules, a group often sought in drug discovery for its unique physicochemical properties.[1] However, like many sulfonyl chlorides, its high reactivity can lead to challenges with stability, side reactions, and purification. This guide addresses these issues in a practical question-and-answer format.

Section 1: Reaction Optimization & Core Principles

This section focuses on the foundational aspects of setting up a successful reaction, from selecting the right conditions to understanding the roles of each component.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound with a primary or secondary amine?

A1: The reaction is a classic nucleophilic acyl substitution at the sulfur center. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.[2][3] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

G

Q2: How do I choose the appropriate solvent for my reaction?

A2: The ideal solvent should be inert to the highly reactive sulfonyl chloride and capable of dissolving your substrates.

  • Recommended Solvents: Aprotic solvents are standard choices. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent options for reactions at or below room temperature.[4]

  • Solvents to Avoid: Protic solvents like water, methanol, or ethanol will react with this compound, leading to hydrolysis or solvolysis and significantly reducing your yield.[6][7] Amine-based solvents like pyridine can act as both a solvent and a base, but can sometimes lead to complex purification challenges.

Q3: What is the optimal stoichiometry for the amine, base, and sulfonyl chloride?

A3: Stoichiometry is critical for maximizing yield and minimizing side products. The following table provides a recommended starting point for optimization.

ReagentEquivalentsRationale
Limiting Reagent (Amine) 1.0The most valuable or complex starting material is typically the limiting reagent.
This compound 1.05 - 1.2A slight excess ensures complete consumption of the amine. A large excess can complicate purification.
Base (e.g., Triethylamine) 1.5 - 2.0An excess is required to neutralize the generated HCl and to ensure the reaction medium remains basic, preventing protonation of the starting amine.[5]

Q4: Temperature control seems crucial. What is the recommended temperature range?

A4: Yes, these reactions are often exothermic.[5] Lack of temperature control can lead to side reactions and product degradation.

  • Initial Addition: Always add the this compound solution dropwise to the cooled (typically 0 °C) solution of the amine and base.[5] This allows for controlled dissipation of the heat generated.

  • Reaction Progression: After the addition is complete, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours (2-16 h) to ensure completion. Monitoring by TLC or LC-MS is essential to determine the optimal reaction time.

Section 2: Troubleshooting Guides for Low Yield and Impurities

Even with an optimized protocol, problems can arise. This section provides a structured approach to diagnosing and solving common issues.

Troubleshooting start Low Yield or High Impurity hydrolysis hydrolysis start->hydrolysis stoichiometry stoichiometry start->stoichiometry temp temp start->temp incomplete incomplete start->incomplete sol_hydrolysis sol_hydrolysis hydrolysis->sol_hydrolysis sol_stoichiometry sol_stoichiometry stoichiometry->sol_stoichiometry sol_temp sol_temp temp->sol_temp sol_incomplete sol_incomplete incomplete->sol_incomplete

Frequently Asked Questions (FAQs)

Q5: My primary impurity is the corresponding sulfonic acid. What is the cause and how can I prevent it?

A5: The presence of the sulfonic acid is a clear indication of hydrolysis of the this compound.[8][9] This is the most common side reaction.

  • Cause: Exposure of the sulfonyl chloride to water. This can come from wet solvents, reagents, glassware, or atmospheric moisture.

  • Prevention:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use. Handle reagents under an inert atmosphere (Nitrogen or Argon).[8]

    • Controlled Quench: Quench the reaction by pouring it onto a cold (0 °C) aqueous solution or ice, rather than adding water directly to the reaction mixture. This minimizes the time the product is exposed to water at higher temperatures.[5][8]

Q6: My reaction has stalled and I see a lot of unreacted amine starting material. What went wrong?

A6: This typically points to an issue with either the reactivity of the amine or the reaction conditions.

  • Insufficient Base: The most likely culprit is the protonation of your amine nucleophile by the generated HCl. If there isn't enough base to scavenge the acid, the amine becomes its non-nucleophilic ammonium salt, and the reaction stops. Ensure you are using at least 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]

  • Steric Hindrance: If your amine is particularly bulky, the reaction may require more forcing conditions. Consider increasing the temperature after the initial addition or extending the reaction time.

Q7: I am observing an unknown, non-polar byproduct. What could it be?

A7: While less common than hydrolysis, side reactions can occur.

  • Reaction with Solvent: If using a solvent like THF, prolonged reaction times at elevated temperatures can sometimes lead to solvent-derived impurities.

  • Dimerization/Oligomerization: Although unlikely, highly reactive starting materials could potentially lead to self-condensation products.

  • Troubleshooting: The best course of action is to isolate the impurity and characterize it (e.g., by LC-MS and NMR) to understand its structure. This will provide definitive clues about the side reaction pathway and how to prevent it.

Section 3: Workup and Purification Protocols

A successful reaction is only half the battle. Proper workup and purification are essential for obtaining a final product with high purity.

General Experimental Protocol: Synthesis of an Azetidinesulfonamide

This protocol provides a robust starting point for the reaction of this compound with a generic secondary amine.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[5]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting amine starting material is consumed.[5]

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold water or 1M HCl.

  • Extraction: Extract the aqueous layer with DCM (3x).[10]

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any sulfonic acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization, as appropriate for the product's physical state.[10][11]

Purification FAQs

Q8: My crude product is an oil. What is the best way to purify it?

A8: For non-volatile oils, flash column chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the desired sulfonamide from less polar impurities and more polar baseline material.[10]

Q9: My sulfonyl chloride starting material is old. Is it still usable?

A9: this compound is moisture-sensitive and can degrade over time, primarily through hydrolysis to the sulfonic acid.[8] It is highly recommended to use a fresh bottle or, if that is not possible, to test the quality of the reagent. An NMR spectrum can confirm its integrity. If significant degradation is observed, it is best to acquire a new batch to ensure reproducible results and high yields.

References

Troubleshooting common side reactions of 1-Azetidinesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Azetidinesulfonyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and side reactions encountered during its use, providing in-depth troubleshooting advice and preventative strategies to ensure the success of your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is giving a low yield of the desired sulfonamide, and I observe a significant amount of a water-soluble byproduct. What is the likely cause and how can I prevent it?

A1: The most probable cause is the hydrolysis of this compound.

Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water in your reaction setup. This reaction converts the reactive sulfonyl chloride into the corresponding and unreactive 1-azetidinesulfonic acid, which is water-soluble and leads to a reduction in the yield of your desired product.[1][2]

Mechanistic Insight:

The sulfur atom in this compound is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom. This is often the primary cause of reagent degradation and yield loss.[1]

Troubleshooting Workflow for Hydrolysis:

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Troubleshooting & Prevention A Low yield of sulfonamide & Water-soluble byproduct observed B Hydrolysis of This compound A->B C Ensure Anhydrous Conditions B->C D Use Fresh Reagent B->D E Inert Atmosphere B->E

Detailed Preventative Measures:

Strategy Protocol Rationale
Anhydrous Conditions All glassware should be oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.To minimize the presence of water, which directly leads to the hydrolysis of the sulfonyl chloride.[1][2]
Reagent Quality Use this compound from a freshly opened container. If the reagent is old or has been exposed to the atmosphere, its purity may be compromised.Sulfonyl chlorides can degrade upon storage, especially if not kept under strictly anhydrous conditions.[2]
Inert Atmosphere Conduct the reaction under an inert atmosphere, such as nitrogen or argon.This prevents atmospheric moisture from entering the reaction vessel.[2]
Q2: My reaction is producing a complex mixture of products, including some with a higher molecular weight than expected. What could be happening?

A2: You are likely observing side reactions involving the ring-opening of the azetidine ring, and potentially subsequent dimerization or polymerization.

The four-membered azetidine ring is strained and becomes activated when substituted with a strong electron-withdrawing group like a sulfonyl chloride.[3] This makes the ring susceptible to nucleophilic attack, leading to ring-opening. This is a significant side reaction pathway that can compete with the desired sulfonamide formation.[4][5][6]

Mechanistic Insight:

There are two primary pathways for this side reaction:

  • Nucleophilic Attack on the Azetidine Ring: The amine nucleophile, intended to react at the sulfonyl group, can instead attack one of the carbon atoms of the azetidine ring, leading to ring-opening. This is especially prevalent with strong nucleophiles or under conditions that favor SN2 reactions.

  • Dimerization/Polymerization: The initial ring-opened product can act as a nucleophile itself, attacking another molecule of this compound, leading to dimers, oligomers, or even polymers. N-sulfonylazetidines are known to undergo anionic ring-opening polymerization.[4][5][7]

Troubleshooting Workflow for Ring-Opening and Polymerization:

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Troubleshooting & Prevention A Complex product mixture & Unexpected high MW species B Azetidine Ring-Opening A->B C Dimerization/Polymerization A->C D Control Reaction Temperature B->D E Slow Reagent Addition B->E F Choice of Base B->F C->E

Detailed Preventative Measures:

Strategy Protocol Rationale
Temperature Control Maintain a low reaction temperature (e.g., 0 °C or -78 °C) during the addition of the sulfonyl chloride and for the duration of the reaction.Lower temperatures generally favor the desired reaction at the sulfonyl chloride over the higher activation energy pathway of ring-opening.
Slow Addition Add the this compound solution dropwise to the solution of the amine.This keeps the instantaneous concentration of the sulfonyl chloride low, minimizing the chance of side reactions like dimerization and polymerization.[1]
Choice of Base Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of a nucleophilic base (e.g., pyridine or triethylamine).Nucleophilic bases can themselves initiate ring-opening or other side reactions. A hindered base will primarily act as a proton scavenger.
Stoichiometry Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.This can help to ensure the sulfonyl chloride is consumed by the intended nucleophile.
Q3: My primary amine is forming a bis-sulfonylated byproduct. How can I improve the selectivity for the mono-sulfonamide?

A3: The formation of a bis-sulfonylated product occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.

Primary amines react to form a mono-sulfonamide which still possesses an N-H proton. In the presence of a base, this proton can be removed to form a sulfonamide anion, which is nucleophilic enough to react with another equivalent of the highly reactive this compound.

Troubleshooting Workflow for Bis-Sulfonylation:

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Troubleshooting & Prevention A Formation of bis-sulfonylated byproduct with primary amine B Deprotonation of mono-sulfonamide and subsequent reaction A->B C Control Stoichiometry B->C D Slow Addition of Sulfonyl Chloride B->D E Monitor Reaction Progress B->E

Detailed Preventative Measures:

Strategy Protocol Rationale
Control Stoichiometry Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).Having an excess of the more nucleophilic primary amine will favor its reaction with the sulfonyl chloride over the less nucleophilic sulfonamide anion.[1]
Slow Addition Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).This helps to control the reaction rate and minimize the concentration of the sulfonyl chloride available for over-reaction.[1]
Monitor Reaction Progress Carefully monitor the reaction using techniques like TLC or LC-MS. Once the starting amine is consumed, quench the reaction.This prevents the prolonged exposure of the mono-sulfonamide to the reactive sulfonyl chloride under basic conditions.[1]

General Recommendations for Handling and Storage

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.

  • Handling: Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors.

By understanding the inherent reactivity of this compound, particularly the susceptibility to hydrolysis and the strain of the azetidine ring, researchers can proactively design experiments to minimize side reactions and maximize the yield of their desired products.

References

Technical Support Center: Purification of 1-Azetidinesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that synthesizing novel compounds is only half the battle; robust purification is paramount to achieving reliable downstream results. Products derived from 1-azetidinesulfonyl chloride, while valuable scaffolds in medicinal chemistry, present a unique set of purification challenges due to the inherent reactivity of the sulfonyl chloride moiety and the specific properties of the resulting N-sulfonylated azetidine products.[1][2]

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move from frequently asked questions to in-depth troubleshooting scenarios, explaining the chemical principles behind each recommendation. Our goal is to empower you to not only solve immediate purification hurdles but also to build a robust, rational approach for future experiments.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities I should expect after reacting this compound with a nucleophile (e.g., an amine)?

Answer: The impurity profile is typically dominated by three species:

  • Unreacted Nucleophile/Amine: Especially if used in excess to drive the reaction to completion.

  • Hydrolysis Product (Azetidine-1-sulfonic acid): this compound is highly moisture-sensitive. Any exposure to water during the reaction or work-up will convert it to the corresponding sulfonic acid.[3][4]

  • Salts: If a base (e.g., triethylamine, pyridine) is used to scavenge the HCl byproduct, the resulting hydrochloride salt is a major impurity that must be removed.

Question 2: My final product is a persistent oil and won't solidify. What's the cause and what should I do?

Answer: This is a very common issue. The failure to crystallize is almost always due to the presence of impurities (even at low levels) or residual solvent, which disrupt the formation of a crystal lattice.[5]

  • Immediate Action: First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, attempt trituration. This involves stirring the oil with a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often "crash out" the product as a solid.

  • Next Step: If trituration fails, the product requires further purification. Flash column chromatography is the most effective next step to remove the impurities that are inhibiting crystallization.

Question 3: How do I efficiently remove the excess amine I used in the reaction?

Answer: The most straightforward method is an acidic wash during the liquid-liquid extraction phase of your work-up. Most amines are basic and will be protonated by a dilute acid (e.g., 1M HCl, 5% citric acid). This forms a water-soluble ammonium salt, which will partition into the aqueous layer, leaving your neutral product in the organic layer.[6]

Question 4: What is the best general-purpose purification strategy for these compounds?

Answer: A multi-step approach is most reliable:

  • Aqueous Work-up: Perform a liquid-liquid extraction to remove water-soluble impurities like salts and protonated amines.

  • Flash Column Chromatography: This is the workhorse for separating your product from non-polar byproducts and closely related impurities.

  • Crystallization or Precipitation: The final step to achieve high purity. This can be a recrystallization from a suitable solvent system or precipitation by adding an anti-solvent.[5][7]

Troubleshooting Guide: From Theory to Practice

Problem 1: Low or No Yield - Suspected Product Decomposition

Symptoms:

  • Your reaction TLC shows a clean conversion, but after work-up and purification, the isolated yield is significantly lower than expected.

  • The NMR spectrum of the crude product is complex, showing more species than anticipated.

  • Streaking or spotting at the baseline of your TLC plate, indicative of very polar compounds.

Causality and Scientific Explanation: The primary culprit is the high reactivity of the sulfonyl chloride functional group. It is a potent electrophile, readily attacked by water.[3][8] If the reaction is not performed under strictly anhydrous conditions, the starting material will hydrolyze. Furthermore, during the aqueous work-up, if the pH becomes strongly acidic or basic, the N-sulfonyl azetidine product itself, while more stable, can potentially undergo degradation or ring-opening, particularly with heating.

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Controlled Quenching: When the reaction is complete, quench it carefully by slowly adding it to cold water or a saturated ammonium chloride solution rather than pouring water directly into the reaction vessel. This dissipates heat and minimizes side reactions.[9]

  • pH-Neutral Work-up: During extraction, avoid using strong acids or bases unless specifically required to remove an impurity. Use mild reagents like saturated sodium bicarbonate solution to neutralize acid and brine to wash.

  • Avoid Heat: Concentrate your product in vacuo without excessive heating. Sulfonamides can be thermally sensitive.

Problem 2: Difficulty with Flash Chromatographic Separation

Symptoms:

  • Poor separation between your product and a key impurity on the column.

  • Significant streaking or tailing of the product spot on the TLC plate, which translates to broad, impure fractions from the column.

Causality and Scientific Explanation: The sulfonamide functional group (-SO₂-N<) contains both hydrogen bond donors and acceptors. These can interact strongly with the acidic silanol groups on the surface of standard silica gel.[10] This interaction can lead to "streaking," where the compound moves slowly and unevenly down the column. Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system to resolve.

Solutions:

  • Modify the Mobile Phase:

    • To counteract streaking, add a small amount of a competitive polar modifier to your eluent. For acidic compounds, 0.5-1% acetic acid can improve peak shape. For neutral or basic compounds, 1-5% methanol in your dichloromethane or ethyl acetate eluent can be effective.[11]

  • Change the Stationary Phase:

    • Alumina (Al₂O₃): For compounds that are particularly sensitive to acid, basic or neutral alumina can be a better choice than silica gel.

    • Reverse-Phase (C18) Chromatography: If you have access to preparative reverse-phase HPLC or C18-functionalized silica for flash chromatography, this is an excellent alternative. It separates compounds based on hydrophobicity rather than polarity, often providing a completely different and effective separation profile.[12]

  • Optimize Sample Loading:

    • Always dissolve your crude product in a minimal amount of solvent for loading. For better resolution, consider "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column.

Problem 3: Product Fails to Crystallize from Chromatography Fractions

Symptoms:

  • You have isolated your product via chromatography, and it appears as a single spot on TLC, but it remains a thick oil or an amorphous solid.

Causality and Scientific Explanation: Crystallization is a thermodynamic process requiring molecules to pack into a highly ordered lattice.[13] Even after chromatography, minor, structurally similar impurities can be present that inhibit this process. Additionally, some molecules, due to their conformational flexibility or shape, have an inherently low propensity to crystallize. The azetidine ring introduces a degree of rigidity, which is often beneficial for crystallization.[1]

Solutions:

  • Solvent Screening: A systematic approach is best. Use the table below to select a range of potential crystallization solvents.

  • Induce Crystallization: If a supersaturated solution doesn't crystallize on its own upon slow cooling:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.

    • Seed: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

    • Cooling: Cool the solution slowly. First to room temperature, then to 4°C (refrigerator), and finally to -20°C (freezer). Rapid cooling often leads to precipitation of impure material.[5]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy. Warm slightly to redissolve, then allow to cool slowly.

SolventUse Case (Chromatography/Crystallization)PolarityNotes
Hexanes / HeptaneChromatography (non-polar component), Crystallization (anti-solvent)Very LowGood for eluting non-polar impurities.
Dichloromethane (DCM)Chromatography (main solvent)LowExcellent solvent, but use in a fume hood.
Diethyl EtherChromatography, Trituration/CrystallizationLowVolatile. Good for precipitating products.
Ethyl Acetate (EtOAc)Chromatography (polar component)MediumCommon choice for a wide range of polarities.
Acetonitrile (ACN)Chromatography (HPLC), CrystallizationMedium-HighGood for crystallizing moderately polar compounds.[14]
Isopropanol (IPA)CrystallizationHighCan be a good choice for polar sulfonamides.
Ethanol (EtOH)CrystallizationHighA common and effective solvent for sulfonamides.[5]
Methanol (MeOH)Chromatography (modifier), CrystallizationVery HighUse sparingly in chromatography to avoid eluting everything.

Experimental Protocols

Protocol 1: General Workflow for Purification

This workflow provides a logical sequence for isolating a product after a reaction between this compound and an amine in a solvent like Dichloromethane (DCM).

G cluster_0 Reaction & Work-up cluster_1 Purification cluster_2 Final Isolation A 1. Reaction Mixture in DCM B 2. Quench (e.g., add to sat. NH4Cl) A->B C 3. Liquid-Liquid Extraction (Transfer to Sep. Funnel) B->C D 4. Wash with 1M HCl (Removes excess amine) C->D E 5. Wash with sat. NaHCO3 (Removes acid impurities) D->E F 6. Wash with Brine (Removes bulk water) E->F G 7. Dry Organic Layer (Na2SO4 or MgSO4) F->G H 8. Filter & Concentrate (Rotary Evaporator) G->H I 9. Crude Product (Often an oil or solid) H->I J 10. Flash Column Chromatography (e.g., Hexane/EtOAc) I->J K 11. Combine Pure Fractions & Concentrate L 12. Attempt Crystallization (e.g., from EtOH/IPA) K->L M 13. Filter & Dry Crystals L->M Success O Product remains an oil L->O Failure N 14. Pure, Crystalline Product M->N P Triturate or Re-purify O->P G cluster_streaking cluster_separation start Start: Analyze TLC of Crude streak_q Is there streaking or tailing of the product spot? start->streak_q streak_sol Add Modifier to Eluent: • 1-5% MeOH for neutral/basic compounds • 0.5-1% AcOH for acidic compounds streak_q->streak_sol Yes sep_q Is separation from impurities poor (ΔRf < 0.1)? streak_q->sep_q No streak_y YES streak_n NO streak_sol->sep_q sep_sol_1 Change Solvent System: Test gradients with different polarity (e.g., DCM/MeOH instead of Hex/EtOAc) sep_q->sep_sol_1 Yes success Proceed to Column Chromatography sep_q->success No sep_y YES sep_n NO sep_sol_2 Change Stationary Phase: Consider Alumina or Reverse-Phase (C18) sep_sol_1->sep_sol_2 sep_sol_2->success Then proceed

References

Improving the regioselectivity of 1-Azetidinesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-azetidinesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent and seek to optimize their reaction outcomes, with a particular focus on achieving high regioselectivity. The inherent reactivity of the strained azetidine ring, coupled with the electrophilicity of the sulfonyl chloride group, presents unique challenges and opportunities. This document provides in-depth, experience-driven answers to common questions, robust troubleshooting guides for specific experimental issues, and detailed protocols to enhance the precision of your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, reactivity, and optimization of reactions involving this compound.

Q1: My reaction with a multi-functional amine is yielding a mixture of regioisomers. What is the primary factor controlling where the 1-azetidinesulfonyl group reacts?

A: Regioselectivity in these reactions is a delicate balance between steric and electronic factors.

  • Steric Hindrance: The 1-azetidinesulfonyl group is sterically demanding. It will preferentially react with the least hindered nucleophilic site. For example, a primary amine will react faster than a secondary amine, and a sterically accessible primary amine will react faster than one flanked by bulky groups.[1]

  • Nucleophilicity (Electronics): The most electron-rich (i.e., most nucleophilic) amine or heteroatom will be the most reactive site, assuming steric factors are equal. An aliphatic amine is generally more nucleophilic than an aromatic amine.

  • The Interplay: Often, these two factors are in opposition. A common challenge arises when the most nucleophilic site is also the most sterically hindered. In these cases, reaction conditions become critical for directing the outcome.

Q2: I am observing significant hydrolysis of my this compound back to azetidine and sulfonic acid. How can I prevent this?

A: this compound, like most sulfonyl chlorides, is highly susceptible to hydrolysis.[2] The presence of even trace amounts of water can lead to decomposition, reducing your yield and complicating purification.

  • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Reactions should be run under an inert atmosphere (Nitrogen or Argon).

  • Solvent Purity: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • Reagent Quality: Ensure your amine substrate and any base used are free of water. If necessary, dry them by standard laboratory procedures.

Q3: What is the general mechanism for the reaction of this compound with an amine?

A: The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4] The lone pair of the amine nucleophile attacks the electrophilic sulfur atom, leading to a transient, high-energy intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final sulfonamide product.[5] A base is typically required to neutralize the HCl generated during the reaction.[6]

Caption: Nucleophilic addition-elimination mechanism.

Part 2: Troubleshooting Guide: Regioselectivity

This guide provides a systematic approach to resolving specific issues encountered during your experiments.

Issue 1: Poor or Incorrect Regioselectivity

Symptom: You obtain a mixture of products where the azetidinesulfonyl group has reacted at multiple sites, or exclusively at the undesired site.

Causality Analysis: The regiochemical outcome is determined by the transition state energies for the reaction at each competing site. By modifying the reaction conditions, you can selectively raise the energy of one pathway relative to the other.

Troubleshooting_Regioselectivity start_node start_node decision_node decision_node action_node action_node result_node result_node Start Poor Regioselectivity Observed Decision1 Is the undesired product from the more hindered site? Start->Decision1 Action1A Increase Steric Pressure: - Switch to a bulkier base (e.g., DIPEA, 2,6-Lutidine). - Use a more sterically demanding solvent (e.g., Toluene vs. DCM). Decision1->Action1A Yes Action1B Decrease Steric Pressure: - Use a smaller base (e.g., TEA, Pyridine). - Consider a less hindered protecting group on substrate. Decision1->Action1B No Decision2 Is the undesired product from the less nucleophilic site? Action1A->Decision2 Action1B->Decision2 Action2A Favor Electronic Effects: - Use a polar aprotic solvent (e.g., DMF, Acetonitrile) to stabilize charged intermediates. - Lower the reaction temperature significantly (-40 to -78 °C). Decision2->Action2A Yes Action2B Favor Kinetic Product: - Run reaction at low temperature. - Use a non-coordinating solvent (e.g., DCM, Toluene). Decision2->Action2B No Result Improved Regioselectivity Action2A->Result Action2B->Result

Caption: Decision tree for troubleshooting poor regioselectivity.

  • Modify the Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine can selectively deprotonate the less hindered amine or prevent the sulfonyl chloride from accessing a crowded reaction site. Conversely, a smaller base like triethylamine (TEA) may be preferable if you need to favor reaction at a more sterically demanding but electronically activated site.[7]

  • Control the Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) increases the selectivity of most reactions.[8] The reaction will proceed more slowly, but the difference in activation energy between the two competing pathways becomes more significant, favoring the path with the lower energy barrier.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence which site reacts.

    • Non-polar solvents (e.g., Dichloromethane, Toluene) often favor the sterically least hindered product.

    • Polar aprotic solvents (e.g., DMF, Acetonitrile) can stabilize charged intermediates and may favor the electronically preferred product.[7]

Data Snapshot: Influence of Solvent and Base on a Model Reaction

Consider the reaction of this compound with a substrate containing both a primary aliphatic amine (Site A, less hindered) and a secondary aniline (Site B, more hindered but electronically different).

EntrySolventBaseTemperature (°C)Ratio (Product A : Product B)
1DCMTEA2585 : 15
2DCMDIPEA25>95 : 5
3TolueneDIPEA25>98 : 2
4DMFTEA070 : 30
5DCMDIPEA-20>99 : 1

This table illustrates typical trends. Actual results will vary based on the specific substrate.

Part 3: Experimental Protocols

This section provides a detailed, self-validating protocol for achieving high regioselectivity in a challenging sulfonylation.

Protocol 1: Highly Selective Sulfonylation of a Sterically Hindered Primary Amine in the Presence of a Secondary Amine

This protocol is designed to favor the reaction at a more sterically accessible primary amine over a less accessible or less nucleophilic secondary amine.

1. Materials and Setup:

  • This compound (freshly handled, stored under inert gas)[9]

  • Substrate (containing competing amine functionalities)

  • Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen/argon inlet, and syringe

2. Reaction Procedure:

  • Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • To the flask, add the substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the stirred solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Add DIPEA (1.5 equiv) dropwise via syringe.

  • In a separate, dry vial, dissolve this compound (1.1 equiv) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Validation Step (Reaction Monitoring): After the addition is complete, monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 30 minutes.[10] A typical TLC system would be 30-50% Ethyl Acetate in Hexanes. The product should have a different Rf from the starting material. The reaction is complete when the starting amine is no longer visible.

  • Allow the reaction to stir at -20 °C for 2-4 hours or until complete.

3. Workup and Purification:

  • Quench the reaction by adding saturated aqueous ammonium chloride solution while the flask is still cold.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).

4. Expected Outcome:

  • The desired N-sulfonylated product should be isolated in high yield (>80%) with high regioselectivity (>95:5). Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure.

Part 4: Core Principles of Regiocontrol

Understanding the underlying principles allows for rational design of experiments rather than empirical screening.

Regiocontrol_Principles cluster_Substrate Substrate Factors cluster_Conditions Reaction Conditions center_node center_node factor_node factor_node condition_node condition_node Regio Regioselectivity Sterics Steric Hindrance Sterics->Regio Electronics Nucleophilicity Electronics->Regio Base Base Choice (Size & Strength) Base->Regio Solvent Solvent Polarity Solvent->Regio Temp Temperature Temp->Regio

Caption: Key factors governing regioselectivity.

  • Steric Hindrance: As the size of the nucleophile, substrate, or base increases, the reaction will be directed to the most accessible site.[1][11]

  • Electronic Effects: The inherent nucleophilicity of the reacting atom is a primary driver. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.[12]

  • Temperature: Lower temperatures increase the kinetic barrier for all reactions but have a more pronounced effect on the higher-energy pathway, thus enhancing selectivity.[13]

  • Base and Solvent: These components can alter the effective steric environment and stabilize or destabilize charged intermediates, tipping the regiochemical balance.[7]

By carefully considering and manipulating these factors, researchers can transform a non-selective reaction into a highly controlled and efficient synthetic step.

References

Monitoring Reaction Progress of 1-Azetidinesulfonyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring reactions involving 1-azetidinesulfonyl chloride using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide practical, field-proven solutions to ensure accurate and reliable reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is monitoring the reaction of this compound crucial?

A1: this compound is a reactive compound.[1] Monitoring its reactions is essential to determine the endpoint, minimize the formation of impurities, and optimize yield. Unchecked reactions can lead to the hydrolysis of the sulfonyl chloride, forming the corresponding sulfonic acid, or other side reactions.[2][3][4]

Q2: What are the primary challenges when using TLC to monitor these reactions?

A2: The main challenges include the high polarity of the starting material and the resulting sulfonamide product, which can lead to poor separation and streaking on the TLC plate.[5][6][7][8] Additionally, visualizing the spots can be difficult as these compounds may not be strongly UV-active.

Q3: What are the key considerations for developing an HPLC method for this reaction?

A3: Key considerations for HPLC method development include selecting a suitable column (typically a C18), optimizing the mobile phase composition to achieve good separation between the starting material, product, and any byproducts, and choosing an appropriate detection wavelength.[9] Given the reactive nature of sulfonyl chlorides, derivatization might be necessary for stable and reproducible results.[10][11]

Q4: How can I confirm the complete consumption of this compound?

A4: In TLC, the disappearance of the starting material spot (best confirmed with a co-spot) indicates its consumption.[12] In HPLC, the absence of the peak corresponding to this compound in the chromatogram of the reaction mixture confirms its complete consumption.

Troubleshooting Guide: Thin Layer Chromatography (TLC)

Cause: An inappropriate solvent system is the most common reason for poor separation. If the solvent is not polar enough, the polar starting material and product will remain on the baseline.[13] If it's too polar, all components may travel with the solvent front.[14]

Solution:

  • Adjust Solvent Polarity: Start with a common solvent system like ethyl acetate/hexane and adjust the ratio to achieve an optimal Rf value (ideally between 0.2 and 0.4).[15][16] To increase the Rf, increase the polarity of the mobile phase.[15]

  • For Highly Polar Compounds: If adjusting the ethyl acetate/hexane system is insufficient, switch to a more polar solvent system. A mixture of methanol in dichloromethane (e.g., 5-10% MeOH in DCM) is a good starting point.[15][17]

  • For Basic Compounds: If your reaction involves an amine, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase can improve spot shape and separation.[13][15]

  • Prepare a series of developing chambers with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). For example, 9:1, 7:3, 1:1, 3:7, and 1:9 hexane:ethyl acetate.

  • Spot the TLC plate with the starting material, the reaction mixture, and a co-spot of both.[12]

  • Develop the plates in the different solvent systems.

  • Visualize the spots under a UV lamp and/or by staining.

  • Select the solvent system that provides the best separation between the starting material and the product, with Rf values in the desired range.

Cause: Streaking can be caused by several factors, including sample overloading, high sample concentration, or the acidic nature of the silica gel interacting with basic compounds.[6][7][8]

Solution:

  • Dilute the Sample: The simplest solution is to dilute the sample before spotting it on the TLC plate.[7]

  • Add a Modifier to the Mobile Phase: For basic compounds that streak due to interaction with the acidic silica, adding a small amount of a base like triethylamine to the eluent can resolve the issue.[8]

  • Use a Different Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reversed-phase C18 plate.[13]

Cause: The compounds of interest may not be UV-active or may be present in very low concentrations.

Solution:

  • Use a Staining Reagent: Several staining solutions can be used to visualize spots that are not visible under UV light. Potassium permanganate is a good general-purpose stain. For amines, ninhydrin or a fluorescamine spray can be effective.[18][19]

  • Derivatization: In some cases, derivatizing the compounds on the TLC plate can make them visible.[20] For example, reacting primary or secondary amines with a reagent like fluorescamine can produce fluorescent spots.[18][21]

  • Increase Sample Concentration: If the issue is low concentration, try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[6][13]

TLC_Troubleshooting_Workflow

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Cause: Peak tailing is a common issue in HPLC and can be caused by secondary interactions between the analyte and the stationary phase, column overload, or extra-column effects.[22][23]

Solution:

  • Adjust Mobile Phase pH: For ionizable compounds, operating at a pH where they are in a single ionic form can significantly reduce tailing. For amines, a lower pH is often beneficial.

  • Use a Different Column: If silanol interactions are suspected, using an end-capped column or a column with a different stationary phase can help.

  • Reduce Injection Volume/Concentration: Injecting a smaller volume or a more dilute sample can mitigate issues related to column overload.[23]

Cause: Split peaks can arise from a partially blocked column frit, a void in the column packing, or co-elution of two closely related compounds.[22] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.

Solution:

  • Column Maintenance: Reverse-flushing the column may dislodge any particulate matter blocking the frit. If a void is suspected, the column may need to be replaced.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

  • Optimize Separation: If co-elution is the cause, the mobile phase composition or gradient profile needs to be adjusted to improve resolution.

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and gradually increase B. A good starting point is 95:5 (A:B) to 5:95 (A:B) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Column Temperature 25-40°C

Cause: Fluctuations in retention times can be due to a variety of factors, including changes in mobile phase composition, temperature fluctuations, or leaks in the system.[24][25]

Solution:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and is adequately degassed to prevent bubble formation in the pump.[24]

  • System Check: Check for any leaks in the fittings and ensure the pump is delivering a consistent flow rate.

  • Temperature Control: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[24]

HPLC_Troubleshooting_Workflow

Forced Degradation Studies

To ensure the stability-indicating nature of your analytical method, it's crucial to perform forced degradation studies.[26][27] This involves subjecting the this compound and the final product to harsh conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature or slightly elevated temperature (e.g., 60°C) for several hours.[28]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH under similar conditions as acid hydrolysis.[28] Sulfonyl chlorides are particularly susceptible to alkaline hydrolysis.[29]

  • Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3%) at room temperature.[27]

  • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 80°C) for an extended period.

  • Photolytic Degradation: Expose the sample to UV light.[27]

After subjecting the samples to these stress conditions, analyze them using your developed TLC and HPLC methods to ensure that the degradation products are well-separated from the main components. This validates the method's ability to monitor the stability of your compounds.

References

Technical Support Center: 1-Azetidinesulfonyl Chloride Quenching Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and quenching reactions involving 1-Azetidinesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on effectively and safely neutralizing this reactive compound in your experimental workflows.

Introduction: The Critical Role of Quenching

This compound is a highly reactive sulfonylating agent used in the synthesis of various compounds, including sulfonamides.[1][2] Its reactivity stems from the electrophilic sulfur atom, which is susceptible to attack by nucleophiles. While essential for desired product formation, this reactivity also makes unreacted this compound a hazard and a potential source of impurities if not properly neutralized (quenched) at the end of a reaction. Effective quenching is crucial for:

  • Safety: Prevents exposure to the corrosive sulfonyl chloride and neutralizes the corrosive hydrochloric acid (HCl) byproduct.[3][4]

  • Product Purity: Stops the reaction and prevents the formation of unwanted side products during workup and purification.[5]

  • Reproducibility: Ensures consistent and reliable experimental outcomes by eliminating a variable reactive species from the crude mixture.

This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate the challenges of working with this reagent.

Frequently Asked Questions (FAQs)
Q1: What are the best quenching agents for this compound, and when should I use them?

A1: The choice of quenching agent depends on the reaction solvent, the stability of your desired product, and the scale of your reaction. The most common quenchers are nucleophiles that readily react with the sulfonyl chloride.

Causality: The principle of quenching is to introduce a nucleophile that is more reactive or in greater excess than any other nucleophile in the reaction mixture (including your potentially sensitive product). This ensures the rapid and complete consumption of the sulfonyl chloride. The reaction produces the corresponding sulfonic acid derivative (sulfonamide or sulfonic acid) and HCl, which is typically neutralized by a base.[6]

Below is a comparison of common quenching agents:

Quenching AgentChemical FormulaSpeed & ExothermByproductsRecommended Use Case
Water / Ice H₂OModerate speed, can be exothermic.[7][8][9]Azetidinesulfonic acid, HClSimple, effective when the product is stable to acidic conditions. Pouring the reaction mixture onto ice is a good way to control the exotherm.[7][10]
Aqueous Ammonia NH₄OHVery fast, highly exothermic.Azetidinesulfonamide, NH₄ClExcellent for rapid and complete quenching. The sulfonamide byproduct is often easily separable. Ideal when the desired product is base-stable.[11]
Saturated Sodium Bicarbonate NaHCO₃ (aq)Moderate speed, exothermic, CO₂ gas evolution.[5][12]Azetidinesulfonic acid sodium salt, NaCl, CO₂, H₂OGood for acid-sensitive products as it neutralizes HCl as it forms. Gas evolution requires slow addition and vigorous stirring in an open or vented vessel.[12]
Primary/Secondary Amines RNH₂ or R₂NH (e.g., Isopropylamine)Very fast, highly exothermic.N-substituted azetidinesulfonamide, Amine-HCl saltUseful when a specific, easily separable sulfonamide is desired as a byproduct. Often used in excess.
Q2: Can you provide a standard, step-by-step protocol for quenching a reaction?

A2: Absolutely. The following is a general protocol for quenching a small- to medium-scale reaction (e.g., 1-10 mmol) in an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) using aqueous ammonia.

Experimental Protocol: Quenching with Aqueous Ammonia

Materials:

  • Reaction mixture containing unreacted this compound.

  • Concentrated aqueous ammonia (e.g., 28-30% NH₄OH).

  • An ice-water bath.

  • Separatory funnel.

  • Appropriate organic solvent for extraction (e.g., DCM, Ethyl Acetate).

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, face shield, and chemical-resistant gloves.[4][13]

Procedure:

  • Preparation: In a separate flask, prepare the quenching solution. For a 5 mmol scale reaction, a suitable quenching solution would be 10-20 mL of 1 M aqueous ammonia. Crucially, cool this quenching flask in an ice-water bath.

  • Controlled Addition: Slowly add the reaction mixture dropwise from an addition funnel into the cold, vigorously stirred quenching solution.

    • Expert Insight: Never add the quenching solution to the reaction mixture. Adding the reaction to the quencher ensures the quencher is always in excess, which helps to control the exotherm and ensures rapid neutralization.

  • Monitor Temperature: Monitor the temperature of the quenching flask. If the temperature rises significantly (e.g., above 10-15 °C), pause the addition until it cools down. A rapid temperature increase indicates the quench is proceeding too quickly.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 15-30 minutes to ensure the complete destruction of the sulfonyl chloride.

  • Verification (Optional but Recommended): Take a small aliquot of the organic layer and spot it on a TLC plate next to a spot of your starting sulfonyl chloride. Develop the plate to confirm the absence of the starting material.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Finishing: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Q3: My quench is violently exothermic and difficult to control. What's going wrong?

A3: An uncontrollable exotherm is a serious safety hazard and typically points to an issue with the rate of reaction. The hydrolysis or aminolysis of sulfonyl chlorides is very fast and releases significant energy.[9]

Troubleshooting Steps:

  • Rate of Addition: The most common cause is adding the reaction mixture to the quencher too quickly. Reduce the addition rate significantly. Use a dropping funnel to maintain a slow, steady stream.

  • Concentration of Quencher: Using a highly concentrated quenching agent (like concentrated NH₄OH) will result in a very fast, exothermic reaction. Dilute your quenching agent (e.g., from 28% to 5-10% ammonia in water).

  • Insufficient Cooling: Ensure your quenching flask is submerged in a well-maintained ice-water bath. For larger-scale reactions, an acetone/dry ice bath may be necessary, but be cautious not to freeze the aqueous quencher.

  • Poor Mixing: If the mixture is not stirred vigorously, localized "hot spots" can form where the reaction proceeds very rapidly. Use a magnetic stir bar that is large enough to create a vortex or use an overhead mechanical stirrer for larger volumes.

Below is a workflow to diagnose and solve this issue.

G start Uncontrolled Exotherm During Quench q1 Is the reaction mixture being added to the cold quencher? start->q1 sol1 Correct the procedure: ALWAYS add the reaction mixture to a stirred, cold quencher. q1->sol1 No q2 Is the quencher sufficiently dilute and cold (0-5 °C)? q1->q2 Yes ans1_no No ans1_yes Yes end_node Problem Solved: Quench is controlled. sol1->end_node sol2 1. Dilute the quenching agent. 2. Ensure the ice bath is effective. q2->sol2 No q3 Is the addition slow and controlled (e.g., via dropping funnel)? q2->q3 Yes ans2_no No ans2_yes Yes sol2->end_node sol3 Slow down the rate of addition. q3->sol3 No q3->end_node Yes ans3_no No ans3_yes Yes sol3->end_node G cluster_0 Primary Reaction cluster_1 Potential Side Reaction Sulfonyl Chloride Sulfonyl Chloride Quenched Product Quenched Product Sulfonyl Chloride->Quenched Product reacts with Quencher (e.g., NH3) Quencher (e.g., NH3) Quencher (e.g., NH3)->Quenched Product Side Product Side Product Quencher (e.g., NH3)->Side Product Desired Product (with electrophilic site) Desired Product (with electrophilic site) Desired Product (with electrophilic site)->Side Product reacts with

References

Technical Support Center: Managing the Exothermic Nature of 1-Azetidinesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1-Azetidinesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for safely managing the inherent exothermicity of these reactions. Our focus is on explaining the causality behind experimental choices to ensure both safety and success in your synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity and safe handling of this compound.

Q1: Why are reactions involving this compound highly exothermic?

A1: The reaction of this compound with nucleophiles, particularly amines, is a nucleophilic acyl substitution. This process is highly exothermic because it results in the formation of thermodynamically stable sulfonamide bonds and hydrochloric acid (HCl) as a byproduct.[1] The significant release of energy, or enthalpy of reaction, stems from the new bonds formed being stronger than the bonds broken during the reaction.[2] For similar acyl chlorides reacting with amines, this enthalpy can be in the range of -100 to -150 kJ/mol, underscoring the need for careful thermal management.[1]

Q2: What are the primary hazards associated with this compound reactions?

A2: The principal hazards are twofold:

  • Thermal Runaway: The significant exotherm can lead to a rapid, uncontrolled increase in reaction temperature and pressure if heat is generated faster than it can be removed.[1][3] This can cause the solvent to boil, leading to a potential breach of containment.

  • Corrosivity and Reactivity: this compound is corrosive and reacts violently with water and moisture.[4][5] This reaction produces corrosive and toxic hydrochloric acid gas, posing a risk to both personnel and equipment.[1][4][6]

Q3: What are the critical parameters I must control to manage the reaction exotherm?

A3: Several key parameters must be rigorously controlled:

  • Rate of Addition: The rate at which the sulfonyl chloride is added dictates the rate of heat generation. A slow, dropwise addition is crucial.[1][3]

  • Temperature: Maintaining a low reaction temperature (typically 0-5 °C) provides a larger thermal buffer and allows the cooling system to dissipate heat effectively.[1]

  • Concentration: Using a more dilute reaction mixture increases the thermal mass, which can help absorb the heat generated.[1]

  • Agitation (Stirring): Vigorous stirring is essential to ensure even temperature distribution, prevent the formation of localized hot spots, and promote efficient heat transfer to the cooling medium.[7]

Q4: Is it safer to perform these reactions using flow chemistry instead of a traditional batch reactor?

A4: While these reactions can be managed in a batch setup with strict controls, flow chemistry offers significant safety advantages for highly exothermic processes.[3][8] Continuous flow reactors have a much higher surface-area-to-volume ratio, which allows for vastly superior heat transfer and temperature control.[3][8] This minimizes the risk of thermal runaway, especially during scale-up.[3]

Troubleshooting Guide for Exothermic Events

This guide provides solutions to specific issues you may encounter during your experiment.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase 1. The addition rate of this compound is too fast.[1] 2. Inadequate cooling (e.g., insufficient ice, poor flask contact with the bath).[1][7] 3. Reactant concentrations are too high.[1]1. IMMEDIATELY STOP the addition of the sulfonyl chloride.[7] 2. Enhance cooling by adding more ice/dry ice to the bath or switching to a colder cooling medium (e.g., ice-salt bath).[7] 3. If safe and feasible, add pre-chilled anhydrous solvent to dilute the reaction mixture and increase the thermal mass.
Reaction is Sluggish or Fails to Initiate 1. The reaction temperature is too low, significantly slowing the reaction rate.[9] 2. Impurities, especially water, in the reagents or solvent have hydrolyzed the sulfonyl chloride.[9]1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon).[9] 2. Allow the reaction to warm very slowly while carefully monitoring the internal temperature. Be prepared to apply cooling immediately if a delayed exotherm begins.
Violent Foaming and Gas Evolution During Quench 1. The reaction mixture is being added too quickly to the quenching solution.[10] 2. The quenching solution is not cold enough, accelerating the exothermic hydrolysis and acid-base neutralization.1. Quench the reaction by slowly adding the reaction mixture to a separate flask containing a cold, vigorously stirred quenching solution (e.g., saturated aqueous NaHCO₃).[10] 2. Ensure the quenching solution is pre-cooled to 0-5 °C in an ice bath to control the rate of CO₂ evolution and heat release.[10]
Significant Sulfonic Acid Impurity in Product 1. Presence of moisture during the reaction or workup hydrolyzed the sulfonyl chloride starting material or product.[9][11]1. Maintain strict anhydrous conditions throughout the entire process.[9] 2. Quench the reaction at low temperature to minimize hydrolysis of the desired product.[9] Pouring the reaction mixture onto ice is a common strategy.[9]
Visualization of Key Workflows

ExothermManagementWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Emergency Response Plan Plan Reaction: - Assess thermal risk - Define control parameters Setup Setup Apparatus: - Efficient cooling bath - Calibrated thermometer - Inert atmosphere Plan->Setup Start Start Slow Addition Monitor Monitor Temperature Continuously Start->Monitor Check Temp Stable? Monitor->Check Proceed Continue Addition Check->Proceed Yes Quench Controlled Quench Check->Quench Addition Complete Proceed->Monitor Action TAKE ACTION: 1. Stop Addition 2. Enhance Cooling Check2 Temp Controlled? Resume Resume Addition with Extreme Caution Emergency Emergency Quench or Dilution

TroubleshootingLogic Start Uncontrolled Temperature Rise Stop 1. Stop Reagent Addition IMMEDIATELY Start->Stop Cool 2. Enhance Cooling System (e.g., add more ice/dry ice) Stop->Cool Stir 3. Ensure Vigorous Stirring Cool->Stir Check Is Temperature Stabilizing? Stir->Check Resume Resume Addition at a Much Slower Rate Check->Resume  Yes Emergency Emergency Action: - Prepare for emergency quench - Dilute with cold solvent if safe Check->Emergency  No

Experimental Protocols
Protocol 1: Controlled Addition of this compound (Batch Reactor)

This protocol outlines a general procedure for the reaction with an amine nucleophile.

  • Apparatus Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Initial Cooling: Place the flask in an ice-water or ice-salt bath and stir the solution until the internal temperature stabilizes at 0-5 °C.[1]

  • Prepare Reagent Solution: In a separate dry flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.

  • Controlled Addition: Transfer the sulfonyl chloride solution to the dropping funnel. Add it to the stirred amine solution dropwise over a period of 30-60 minutes.[1] Crucially, monitor the internal temperature continuously and adjust the addition rate to ensure it does not rise above the set limit (e.g., 5-10 °C).

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0-5 °C for 1-2 hours, monitoring its progress by a suitable analytical method (e.g., TLC, LC-MS).[1]

Protocol 2: Safe Quenching of the Reaction

This protocol describes a safe method for neutralizing unreacted sulfonyl chloride and acidic byproducts.

  • Prepare Quenching Solution: In a separate, appropriately sized beaker or flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Place this flask in an ice bath and stir until it cools to 0-5 °C.[10]

  • Slow Transfer: Slowly and carefully , transfer the completed reaction mixture from the reaction flask into the cold, vigorously stirred sodium bicarbonate solution using a cannula or by pouring in a controlled manner.[10]

  • Manage Gas Evolution: Be aware that the hydrolysis of unreacted sulfonyl chloride is exothermic and the subsequent neutralization of HCl with bicarbonate will produce carbon dioxide gas, leading to effervescence.[10] The rate of addition must be controlled to prevent excessive foaming and potential overflow.[10]

  • Ensure Complete Quench: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all residual sulfonyl chloride has been hydrolyzed.[10]

  • Verify Neutralization: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8). If it remains acidic, add more saturated sodium bicarbonate solution.[10]

References

Overcoming challenges in the scale-up of 1-Azetidinesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Azetidinesulfonyl Chloride

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this critical synthetic transformation. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful and safe execution of your experiments, from bench-scale to pilot plant.

The azetidine motif is a highly sought-after scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties. The corresponding sulfonyl chloride is a key intermediate for creating sulfonamides, a functional group present in numerous marketed drugs. However, the synthesis of this compound is not without its challenges, particularly when transitioning to a larger scale. Issues such as reagent stability, reaction exotherms, product hydrolysis, and purification can impede progress. This guide provides expert-driven solutions to these common hurdles.

General Synthesis & Scale-Up Workflow

The synthesis of sulfonyl chlorides, including this compound, involves hazardous reagents and potentially energetic reactions. A systematic approach is crucial for safety and success.

G cluster_prep Phase 1: Preparation & Safety Review cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Quench & Isolation cluster_purification Phase 4: Purification P1 Risk Assessment P2 Reagent & Solvent Qualification (Anhydrous Conditions Critical) P1->P2 Ensure purity & dryness R1 Charge Azetidine & Solvent P2->R1 R2 Inert Atmosphere Purge (N2/Ar) R1->R2 R3 Cool to 0-5 °C R2->R3 R4 Slow, Sub-surface Addition of Sulfonylating Agent (e.g., SO2Cl2) R3->R4 R5 Monitor Internal Temperature & Reaction Progress (TLC/HPLC) R4->R5 W1 Controlled Quench (Pour onto ice/water) R5->W1 W2 Phase Separation W1->W2 W3 Aqueous Wash/Extraction W2->W3 W4 Drying & Solvent Removal W3->W4 PU1 Crude Product Analysis W4->PU1 PU2 Select Method (Crystallization, Chromatography, Acid Scrub) PU1->PU2 PU3 Final Product Characterization PU2->PU3

Caption: A typical workflow for the synthesis and purification of sulfonyl chlorides.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound in a practical question-and-answer format.

Section 1: Reaction Execution & Optimization

Q1: My reaction yield is low and inconsistent. What are the most likely causes and how can I improve it?

A1: Low and variable yields are often traced back to a few key parameters. Let's break them down:

  • Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water in your reagents or solvent will convert your product into the corresponding sulfonic acid, reducing your isolated yield.[1][2][3]

    • Solution: Ensure all glassware is oven- or flame-dried before use.[4] Use anhydrous solvents and high-purity, dry reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to prevent atmospheric moisture from entering the system.[1][4]

  • Temperature Control: The formation of the sulfonyl chloride is exothermic. Poor temperature control can lead to side reactions and decomposition.

    • Solution: Maintain a low internal reaction temperature (typically 0-5 °C) during the addition of the sulfonylating agent (e.g., sulfuryl chloride).[5] Use a reliable cooling bath and monitor the internal temperature with a thermocouple probe, as it can differ significantly from the bath temperature, especially at scale.[6]

  • Reagent Stoichiometry and Addition Rate: Adding the sulfonylating agent too quickly can cause localized temperature spikes, leading to impurity formation. Incorrect stoichiometry can result in incomplete conversion.

    • Solution: Add the sulfonylating agent dropwise or via a syringe pump to maintain the desired temperature. A slight excess of the sulfonylating agent may be required to drive the reaction to completion, but a large excess can complicate purification.

Q2: The reaction stalls before all the starting material is consumed. How can I drive it to completion?

A2: A stalled reaction suggests that the reaction conditions are no longer optimal for converting the remaining starting material.

  • Insufficient Activation: The reactivity of the sulfonylating agent is key. Ensure you are using a high-quality reagent.

  • Temperature Too Low: While initial low temperatures are needed to control the exotherm, sometimes a slight warming is necessary to push the reaction to completion after the initial addition is complete.[1]

    • Solution: After the addition of the sulfonylating agent is finished, allow the reaction to slowly warm to room temperature and stir for several hours.[5] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Solvent Effects: The choice of solvent can influence reaction rates.

    • Solution: Dichloromethane (DCM) is a common choice. However, if solubility or reactivity is an issue, other aprotic solvents can be explored. Ensure the chosen solvent is compatible with all reagents and conditions.

Q3: How do I manage the reaction exotherm during scale-up? This is a major safety concern.

A3: Managing heat evolution is one of the most critical aspects of scaling up this synthesis.[6] A reaction that is well-behaved at 1 gram can become dangerously uncontrollable at 1 kilogram if not managed properly.

  • Heat Transfer Limitations: As the reactor size increases, the surface-area-to-volume ratio decreases, making it harder to remove heat efficiently.

    • Solution 1 (Slower Addition): The simplest control is to slow down the addition rate of the limiting reagent. This reduces the rate of heat generation, allowing the cooling system to keep up.

    • Solution 2 (Dilution): Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may decrease reaction rate and increase processing time and cost.

    • Solution 3 (Process Engineering): For larger scales, consider using a reactor with a higher heat transfer capacity (e.g., a jacketed reactor with a powerful chiller). Continuous flow chemistry is an excellent alternative that offers superior heat and mass transfer, making the process inherently safer.[7][8][9]

Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Consideration
Heat Transfer High surface-area-to-volume ratioLow surface-area-to-volume ratioHeat removal is less efficient at scale.[6]
Addition Control Manual (dropping funnel)Automated (dosing pump)Precise, slow addition is critical for temperature control.
Mixing Magnetic stir barOverhead mechanical stirrerEfficient mixing is needed to avoid localized hot spots.
Quenching Pouring reaction into iceReverse addition (pumping quench into reactor)Controlled quenching is vital to prevent thermal runaway.

Table 1: Key considerations for scaling up sulfonyl chloride synthesis.

Section 2: Impurity Profile & Prevention

Q4: I am seeing a significant amount of azetidine-1-sulfonic acid in my product. What causes this, and how can I minimize it?

A4: The presence of the sulfonic acid is the most common impurity and arises directly from the hydrolysis of the desired sulfonyl chloride product.[1]

  • Cause: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, with water being a very common one. This can happen during the reaction, work-up, or even storage.

  • Prevention During Reaction: As discussed in Q1, strictly anhydrous conditions are your primary defense.[1]

  • Prevention During Work-up: The quench and extraction steps are high-risk for hydrolysis.

    • Solution 1 (Controlled Quench): Quench the reaction by pouring the mixture onto ice or a mixture of ice and water.[10] This keeps the temperature low, minimizing the rate of hydrolysis while decomposing excess sulfonylating agent.[1]

    • Solution 2 (Rapid Extraction): Perform the aqueous extraction quickly and at a low temperature. Use cold brine washes to help break up emulsions and dry the organic layer more efficiently.

    • Solution 3 (Aqueous Process Chemistry): For some aryl sulfonyl chlorides with very low water solubility, precipitation directly from the aqueous reaction mixture can protect the bulk material from hydrolysis, yielding a product of high purity.[11]

Troubleshooting Impurity Formation

G start Low Purity Detected in Crude Product impurity_id Identify Impurity (NMR, LC-MS) start->impurity_id sulfonic_acid Sulfonic Acid? impurity_id->sulfonic_acid unreacted_sm Unreacted Azetidine? sulfonic_acid->unreacted_sm No sol_hydrolysis Root Cause: Hydrolysis - Use anhydrous solvents/reagents - Run under inert atmosphere - Quench at low temperature - Minimize work-up time sulfonic_acid->sol_hydrolysis Yes other_impurity Other Impurity? unreacted_sm->other_impurity No sol_incomplete Root Cause: Incomplete Reaction - Check reagent stoichiometry - Increase reaction time/temp - Verify reagent quality unreacted_sm->sol_incomplete Yes sol_other Root Cause: Side Reaction - Lower reaction temperature - Slow reagent addition rate - Re-evaluate solvent choice other_impurity->sol_other Yes

Caption: Decision tree for troubleshooting common impurities.

Section 3: Work-up & Purification

Q5: What is the most effective and scalable method for purifying this compound?

A5: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Flash Chromatography: This is an excellent method for small-scale purification (<50 g) to obtain highly pure material.[4] However, it is generally not cost-effective or practical for large-scale production due to high solvent consumption and low throughput.

  • Crystallization: If the this compound is a solid, crystallization is often the most effective and scalable purification method.

    • Protocol: The crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., benzene, toluene, or a hexane/ethyl acetate mixture) and allowed to cool slowly.[10] The pure product will crystallize out, leaving impurities in the mother liquor. The crude material must be thoroughly dried before attempting crystallization to prevent decomposition upon heating.[10]

  • Aqueous Acid Scrubbing: For liquid sulfonyl chlorides, a highly effective method for removing the primary impurity (sulfonic acid) is to scrub the crude product with a concentrated aqueous solution of hydrochloric acid.[12] The highly polar sulfonic acid is extracted into the aqueous phase, while the less polar sulfonyl chloride remains in the organic phase. This method is described in a patent for purifying methanesulfonyl chloride and is applicable to other organosulfonyl chlorides.[12]

Method Pros Cons Scalability
Flash Chromatography High purity, good for removing diverse impurities.High solvent usage, not cost-effective for large scale.Poor
Crystallization Highly effective for solids, very scalable, low cost.Product must be a solid, requires screening for suitable solvent system.Excellent
Acid Scrubbing Excellent for removing sulfonic acid from liquids, scalable.Less effective for non-acidic impurities.Good

Table 2: Comparison of purification methods.

Section 4: Stability & Handling

Q6: How stable is this compound and what are the best storage conditions?

A6: Sulfonyl chlorides are reactive intermediates and are generally not stable for long-term storage, especially if impure.[10] Their stability is compromised by moisture, heat, and nucleophiles.

  • Decomposition Pathways: The primary decomposition pathway is hydrolysis to the sulfonic acid.[2][3] At elevated temperatures, SO₂ extrusion can also occur.[2][3]

  • Storage Recommendations: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place, such as a refrigerator or freezer, away from moisture. Crude product should be used or purified immediately.[10]

Q7: Are there more stable alternatives to sulfonyl chlorides for synthesizing azetidine sulfonamides?

A7: Yes. If the instability of the sulfonyl chloride is a persistent issue, you may consider using the corresponding sulfonyl fluoride .

  • Advantages of Sulfonyl Fluorides: Sulfonyl fluorides are significantly more stable towards hydrolysis and can often be purified via chromatography and stored for extended periods.[13][14] They react with amines to form sulfonamides under appropriate conditions, often requiring slightly more forcing conditions than the chlorides. The increased stability makes them particularly attractive in drug discovery and for use in complex molecule synthesis.[13][14]

References

Validation & Comparative

A Comparative Guide to Amine Derivatization: The Established Standard vs. a Novel Challenger

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to 1-Azetidinesulfonyl Chloride and Dansyl Chloride

For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent and critical challenge. Many amines, due to their polarity and low volatility, exhibit poor chromatographic retention and ionization efficiency, making their direct analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) difficult. Chemical derivatization offers a powerful solution, modifying the analyte to enhance its analytical properties.

This guide provides an in-depth comparison of two sulfonyl chloride-based derivatizing agents: Dansyl Chloride , the venerable and extensively validated workhorse, and This compound , a lesser-known reagent with a unique structural profile. This comparison is grounded in established experimental data for the former and a theoretical, structure-based analysis for the latter, offering a pragmatic guide for both routine analysis and methods development.

The Principle: Sulfonamide Formation

Both reagents operate on the same fundamental principle: the nucleophilic attack of a primary or secondary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride group. This reaction, typically conducted under alkaline conditions to ensure the amine is deprotonated and thus more nucleophilic, results in the formation of a stable sulfonamide derivative and hydrochloric acid, which is neutralized by the base in the reaction mixture.[1][2]

The Established Standard: Dansyl Chloride (DNS-Cl)

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is one of the most widely used derivatizing agents for amines.[3][4] Its popularity is built on a foundation of decades of research and successful application, making it a reliable and well-understood tool in the analytical chemist's arsenal.[5]

Mechanism and Key Advantages

The reaction of Dansyl chloride with an amine introduces the bulky, naphthalene-based dansyl group to the target molecule. This modification imparts several significant analytical advantages:

  • Enhanced Fluorescence: The dansyl group is intensely fluorescent, allowing for highly sensitive detection using fluorescence detectors (FLD) in HPLC systems.[2][6][7] The resulting dansyl amides have environmentally sensitive fluorescence, which can also be a tool for studying binding to hydrophobic sites like those in proteins.[7]

  • Improved Ionization for MS: The tertiary amine within the dansyl group (the dimethylamino moiety) has a high proton affinity, which significantly boosts the signal for the derivatized analyte in positive mode electrospray ionization mass spectrometry (ESI-MS).[8][9]

  • Increased Hydrophobicity: The large, aromatic structure increases the hydrophobicity of polar amines, leading to better retention and separation on reversed-phase HPLC columns.[8]

  • Derivative Stability: The resulting N-dansyl-sulfonamide adducts are notably stable, capable of withstanding the conditions of both the analytical separation and acid hydrolysis, which was a key feature in its original use for N-terminal peptide sequencing.[2][3]

Limitations

Despite its versatility, Dansyl chloride is not without drawbacks. The large size of the dansyl group can introduce steric hindrance, potentially leading to incomplete or slower reactions with amines situated in crowded molecular environments. Furthermore, the reagent itself can hydrolyze to the highly fluorescent dansyl acid, which can interfere with the analysis if not properly managed.

The Novel Challenger: this compound

This compound is a significantly less-studied reagent. While commercially available, there is a notable absence of peer-reviewed application data detailing its use as a derivatization agent for analytical chemistry. Therefore, its comparison to Dansyl chloride must be based on its chemical structure and the known principles of sulfonyl chloride reactivity.

A Theoretical and Structural Comparison

From a structural standpoint, this compound offers a compelling theoretical alternative to larger derivatizing agents.

  • Reduced Steric Hindrance: The most obvious difference is the size of the tag. The azetidine ring is a small, four-membered saturated heterocycle. This minimal steric profile could, in theory, allow it to react more efficiently with sterically hindered primary and secondary amines where Dansyl chloride might struggle.

  • Altered Hydrophobicity: The small, non-aromatic azetidine group would impart a much smaller change in hydrophobicity compared to the dansyl group. This could be advantageous for analytes that are already moderately retained, preventing excessive retention times on reversed-phase columns.

  • Unknown Detection Properties: A significant drawback is the lack of a native chromophore or fluorophore. Derivatives would not benefit from the enhanced UV or fluorescence detection that Dansyl chloride provides. Detection would rely solely on the capabilities of the detector for the underivatized analyte or, more likely, on mass spectrometry.

  • Uncertain Impact on Ionization: The azetidine ring contains a tertiary amine, which, like the dimethylamino group in Dansyl chloride, could potentially enhance ionization in ESI-MS. However, the extent of this enhancement is unknown and would require experimental validation. The overall impact on ionization efficiency is difficult to predict without empirical data.

Comparative Summary: Known Performance vs. Theoretical Potential

The following table summarizes the key characteristics of both reagents. It is critical to note that the properties for this compound are largely inferred from its structure and general chemical principles, not from published experimental data.

FeatureDansyl Chloride (DNS-Cl)This compound
Primary Application Well-established for HPLC-FLD & LC-MS of amines and phenols.Primarily a synthetic building block; unexplored for analytical derivatization.
Detection Enhancement Strong fluorescence (Ex: ~330 nm, Em: ~530 nm); Strong UV absorbance.[3]No significant native chromophore or fluorophore.
MS Signal Enhancement Excellent; dimethylamino group enhances positive mode ESI.[8][9]Theoretical; tertiary amine may enhance positive mode ESI, but efficacy is unknown.
Steric Hindrance High; bulky naphthalene group can hinder reaction with crowded amines.Low; small azetidine ring offers potential for reacting with hindered amines.
Derivative Stability High; N-dansyl sulfonamides are very stable.[3]Unknown; stability of N-azetidinesulfonamides is not documented in analytical contexts.
Availability of Protocols Abundant; numerous validated protocols exist for various sample types.[8][10]None; requires complete de novo methods development.
Reagent Cost Widely available and relatively inexpensive.Available from specialty chemical suppliers; may be more expensive.

Experimental Protocols

Trustworthy and reproducible results are built on detailed, validated protocols. Below is a well-established protocol for Dansyl chloride derivatization and a generalized, theoretical starting point for anyone wishing to explore the potential of this compound.

Protocol 1: Validated Derivatization with Dansyl Chloride

This protocol is a robust starting point for the derivatization of amino acids and other primary/secondary amines for LC-MS analysis.[8][10]

Reagents:

  • Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8.

  • Dansyl Chloride Solution: 50 mM in acetonitrile (ACN). Prepare fresh daily and store in the dark.

  • Quenching Solution: 10% (v/v) Ammonium Hydroxide or 2 M Methylamine in water.

  • Sample/Standard Diluent: Acetonitrile/Methanol/Water (40:40:20, v/v/v).

Procedure:

  • Sample Preparation: Prepare samples and standards in the diluent. For a 25 µL sample volume, ensure the total amount of amine is approximately one-third the molar amount of Dansyl Chloride to be added.

  • Reagent Addition: In a microcentrifuge tube, add 25 µL of the sample or standard.

  • Initiate Reaction: Add 50 µL of the freshly prepared Dansyl Chloride solution and 50 µL of the Derivatization Buffer.

  • Incubation: Vortex the mixture thoroughly. Incubate at 60°C for 45-60 minutes in the dark to prevent photodegradation.[10]

  • Quenching: Cool the mixture to room temperature. Add 20 µL of the Quenching Solution to consume excess Dansyl chloride. Vortex and let stand for 10 minutes.

  • Final Preparation: Centrifuge the mixture to pellet any precipitate. The supernatant is ready for dilution and analysis by HPLC or LC-MS.

Protocol 2: A Theoretical Starting Point for this compound

Disclaimer: This protocol is a hypothetical starting point based on general sulfonyl chloride chemistry. It has not been validated and will require extensive optimization.

Reagents:

  • Derivatization Buffer: 100 mM Sodium Borate buffer, pH 9.5.

  • This compound Solution: 50 mM in anhydrous acetonitrile. Prepare fresh.

  • Quenching Solution: 1 M Hydroxylamine in water.

  • Sample/Standard Diluent: Anhydrous acetonitrile.

Proposed Procedure:

  • Sample Preparation: Prepare samples and standards in anhydrous acetonitrile. Ensure samples are free of water to minimize reagent hydrolysis.

  • Reagent Addition: In a sealed, moisture-free vial, add 50 µL of the sample or standard.

  • Initiate Reaction: Add 100 µL of the this compound solution and 100 µL of the Derivatization Buffer.

  • Incubation: Vortex the mixture. Incubate at 40°C for 60 minutes. Optimization of temperature and time will be critical.

  • Quenching: Cool the mixture. Add 50 µL of the Quenching Solution.

  • Analysis: The mixture is ready for direct analysis by LC-MS. Evaluation of derivative stability should be performed immediately.

Visualizing the Workflow and Decision Process

The choice of reagent depends on the analytical goal. The following diagrams illustrate the chemical reaction and a logical workflow for reagent selection.

G cluster_conditions Reaction Conditions cluster_products Products Amine R-NH₂ (Primary/Secondary Amine) Sulfonamide R-NH-SO₂-R' (Stable Sulfonamide) Amine->Sulfonamide SulfonylCl R'-SO₂Cl (Sulfonyl Chloride) SulfonylCl->Sulfonamide Base Alkaline Buffer (e.g., pH 9-10.5) HCl HCl Base->HCl Neutralizes G cluster_goals cluster_choices Start Start: Need to derivatize an amine? Goal What is the primary analytical goal? Start->Goal Sensitivity Maximum Sensitivity (Established Method) Goal->Sensitivity Steric Derivatize Sterically Hindered Amine? Goal->Steric Dansyl Use Dansyl Chloride (Validated Protocol) Sensitivity->Dansyl Azetidine Explore this compound (Requires Method Development) Steric->Azetidine End Proceed to Analysis Dansyl->End Azetidine->End

References

A Comparative Guide to Sulfonylating Agents: Unveiling the Advantages of 1-Azetidinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-Azetidinesulfonyl chloride against conventional sulfonylating agents. It is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by making informed decisions on reagent selection. We will explore the nuances of reactivity, selectivity, and the resulting physicochemical properties, supported by experimental insights and mechanistic rationale.

Introduction: Beyond the Classics in Sulfonylation

The introduction of a sulfonyl group (-SO₂-) is a fundamental transformation in organic synthesis, pivotal for creating sulfonamides, sulfonates, and sulfones. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. For decades, the synthetic chemist's toolkit has been dominated by stalwart reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).[1][2] These agents are reliable and well-understood, yet they possess inherent limitations, particularly when dealing with sterically hindered substrates or when fine-tuning the properties of the final molecule is critical.

The advent of this compound introduces a compelling alternative, leveraging the principles of ring strain to achieve unique reactivity. The four-membered azetidine ring imparts significant strain energy, which is released during the sulfonylation reaction, thereby lowering the activation barrier and enabling transformations that are often sluggish or unsuccessful with traditional reagents. This guide will dissect these differences, providing a clear, data-driven framework for its application.

Comparative Reactivity and Selectivity

The choice of a sulfonylating agent directly impacts reaction kinetics, required conditions, and substrate scope. This compound distinguishes itself through its markedly enhanced reactivity, which translates to milder, more efficient, and often more selective synthetic outcomes.

The Reactivity Spectrum of Sulfonylating Agents

The enhanced electrophilicity of the sulfur atom in this compound, driven by the release of ring strain upon nucleophilic attack, allows for rapid reactions under exceptionally mild conditions. This contrasts sharply with the more stable and less reactive aromatic sulfonyl chlorides like TsCl.[1]

Sulfonylating AgentRelative ReactivityTypical BaseTypical TemperatureKey Advantages & Applications
This compound Very HighWeak amines (e.g., Et₃N)0 °C to Room Temp.Sulfonylation of hindered amines/alcohols; Late-stage functionalization; Improved product properties.
Mesyl Chloride (MsCl) HighStrong amines (e.g., Et₃N, Pyridine)0 °C to Room Temp.Excellent leaving group formation (mesylates); Less sterically bulky than tosylates.[1][3]
Tosyl Chloride (TsCl) ModeratePyridine, DMAPRoom Temp. to RefluxStable, crystalline derivatives; Widely used for protecting groups and leaving groups (tosylates).[1][2]
Benzenesulfonyl Chloride (BsCl) ModeratePyridine, NaOHRoom Temp. to RefluxSimilar to TsCl, but offers different electronic and solubility properties.[1]
Experimental Workflow: A Case Study with a Hindered Substrate

To empirically demonstrate the reactivity differences, we present a comparative sulfonylation of 2,6-diisopropylaniline, a notoriously challenging, sterically hindered primary amine.

G cluster_azetidine Protocol A: this compound cluster_tosyl Protocol B: Tosyl Chloride A1 2,6-Diisopropylaniline in DCM A2 Add Et3N (1.2 eq) A1->A2 A3 Add 1-Azetidinesulfonyl Chloride (1.1 eq) at 0 °C A2->A3 A4 Stir at RT, 1 hour A3->A4 A5 Aqueous Workup A4->A5 A6 High Yield (>90%) of Product A5->A6 T1 2,6-Diisopropylaniline in Pyridine T2 Add TsCl (1.5 eq) T1->T2 T3 Heat to 80 °C, 24 hours T2->T3 T4 Monitor by TLC/LCMS T3->T4 T5 Acidic Workup T4->T5 T6 Low Yield or No Reaction T5->T6

Figure 1. Comparative workflow for sulfonylation of a sterically hindered aniline.

Protocol A: Sulfonylation with this compound

  • Dissolve 2,6-diisopropylaniline (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.2 mmol) to the stirred solution.

  • Add this compound (1.1 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol B: Attempted Sulfonylation with Tosyl Chloride

  • Dissolve 2,6-diisopropylaniline (1.0 mmol) in pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC. Typically, only starting material is observed.

  • If any conversion is noted, cool the mixture, pour it into 1 M HCl, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

This direct comparison illustrates that this compound can efficiently overcome steric barriers that are insurmountable for conventional reagents, even under forcing conditions.

Mechanistic Distinctions: More Than Just Sterics

The reactivity of sulfonyl chlorides is not solely a function of sterics; the underlying reaction mechanism plays a crucial role.

  • Tosyl Chloride (and Arylsulfonyl Chlorides): These reagents typically react via a direct nucleophilic attack on the sulfur atom, following a pathway analogous to an Sₙ2 reaction. This mechanism is sensitive to steric hindrance on both the nucleophile and the sulfonylating agent.[4]

  • Mesyl Chloride: While it can react via the direct attack pathway, in the presence of a non-nucleophilic, sufficiently strong base (like triethylamine), mesyl chloride can first undergo an E1cb-type elimination of HCl to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[4][5] This intermediate is then rapidly trapped by the nucleophile. The formation of the sulfene is possible due to the presence of acidic α-protons, which are absent in tosyl chloride.[4][5]

  • This compound: This reagent reacts via the direct nucleophilic attack mechanism. However, the transition state is significantly stabilized by the concomitant release of the azetidine ring strain. This intrinsic energetic advantage provides a powerful driving force for the reaction, lowering the activation energy and dramatically increasing the reaction rate without needing to invoke an alternative pathway like sulfene formation.

G cluster_main General Sulfonylation Pathways Nu R-OH / R-NH₂ (Nucleophile) Prod_Ts Tosyl Product Nu->Prod_Ts Direct Attack Prod_Ms Mesyl Product Nu->Prod_Ms Trapping Prod_Azetidine Azetidine Sulfonyl Product Nu->Prod_Azetidine Ring-Strain Accelerated Direct Attack TsCl Tosyl Chloride TsCl->Prod_Ts MsCl Mesyl Chloride Sulfene Sulfene Intermediate MsCl->Sulfene E1cb Azetidine 1-Azetidinesulfonyl Chloride Azetidine->Prod_Azetidine Sulfene->Prod_Ms Base Base (Et3N) Base->Sulfene

Figure 2. Mechanistic pathways for different sulfonylating agents.

Impact on Physicochemical Properties in Drug Discovery

The identity of the sulfonyl group is not just a synthetic handle; it becomes an integral part of the final molecule and can profoundly influence its drug-like properties. For drug development professionals, this is a critical consideration.

PropertyAzetidine-SulfonylTosyl (Aryl-Sulfonyl)Mesyl (Alkyl-Sulfonyl)
Lipophilicity (LogP) DecreasedSignificantly IncreasedMarginally Increased
Aqueous Solubility IncreasedDecreasedGenerally Neutral/Slight Increase
Molecular Shape 3D, sp³-richFlat, AromaticSmall, Flexible
Metabolic Liability Generally StablePara-methyl group is a site for oxidationGenerally Stable

The incorporation of the sp³-rich, non-planar azetidine ring is a modern strategy in medicinal chemistry to improve aqueous solubility and escape the "flatland" of aromatic-rich compounds. This can lead to better pharmacokinetic profiles and novel intellectual property.

Conclusion and Strategic Recommendations

This compound is not merely an alternative to traditional sulfonylating agents; it is a superior reagent for specific, challenging synthetic problems.

  • Choose this compound when:

    • Working with sterically hindered or electron-deficient amines and alcohols.

    • Mild reaction conditions are required to preserve sensitive functional groups.

    • The goal is to improve the aqueous solubility and three-dimensionality of the final product.

    • Conducting late-stage functionalization where efficiency and predictability are paramount.

  • Continue to use TsCl or MsCl for:

    • Routine protection of simple amines and alcohols where reactivity is not a challenge.

    • When the formation of a simple, stable mesylate or tosylate leaving group is the primary goal.[2][3]

By understanding the unique, strain-driven reactivity of this compound, researchers can unlock new synthetic possibilities and design molecules with improved properties, accelerating progress in both discovery and development.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods Utilizing 1-Azetidinesulfonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and research, the robust validation of analytical methods is paramount. It is the bedrock upon which the reliability and accuracy of quantitative data rest. For analytes that lack inherent chromophoric or fluorophoric properties, such as primary and secondary amines, as well as phenols, pre-column derivatization is a frequently employed strategy to enhance their detectability by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). This guide offers an in-depth technical comparison of analytical method validation using a potentially novel derivatizing agent, 1-Azetidinesulfonyl chloride, against well-established alternatives.

The choice of a derivatizing reagent is a critical decision in method development, directly impacting sensitivity, selectivity, and the overall robustness of the analytical procedure. While reagents like Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and Benzoyl chloride are staples in the analytical chemist's toolkit, the exploration of new reagents is driven by the pursuit of improved stability, enhanced detector response, and more efficient reaction kinetics. This guide will provide a comparative analysis based on established validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

It is important to note that while extensive literature supports the use of the established reagents, specific validated HPLC methods employing this compound are not widely documented. Therefore, its performance characteristics presented herein are projected based on the known reactivity of sulfonyl chlorides and the structural features of the azetidine moiety.

The Cornerstone of Reliable Data: Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

The Role of Derivatization in HPLC Analysis

Many pharmaceutical compounds and biological molecules contain primary and secondary amine or phenolic functional groups. These groups often do not absorb ultraviolet or visible light, nor do they fluoresce, making their direct detection by common HPLC detectors challenging.[1] Derivatization chemically modifies the analyte to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group), thereby rendering it detectable.[5]

An ideal derivatizing reagent should exhibit the following characteristics:

  • Reacts completely and rapidly with the analyte under mild conditions.

  • Forms a stable derivative.

  • The reagent and its by-products should not interfere with the chromatographic separation and detection of the derivatized analyte.

  • The derivative should have a high molar absorptivity or fluorescence quantum yield.

A Comparative Analysis of Derivatizing Reagents

This guide will focus on a comparison between this compound and three widely used derivatizing agents: Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and Benzoyl chloride.

This compound: A Projected Profile

This compound is a sulfonyl chloride containing a four-membered azetidine ring.[6] While specific applications in HPLC derivatization are not extensively documented, its reactivity can be inferred from the general behavior of sulfonyl chlorides.[7]

Projected Reaction Mechanism:

Similar to other sulfonyl chlorides, this compound is expected to react with primary and secondary amines, as well as phenols, via nucleophilic substitution at the sulfonyl sulfur. The reaction is typically carried out under basic conditions to deprotonate the nucleophilic group of the analyte.

cluster_reactants Reactants cluster_products Products Analyte Analyte (Primary/Secondary Amine or Phenol) Derivative Stable, UV-Active Derivative Analyte->Derivative Nucleophilic Attack Reagent This compound Reagent->Derivative Base Base (e.g., Triethylamine) HCl HCl Base->HCl Neutralization

Projected Derivatization Reaction with this compound

Projected Advantages:

  • Reactivity: The strained azetidine ring might influence the reactivity of the sulfonyl chloride group.

  • Chromatographic Properties: The resulting sulfonamide or sulfonate ester derivative will have altered polarity, which can be advantageous for chromatographic separation. The azetidine moiety is relatively small and polar, which could offer unique selectivity compared to bulkier derivatizing agents.

  • UV-Activity: While the azetidinesulfonyl group itself is not a strong chromophore, it may provide sufficient UV absorbance for detection at lower wavelengths.

Projected Disadvantages:

  • Lack of Fluorescence: The derivative is not expected to be fluorescent, limiting sensitivity compared to fluorogenic reagents.

  • Stability: The stability of the N-sulfonylazetidine derivatives would need to be experimentally confirmed.

  • Limited Data: The absence of established protocols and validation data necessitates significant method development and validation efforts.

Established Alternatives: A Performance Overview

Dansyl chloride is a widely used reagent that reacts with primary and secondary amines and phenols to produce highly fluorescent and stable sulfonamide and sulfonate ester derivatives.[1]

Reaction: The reaction is typically carried out in an alkaline medium (pH 9.5-10.5) to ensure the amine is in its nucleophilic, unprotonated state.[1]

FMOC-Cl is another popular reagent that reacts with primary and secondary amines to form highly fluorescent and stable carbamate derivatives.[2]

Reaction: The derivatization is usually performed in a borate buffer at a pH around 8-9.

Benzoyl chloride is a classic derivatizing agent that reacts with primary and secondary amines and phenols to form benzoyl derivatives. These derivatives are not fluorescent but exhibit strong UV absorbance.[8][9]

Reaction: The reaction is typically performed in the presence of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the hydrochloric acid by-product.[9]

Performance Comparison of Derivatization Agents

The following tables summarize the performance characteristics of HPLC methods validated with the established derivatization reagents and the projected performance for this compound.

Table 1: General Comparison of Derivatization Reagents

FeatureThis compound (Projected)Dansyl ChlorideFMOC-ClBenzoyl Chloride
Target Analytes Primary/Secondary Amines, PhenolsPrimary/Secondary Amines, PhenolsPrimary/Secondary AminesPrimary/Secondary Amines, Phenols
Detection Mode UVFluorescence, UVFluorescence, UVUV
Derivative Stability Unknown, likely stableHighHighHigh
Reaction Speed Moderate to FastModerateFastFast
By-product Interference PossibleYes (Dansyl-OH)Yes (FMOC-OH)Minimal
Relative Cost ModerateLow to ModerateModerate to HighLow

Table 2: Comparison of Typical Validation Parameters

Validation ParameterThis compound (Projected)Dansyl ChlorideFMOC-ClBenzoyl Chloride
Linearity (r²) > 0.99> 0.99[1]> 0.995[2]> 0.997[10]
LOD ng/mL rangeLow pg/mL to ng/mL range[1]fmol to pmol range[5]0.02 - 0.09 µg/mL[10]
LOQ ng/mL rangepg/mL to ng/mL rangefmol to pmol rangeng/mL to µg/mL range
Accuracy (% Recovery) 90-110%85-115%85-115%87-96%[10]
Precision (%RSD) < 15%< 10%< 10%< 7%[10]
Robustness To be determinedGoodGoodGood

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an HPLC method. Below are representative protocols for derivatization using the established reagents. A projected protocol for this compound is also provided as a starting point for method development.

Projected Protocol for this compound Derivatization

Materials:

  • This compound solution (e.g., 1 mg/mL in acetonitrile)

  • Analyte standard solutions and samples

  • Buffer solution (e.g., 100 mM sodium borate, pH 9.0)

  • Quenching solution (e.g., 1 M HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of borate buffer.

  • Add 200 µL of the this compound solution.

  • Vortex the mixture and incubate at a specified temperature (e.g., 50°C) for a predetermined time (e.g., 30 minutes).

  • Cool the mixture to room temperature and add 50 µL of the quenching solution to stop the reaction.

  • Vortex and centrifuge the sample.

  • Inject an aliquot of the supernatant into the HPLC system.

Protocol for Dansyl Chloride Derivatization

Materials:

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Analyte standard solutions and samples

  • Sodium bicarbonate buffer (100 mM, pH 9.8)

  • Quenching solution (e.g., 10% ammonium hydroxide)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • In a microcentrifuge tube, mix 25 µL of the sample or standard solution with 50 µL of a 1:1 mixture of the Dansyl chloride solution and the sodium bicarbonate buffer.[3]

  • Vortex the mixture and incubate at room temperature in the dark for 60 minutes.[3]

  • Add 7.5 µL of the quenching solution to consume excess Dansyl chloride.[1][3]

  • Vortex the mixture.

  • Inject an aliquot into the HPLC system.

Protocol for FMOC-Cl Derivatization

Materials:

  • FMOC-Cl solution (e.g., 6 mM in acetonitrile)

  • Analyte standard solutions and samples

  • Borate buffer (0.1 M, pH 8.0)

  • Quenching solution (e.g., 1 M glycine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 100 µL of the sample or standard solution, add 100 µL of borate buffer.

  • Add 200 µL of the FMOC-Cl solution.

  • Vortex the mixture and let it react at room temperature for 10-15 minutes.

  • Add 100 µL of the quenching solution to react with excess FMOC-Cl.

  • Vortex the mixture.

  • Inject an aliquot into the HPLC system.

Protocol for Benzoyl Chloride Derivatization

Materials:

  • Benzoyl chloride solution (e.g., 2% in acetonitrile)

  • Analyte standard solutions and samples

  • Sodium carbonate buffer (100 mM)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 20 µL of the sample or standard solution, add 10 µL of sodium carbonate buffer.[4]

  • Add 10 µL of the benzoyl chloride solution.[4]

  • Vortex the mixture and allow it to react at room temperature for 5-10 minutes.

  • Add a suitable solvent (e.g., 50 µL of water) to dilute the sample.[4]

  • Vortex the mixture.

  • Inject an aliquot into the HPLC system.

Workflow for Analytical Method Validation with Derivatization

The following diagram illustrates a typical workflow for the validation of an analytical method that includes a derivatization step.

cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Method Application Opt_Deriv Optimize Derivatization (Reagent Conc., pH, Time, Temp) Opt_HPLC Optimize HPLC Conditions (Column, Mobile Phase, Flow Rate) Opt_Deriv->Opt_HPLC Specificity Specificity Opt_HPLC->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Analytical Method Validation Workflow

Conclusion and Future Perspectives

The validation of an analytical method is a critical process that ensures the reliability of results. For analytes with poor detectability, derivatization is an indispensable tool. While Dansyl chloride, FMOC-Cl, and Benzoyl chloride are well-established and validated reagents, the exploration of novel agents like this compound is crucial for advancing analytical capabilities.

Based on its chemical structure, this compound holds promise as a UV-active derivatizing agent for primary and secondary amines and phenols. Its unique structural features may offer advantages in terms of reactivity and chromatographic selectivity. However, a comprehensive validation study is required to ascertain its performance characteristics and to establish it as a reliable alternative to the currently available reagents. Future work should focus on optimizing the derivatization protocol for this compound and conducting a full method validation according to ICH guidelines. This would involve determining the stability of the derivatives, their spectroscopic properties, and a thorough assessment of all validation parameters. Such a study would provide the necessary data to confidently incorporate this reagent into the analytical chemist's repertoire for the routine analysis of a wide range of compounds.

References

A Comparative Guide to the Reactivity of 1-Azetidinesulfonyl Chloride and Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the choice of sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final product. While benzenesulfonyl chloride has long been a benchmark reagent, the growing interest in incorporating strained ring systems into molecular scaffolds has brought novel reagents like 1-azetidinesulfonyl chloride to the forefront. This guide provides an in-depth, objective comparison of the reactivity of this compound and benzenesulfonyl chloride, supported by established chemical principles and proposed experimental frameworks to guide your research.

Introduction to the Contenders

Benzenesulfonyl Chloride (BsCl) is a widely used aromatic sulfonyl chloride, serving as a foundational reagent for the synthesis of sulfonamides and sulfonate esters.[1] Its reactivity is well-documented, providing a reliable baseline for comparison. The sulfur atom's electrophilicity is primarily influenced by the aromatic ring's electronic properties.[2][3]

This compound is an aliphatic sulfonyl chloride featuring a strained four-membered azetidine ring attached to the sulfonyl group. The inherent ring strain of the azetidine moiety is a key structural feature that is anticipated to modulate the reactivity of the sulfonyl chloride group.[4]

FeatureThis compoundBenzenesulfonyl Chloride
Structure
Class Aliphatic Sulfonyl ChlorideAromatic Sulfonyl Chloride
Key Feature Strained azetidine ringAromatic benzene ring

Theoretical Reactivity Comparison: A Tale of Two Rings

In the absence of direct comparative experimental studies, we can predict the relative reactivity of this compound and benzenesulfonyl chloride by analyzing the electronic and steric effects imparted by their respective ring systems.

Electronic Effects

The reactivity of a sulfonyl chloride is directly proportional to the electrophilicity of the sulfur atom.[2] Electron-withdrawing groups attached to the sulfonyl moiety increase its reactivity, while electron-donating groups decrease it.

  • Benzenesulfonyl Chloride: The phenyl group is generally considered to be electron-withdrawing via induction but can also donate electron density through resonance. Overall, it provides a moderate level of activation to the sulfonyl chloride.

  • This compound: The azetidine ring, being an alkylamine derivative, is expected to be electron-donating by induction. This would, in principle, decrease the electrophilicity of the sulfonyl sulfur compared to an aromatic substituent. However, the strained nature of the four-membered ring can alter its electronic properties. The nitrogen atom's lone pair is involved in the N-S bond, and its availability for donation might be influenced by the ring's geometry.

The Influence of Ring Strain

The defining characteristic of the azetidine ring is its significant ring strain (approximately 25.4 kcal/mol).[5] This strain arises from bond angle distortion and torsional strain. This stored energy can influence the reactivity of attached functional groups. It is plausible that the strain in the azetidine ring could lead to a higher ground-state energy of the this compound molecule. If the transition state for nucleophilic attack has a geometry that relieves some of this strain, the activation energy for the reaction would be lowered, leading to an enhanced reaction rate.

Proposed Experimental Validation

To definitively compare the reactivity of these two sulfonylating agents, a series of controlled experiments are necessary. Below is a proposed experimental workflow designed to provide quantitative, comparable data.

Diagram of the Proposed Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis cluster_kinetics Kinetic Studies prep_asc Synthesize and purify This compound reaction React a limiting amount of the nucleophile with an equimolar mixture of both sulfonyl chlorides prep_asc->reaction kinetics Monitor individual reaction rates with excess nucleophile (pseudo-first-order conditions) prep_asc->kinetics prep_bsc Purify commercial Benzenesulfonyl Chloride prep_bsc->reaction prep_bsc->kinetics prep_nuc Prepare standardized solution of a model nucleophile (e.g., aniline or benzylamine) prep_nuc->reaction prep_nuc->kinetics analysis Quench reaction at various time points reaction->analysis hplc Analyze product ratio by HPLC or GC-MS analysis->hplc rate_const Calculate rate constants (k) for each sulfonyl chloride kinetics->rate_const

Caption: Proposed workflow for the comparative reactivity analysis.

Detailed Experimental Protocols

1. Synthesis of this compound (Proposed)

  • Materials: Azetidine hydrochloride, sulfuryl chloride (SO₂Cl₂), triethylamine (Et₃N), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a cooled (0 °C) solution of azetidine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM, add sulfuryl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with cold water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

2. Competitive Aminolysis Reaction

  • Materials: this compound, benzenesulfonyl chloride, aniline (or other primary/secondary amine), triethylamine, anhydrous DCM, internal standard (e.g., dodecane).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol), benzenesulfonyl chloride (1.0 mmol), and the internal standard in anhydrous DCM.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve aniline (0.5 mmol) and triethylamine (1.1 mmol) in anhydrous DCM.

    • Slowly add the aniline solution to the sulfonyl chloride mixture.

    • Take aliquots at regular intervals, quench with a dilute acid solution, and analyze by GC-MS or HPLC to determine the ratio of the two resulting sulfonamides.

3. Kinetic Analysis via ¹H NMR Spectroscopy

  • Materials: this compound, benzenesulfonyl chloride, a chosen amine nucleophile, deuterated solvent (e.g., CDCl₃), internal standard with a distinct NMR signal.

  • Procedure:

    • Prepare a stock solution of the amine and the internal standard in the deuterated solvent.

    • In an NMR tube, dissolve a precise amount of the sulfonyl chloride in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Inject a precise volume of the amine stock solution into the NMR tube, mix quickly, and start acquiring spectra at regular time intervals.

    • Monitor the disappearance of the sulfonyl chloride starting material and the appearance of the sulfonamide product by integrating their characteristic peaks relative to the internal standard.

    • Plot the concentration versus time to determine the reaction rate and calculate the rate constant.

Anticipated Results and Interpretation

Based on the principles discussed, it is hypothesized that This compound will exhibit enhanced reactivity compared to benzenesulfonyl chloride . This is primarily attributed to the contribution of ring strain, which may lower the activation energy of the nucleophilic substitution reaction. The electron-donating nature of the alkyl group in the azetidine ring might slightly counteract this effect, but the energetic penalty of the strained ring is expected to be the dominant factor.

The proposed experiments would provide the following quantitative data:

  • Product Ratio from Competitive Reaction: A higher ratio of the azetidine-derived sulfonamide would indicate a faster reaction rate for this compound.

  • Rate Constants (k): A direct comparison of the calculated rate constants from the kinetic studies will provide a definitive measure of the relative reactivity. A larger k value for this compound would confirm its higher reactivity.

Conclusion for the Practicing Scientist

The choice between this compound and benzenesulfonyl chloride will depend on the specific requirements of the synthetic transformation.

  • Benzenesulfonyl chloride remains a reliable and cost-effective choice for routine sulfonamide synthesis where moderate reactivity is sufficient.

  • This compound is a promising reagent for situations requiring higher reactivity, potentially allowing for reactions to proceed under milder conditions or with less nucleophilic substrates. The introduction of the azetidine motif can also be a desirable feature for modifying the physicochemical properties of a molecule in drug discovery programs.

This guide provides a framework for understanding and evaluating the reactivity of these two important sulfonylating agents. The proposed experimental protocols offer a clear path for researchers to generate the necessary data to make informed decisions in their synthetic endeavors.

References

The Strategic Advantage of 1-Azetidinesulfonyl Chloride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The sulfonamide moiety is a cornerstone in the design of therapeutic agents, owing to its robust chemical stability and its ability to act as a versatile hydrogen bond donor and acceptor. Traditionally, the synthesis of sulfonamides is achieved through the reaction of primary or secondary amines with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). While effective, these conventional reagents yield sulfonamides that may not possess the ideal physicochemical properties for today's challenging biological targets.

This guide presents a comprehensive comparison of 1-Azetidinesulfonyl chloride with traditional sulfonylating reagents, focusing on the strategic advantages conferred by the incorporation of the azetidine scaffold into the final molecule. As we will explore, the choice of this compound is not merely a tactical substitution in a synthetic step but a strategic decision to imbue the target molecule with a host of desirable properties that can accelerate the journey from hit to lead and beyond.

The Limitations of Traditional Scaffolds and the Rise of Strained Rings

Drug development is often hampered by suboptimal properties of lead compounds, including poor solubility, metabolic instability, and high lipophilicity. Traditional aliphatic and aromatic substituents on the sulfonamide nitrogen, while synthetically accessible, can contribute to these liabilities. The medicinal chemistry community has increasingly turned to bioisosteric replacement and the incorporation of three-dimensional scaffolds to navigate these challenges. The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif in this regard.[1]

The Azetidine Advantage: More Than Just a Linker

The incorporation of an azetidine ring into a molecule is a strategic choice to enhance its drug-like properties.[2] The inherent ring strain of approximately 25 kcal/mol gives the azetidine scaffold unique conformational and electronic properties.[1] When this compound is used to synthesize a sulfonamide, the resulting N-azetidinosulfonamide benefits from several key advantages:

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to more lipophilic aliphatic or aromatic substituents.[1][3]

  • Enhanced Metabolic Stability: The azetidine ring is generally more stable to oxidative metabolism compared to larger, more flexible aliphatic rings or benzylic positions.[1] This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Structural Rigidity and Conformational Constraint: The rigid nature of the azetidine ring reduces the conformational flexibility of the molecule.[4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and potency.[4]

  • Reduced Lipophilicity: The replacement of larger, more lipophilic groups with the compact azetidine ring can lower the overall lipophilicity of a compound, which is often associated with improved ADME (absorption, distribution, metabolism, and excretion) properties.[1]

  • Novel Chemical Space and Vectorial Exit: The azetidine ring provides unique three-dimensional exit vectors for further chemical modification, allowing for the exploration of previously inaccessible chemical space.[1] This is a significant advantage in structure-activity relationship (SAR) studies.

The following diagram illustrates the concept of using the azetidine ring as a bioisostere for larger, more flexible, or more lipophilic groups in a hypothetical drug molecule.

G cluster_0 Traditional Scaffold cluster_1 Azetidine Bioisostere Molecule_A Drug Scaffold - N(H)-SO2-R Properties_A High Lipophilicity Metabolic Liability Conformational Flexibility Molecule_A->Properties_A leads to Bioisosteric_Replacement Bioisosteric Replacement (using this compound) Molecule_B Drug Scaffold - N(H)-SO2-N(CH2)3 Properties_B Lower Lipophilicity Improved Metabolic Stability Structural Rigidity Molecule_B->Properties_B leads to

Caption: Bioisosteric replacement of a traditional group with an azetidine ring.

Comparative Analysis: Properties of Resulting Sulfonamides

While direct kinetic comparisons of the sulfonylation reaction itself are scarce in the literature, the true advantage of this compound is evident in the properties of the final product. The following table provides a qualitative comparison of the expected properties of sulfonamides derived from this compound versus traditional reagents.

PropertySulfonamide from Tosyl Chloride / Mesyl ChlorideSulfonamide from this compoundRationale
Aqueous Solubility Generally lower, dependent on the amine substrateGenerally improvedThe azetidine nitrogen acts as an additional hydrogen bond acceptor.[1][3]
Metabolic Stability Variable, can be susceptible to oxidationGenerally enhancedThe azetidine ring is more resistant to oxidative metabolism.[1]
Lipophilicity (LogP) HigherLowerReplacement of aromatic/larger alkyl groups with the compact azetidine ring.[1]
Binding Affinity Dependent on the fit of the entire moleculePotentially increasedConformational rigidity reduces the entropic penalty of binding.[4]
Access to Novel SAR Limited to modifications of the amine substrateHighThe azetidine ring provides unique vectors for further derivatization.[1]
Synthetic Tractability High (for the sulfonylation step)High (for the sulfonylation step)The reaction follows standard, robust protocols for sulfonyl chlorides.

Experimental Protocol: Synthesis of an N-Azetidinosulfonamide

The synthesis of N-azetidinosulfonamides using this compound follows well-established procedures for the synthesis of sulfonamides from sulfonyl chlorides. The following is a representative, self-validating protocol that can be adapted for various primary and secondary amine substrates.

Materials:

  • This compound (1.0 eq)

  • Amine substrate (1.0-1.2 eq)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup and purification (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate and dissolve it in the chosen anhydrous solvent.

  • Addition of Base: Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution. The reaction is often exothermic, so cooling in an ice bath may be necessary, especially for reactive amines.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Workup: Upon completion, quench the reaction with water or 1M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-azetidinosulfonamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The following diagram outlines the general experimental workflow.

G Start Dissolve Amine and Base in Anhydrous Solvent Add_Sulfonyl_Chloride Add this compound Solution Dropwise Start->Add_Sulfonyl_Chloride Stir Stir at Room Temperature Add_Sulfonyl_Chloride->Stir Monitor Monitor Reaction by TLC or LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize End Pure N-Azetidinosulfonamide Characterize->End

References

Assessing the Performance of 1-Azetidinesulfonyl Chloride in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and proteomics, the covalent labeling of proteins within their native environment is a cornerstone for elucidating function, tracking dynamics, and identifying therapeutic targets. Sulfonyl chlorides have long been a staple in the chemist's toolkit for their ability to react with nucleophilic amino acid residues, forming stable sulfonamide linkages. This guide provides an in-depth assessment of a promising, yet less extensively characterized reagent, 1-Azetidinesulfonyl chloride .

We will objectively compare its theoretical advantages and practical performance against the well-established fluorescent labeling agent, Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) . This comparison will be grounded in proposed experimental workflows, providing a framework for researchers to validate and potentially adopt this newer reagent for their specific needs in complex biological matrices such as cell lysates.

The Central Role of Sulfonyl Chlorides in Bioconjugation

Sulfonyl chlorides are highly reactive electrophiles that readily form covalent bonds with a variety of nucleophiles present in biological systems.[1] Their utility stems from the formation of robust sulfonamide or sulfonate ester linkages, which are stable under a wide range of experimental conditions.[2] The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which can be modulated by the electronic and steric properties of its substituent.[3]

This inherent reactivity, however, presents a double-edged sword in aqueous biological environments, where hydrolysis to the corresponding sulfonic acid is a competing and often favored reaction pathway. Therefore, the performance of a sulfonyl chloride in a biological matrix is a delicate balance between its reactivity towards the target biomolecule and its stability in the aqueous milieu.

Profiling the Contenders: this compound and Dansyl Chloride

This guide focuses on a comparative analysis of two distinct sulfonyl chlorides: the compact and heterocyclic this compound, and the well-established aromatic reagent, Dansyl chloride.

This compound: A Novel Reagent with Potential Advantages

This compound is a small, aliphatic sulfonyl chloride featuring a strained four-membered azetidine ring.[4] The incorporation of azetidine moieties in drug discovery has gained traction due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering unique three-dimensional structural motifs.[5][6] The inherent ring strain of the azetidine nucleus is a key feature that may influence its reactivity.[7][8] It is hypothesized that this strain could enhance the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction kinetics with protein nucleophiles. Its small size may also allow for better access to sterically hindered sites on a protein's surface.

Dansyl Chloride: The Fluorescent Workhorse

Dansyl chloride is a widely used reagent in protein chemistry, primarily for the derivatization of N-terminal amino acids and lysine residues.[9][10] Its key advantage lies in the fluorescent nature of the dansyl group, which allows for sensitive detection and quantification of labeled proteins and peptides.[11] The reaction of Dansyl chloride with primary and secondary amines is well-characterized, typically proceeding under alkaline conditions.[9] However, its bulky aromatic structure may present steric hindrance, and its fluorescence can be susceptible to environmental factors.

A Framework for Comparative Performance Assessment

To provide a rigorous and objective comparison between this compound and Dansyl chloride, we propose a series of experiments designed to evaluate their performance in a complex biological matrix. The following sections detail the experimental protocols to assess stability, labeling efficiency, and selectivity.

Experimental Design: Head-to-Head Comparison

The core of this guide is a detailed experimental workflow to directly compare the two reagents. This involves parallel labeling of a complex protein mixture (e.g., a mammalian cell lysate) followed by analysis to determine the extent and nature of protein modification.

Caption: Proposed experimental workflow for comparative assessment.

Protocol 1: Stability Assessment in Biological Buffer

A critical parameter for any bioconjugation reagent is its stability in the aqueous buffer used for the reaction. This protocol outlines a method to determine the hydrolytic stability of both sulfonyl chlorides in a standard biological buffer.

Materials:

  • This compound

  • Dansyl chloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare 10 mM stock solutions of this compound and Dansyl chloride in anhydrous ACN.

  • Add 10 µL of each stock solution to 990 µL of PBS (pH 7.4) in separate microcentrifuge tubes to achieve a final concentration of 100 µM.

  • Incubate the solutions at room temperature.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 100 µL aliquot and immediately quench the hydrolysis by adding 100 µL of cold ACN.

  • Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent sulfonyl chloride peak.

  • Calculate the half-life (t½) of each compound in PBS.

Expected Outcome: This experiment will provide quantitative data on the hydrolytic stability of each reagent. It is anticipated that the smaller, aliphatic this compound may exhibit different hydrolysis kinetics compared to the aromatic Dansyl chloride.

Parameter This compound (Hypothetical) Dansyl Chloride (Hypothetical)
Half-life in PBS (pH 7.4) 45 minutes30 minutes
Primary Degradation Product 1-Azetidinesulfonic acid5-(Dimethylamino)naphthalene-1-sulfonic acid
Protocol 2: Comparative Labeling of a Cell Lysate

This protocol details the core experiment to assess the labeling efficiency and selectivity of the two reagents in a complex proteome.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Lysis buffer (e.g., RIPA buffer without primary amines)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • This compound and Dansyl chloride stock solutions (100 mM in anhydrous DMSO)

  • Tris buffer (1 M, pH 8.0) for quenching

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

  • Trypsin (mass spectrometry grade)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • LC-MS/MS system

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest HEK293T cells.

    • Lyse the cells in a suitable buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

    • Adjust the protein concentration to 2 mg/mL.

  • Labeling Reaction:

    • Aliquot 100 µg of the cell lysate into three separate tubes.

    • To the first tube, add this compound to a final concentration of 1 mM.

    • To the second tube, add Dansyl chloride to a final concentration of 1 mM.

    • To the third tube, add an equivalent volume of DMSO as a vehicle control.

    • Incubate all tubes for 1 hour at room temperature with gentle agitation.

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubating for 15 minutes.

  • SDS-PAGE and In-Gel Fluorescence:

    • Take a 10 µg aliquot from the Dansyl chloride-labeled and control lysates, mix with SDS-PAGE loading buffer, and run on a polyacrylamide gel.

    • Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the dansyl group.

  • Sample Preparation for Mass Spectrometry:

    • To the remaining labeled and control lysates, perform a protein precipitation (e.g., with acetone) to remove interfering substances.

    • Resuspend the protein pellets in a denaturation buffer, reduce with DTT, and alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

    • Desalt the resulting peptide mixtures using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Acquire data in a data-dependent acquisition (DDA) mode, ensuring fragmentation of both modified and unmodified peptides.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a human protein database.

    • Include variable modifications for the respective sulfonyl chloride adducts on lysine, tyrosine, serine, threonine, and histidine residues. For this compound, the mass shift will be that of the C3H6NSO2 group. For Dansyl chloride, the mass shift corresponds to the C12H12NO2S group.

    • Quantify the number of identified modified peptides and proteins for each labeling reagent.

    • Determine the relative abundance of modifications on different amino acid residues to assess selectivity.

Expected Outcome and Data Interpretation: This experiment will generate a rich dataset to compare the two reagents.

  • Labeling Efficiency: The total number of identified modified peptides and the signal intensity of these peptides in the mass spectrometer will provide a measure of the overall labeling efficiency.

  • Selectivity: The distribution of modifications across different nucleophilic amino acids (Lys, Tyr, Ser, Thr, His) will reveal the chemoselectivity of each reagent.

Performance Metric This compound (Hypothetical) Dansyl Chloride (Hypothetical)
Total Modified Peptides Identified 12,5009,800
Primary Target Residue Lysine, TyrosineLysine
Relative Selectivity (Lys:Tyr:Ser/Thr:His) 5 : 3 : 1 : 18 : 1 : 0.5 : 0.5
In-Gel Fluorescence Detection Not ApplicableYes

graph reaction_pathway {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Protein [label="Protein Nucleophile\n(e.g., Lysine ε-NH2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AzetidineSC [label="1-Azetidinesulfonyl\nChloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DansylSC [label="Dansyl Chloride", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

AzetidineAdduct [label="Stable Sulfonamide\nAdduct (Azetidine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DansylAdduct [label="Stable Fluorescent\nSulfonamide Adduct (Dansyl)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Protein -> AzetidineAdduct [label="Reaction"]; AzetidineSC -> AzetidineAdduct; Protein -> DansylAdduct [label="Reaction"]; DansylSC -> DansylAdduct; }

Caption: General reaction scheme for protein labeling.

Discussion of Expected Performance and Causality

Based on fundamental chemical principles, we can anticipate certain performance characteristics of this compound in comparison to Dansyl chloride.

  • Reactivity and Stability: The strained azetidine ring in this compound may increase the electrophilicity of the sulfur atom, potentially leading to a higher reaction rate with protein nucleophiles.[5][7] This enhanced reactivity could be advantageous for achieving higher labeling efficiency in a shorter amount of time. However, this same property might also lead to a faster rate of hydrolysis, necessitating careful optimization of reaction conditions.

  • Selectivity: Sulfonyl chlorides are known to react with a range of nucleophilic amino acid side chains. The smaller size of this compound may allow it to access more sterically hindered residues compared to the bulky Dansyl chloride. This could result in a broader or different selectivity profile. Recent studies with sulfonyl-based probes have highlighted the potential to target functional tyrosine residues, a feature that should be investigated for this compound.[12][13]

  • Impact on Analysis: The small mass of the azetidinesulfonyl modification is advantageous for mass spectrometry, as it is less likely to significantly alter the ionization or fragmentation properties of the modified peptide. In contrast, the larger dansyl group can sometimes suppress or alter fragmentation, making peptide identification more challenging.[9] However, the fluorescence of the dansyl group offers a clear advantage for initial visualization of labeling by in-gel fluorescence.[11]

Conclusion and Future Outlook

While Dansyl chloride remains a valuable and widely used tool for protein labeling, particularly when fluorescence detection is desired, this compound presents itself as a compelling alternative for mass spectrometry-based proteomics. Its smaller size and potentially enhanced reactivity due to the strained azetidine ring could lead to higher labeling efficiency and broader selectivity.

The experimental framework provided in this guide offers a clear path for researchers to directly compare these two reagents in their own biological systems of interest. Such a head-to-head comparison is essential for making an informed decision on the optimal reagent for specific research questions in the dynamic fields of chemical biology and drug discovery. The continued exploration of novel, compact, and highly reactive bioconjugation reagents like this compound will undoubtedly expand the capabilities of scientists to probe the complexities of the proteome.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of 1-Azetidinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Chemoselectivity with Amines, Alcohols, and Thiols for Advanced Drug Discovery

Introduction: The Ascendancy of the Azetidinesulfonyl Moiety

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that impart favorable physicochemical and pharmacological properties is relentless. The 1-azetidinesulfonyl group has emerged as a compelling structural motif, valued for its ability to act as a bioisostere for other functional groups while introducing unique conformational constraints. 1-Azetidinesulfonyl chloride, as the primary synthetic precursor, is a critical building block for introducing this moiety. Understanding its reactivity profile and, more importantly, its cross-reactivity with common functional groups is paramount for its effective and predictable application in complex molecule synthesis.

This guide provides a comprehensive comparison of the reactivity of this compound with primary amines, secondary amines, alcohols, and thiols. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to empower researchers in drug development to harness the full potential of this versatile reagent.

Pillar 1: Fundamental Reactivity of Sulfonyl Chlorides

At its core, the chemistry of this compound is governed by the electrophilicity of the sulfur atom. The chlorine atom, being a good leaving group, and the two electron-withdrawing oxygen atoms render the sulfur atom highly susceptible to nucleophilic attack. The general mechanism proceeds via a nucleophilic addition-elimination pathway.

The choice of nucleophile, solvent, and base are critical variables that dictate the reaction's outcome and efficiency. The inherent strain of the four-membered azetidine ring does not significantly alter this fundamental reactivity but can influence the stability and conformational properties of the final products.

General_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation reagents 1-Azetidinesulfonyl Chloride + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Addition products Final Product + HCl intermediate->products Elimination of Cl- base Base (e.g., Pyridine, TEA) products->base Proton Transfer final_products Final Product + Base-HCl Salt base->final_products

Caption: General mechanism of this compound with a nucleophile.

Pillar 2: Comparative Cross-Reactivity Analysis

The chemoselectivity of this compound is a function of the nucleophilicity of the competing functional groups. In a molecule bearing multiple nucleophilic sites, the reaction will preferentially occur at the site with the highest intrinsic nucleophilicity, though this can be modulated by steric factors and reaction conditions.

Amines: The Premier Reaction Partner

The reaction of sulfonyl chlorides with primary and secondary amines to form sulfonamides is one of the most robust and widely used transformations in organic synthesis. Amines are generally more nucleophilic than alcohols or thiols, making this the predominant reaction pathway.

  • Primary vs. Secondary Amines: Both primary and secondary amines react readily. The resulting primary sulfonamide (from a primary amine) possesses an acidic N-H proton, rendering it soluble in aqueous alkali, a feature often exploited in purification (Hinsberg test).[1] The tertiary sulfonamide formed from a secondary amine lacks this acidic proton.

  • Aromatic vs. Aliphatic Amines: Aliphatic amines are more basic and typically more nucleophilic than aromatic amines, leading to faster reaction rates. Aromatic amines may require slightly more forcing conditions or longer reaction times.

  • Causality of Base Selection: The reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[2] Therefore, a non-nucleophilic base (e.g., pyridine, triethylamine (TEA), or diisopropylethylamine (DIEA)) is essential to scavenge the HCl and drive the reaction to completion.[3]

Alcohols: Formation of Sulfonate Esters

Alcohols react with this compound to yield sulfonate esters. This reaction is fundamentally important as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (azetidinesulfonate), thereby "activating" the alcohol for subsequent nucleophilic substitution or elimination reactions.[4][5]

  • Reactivity vs. Amines: Alcohols are less nucleophilic than amines. In a molecule containing both an amine and an alcohol, the sulfonyl chloride will selectively react with the amine under standard conditions. To favor reaction at the alcohol, the amine must first be protected.

  • Steric Hindrance: The reaction is sensitive to steric bulk. Primary alcohols react more readily than secondary alcohols, which are in turn more reactive than tertiary alcohols.[4] This provides an avenue for selective functionalization in polyol-containing compounds.

  • Reaction Conditions: Similar to sulfonamide formation, a base like pyridine is required to neutralize the generated HCl. Pyridine often serves as both the base and a nucleophilic catalyst.[5]

Thiols: A More Complex Interaction

Thiols are strong nucleophiles but their reaction with sulfonyl chlorides can be more complex than that of amines or alcohols. The expected product is a thiosulfonate ester. However, the reaction conditions must be carefully controlled to avoid side reactions.

  • Oxidative Side Reactions: A primary challenge is the oxidative environment. The starting thiol can be oxidized to a disulfide, which can then react further.[6] Many methods for synthesizing sulfonyl chlorides actually start from thiols via oxidative chlorination, highlighting the fine balance required.[7][8][9][10]

  • Reaction Conditions: The reaction is typically performed at low temperatures in the presence of a base to form the more nucleophilic thiolate anion. The choice of solvent and base is critical to minimize oxidative side products.

Summary of Reactivity & Selectivity

The general hierarchy of nucleophilicity, and thus reactivity, towards this compound is:

Primary/Secondary Amine > Thiol > Primary Alcohol > Secondary Alcohol

This selectivity is the cornerstone of its application in the late-stage functionalization of complex molecules.

Reactivity_Hierarchy title Reactivity Towards this compound Amine Primary & Secondary Amines Thiol Thiols Amine->Thiol Highly Favored P_Alcohol Primary Alcohols Thiol->P_Alcohol Favored S_Alcohol Secondary Alcohols P_Alcohol->S_Alcohol Moderately Favored

Caption: Chemoselectivity hierarchy of functional groups.

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, providing clear, actionable steps for the synthesis of key derivatives of this compound.

Protocol: Synthesis of N-(4-methoxyphenyl)-1-azetidinesulfonamide

This protocol details the highly reliable reaction between this compound and a primary aromatic amine.

Workflow Diagram dot digraph "Workflow_Sulfonamide" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

References

A Comparative Guide to Quantitative Amino acid Analysis: Evaluating Established Derivatization Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of experimental success. From characterizing biopharmaceuticals to understanding metabolic pathways, the chosen analytical method dictates the quality and reliability of the resulting data. This guide provides an in-depth, objective comparison of established pre- and post-column derivatization reagents for the quantitative analysis of amino acids via chromatography.

A notable aspect of this guide is the initial query regarding 1-Azetidinesulfonyl chloride . Following a comprehensive review of current scientific literature and application databases, we have found no significant, validated applications of this compound as a derivatization reagent for routine quantitative amino acid analysis. Therefore, this guide will focus on the industry-standard reagents, providing the necessary context and data for you to make an informed decision for your specific analytical needs. We will explore the underlying chemistry, performance, and practical considerations of leading alternatives:

  • Sulfonyl Chlorides: Dansyl Chloride & Dabsyl Chloride

  • Aldehydes: o-Phthalaldehyde (OPA)

  • Carbamates: AccQ-Tag™ (AQC)

  • Classic Ninhydrin Reaction

Our analysis will be grounded in the principles of scientific integrity, explaining the "why" behind protocol steps and providing a framework for robust, self-validating methodologies.

The Central Challenge: Why Derivatization is Necessary

The majority of the 20 proteinogenic amino acids lack a strong native chromophore or fluorophore, rendering them difficult to detect with high sensitivity using common HPLC detectors like UV-Vis or Fluorescence detectors. Chemical derivatization overcomes this limitation by covalently attaching a "tag" to the amino acid molecule, enhancing its detectability and often improving its chromatographic properties on reverse-phase columns.[1][2]

The choice of derivatization strategy—pre-column or post-column—is the first critical decision point.

  • Pre-column derivatization: Amino acids are derivatized before injection onto the HPLC column. This method is often more versatile, consumes less reagent, and can be paired with a wider range of detectors.

  • Post-column derivatization: Amino acids are first separated in their native state, typically by ion-exchange chromatography, and then mixed with a reagent to react before reaching the detector. This approach is known for its high reproducibility and automation capabilities but requires more specialized hardware.[1]

Below is a logical workflow for selecting an appropriate derivatization method.

Caption: Logical workflow for selecting an amino acid analysis method.

Performance Comparison of Key Derivatization Reagents

The ideal derivatization reagent should offer rapid reaction kinetics, form a single, stable derivative for each amino acid, and provide a high detector response. The following table summarizes the performance characteristics of the most common reagents.

FeatureDansyl ChlorideDabsyl ChlorideOPA / ThiolAccQ-Tag™ (AQC)Ninhydrin
Reaction Type Pre-columnPre-columnPre-columnPre-columnPost-column
Target Amines Primary & Secondary[3]Primary & Secondary[4]Primary only[5]Primary & SecondaryPrimary (purple), Secondary (yellow)[6]
Detection Method Fluorescence, UV[4]Visible (465 nm)[7]Fluorescence[8]Fluorescence, UV (260 nm)[9]Visible (570 nm / 440 nm)[6]
Derivative Stability Moderate to Good[10]Excellent, stable for weeks[11]Poor, requires immediate analysis or automation[12]Excellent, stable for daysProduct is formed in-line
Reaction Speed 30-90 min at elevated temp[1][4]15-30 min at 70°C[7]~1-2 min at room temp[13]~1 min derivatization, 10 min heat step[14]~15-20 min in boiling water bath[6]
Key Advantage High sensitivity[15]Highly stable derivatives, visible detection minimizes interference[11]Very fast reaction, ideal for automation[8]Fast, stable derivatives for both primary/secondary amines[14]Robust, traditional method, detects ammonia[16]
Key Disadvantage Multiple derivatives possible for some AAs, light sensitive[4]Requires heating, less sensitive than fluorescence methodsDerivatives are unstable, does not detect secondary amines[7][12]Reagent kit can be costlyRequires dedicated post-column reaction hardware

In-Depth Analysis & Experimental Protocols

Sulfonyl Chlorides: Dansyl-Cl and Dabsyl-Cl

Both Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) react with the primary and secondary amino groups of amino acids under alkaline conditions to form stable sulfonamide adducts.[3][4]

  • Mechanism Rationale: The reaction proceeds via nucleophilic attack of the unprotonated amino group on the electron-deficient sulfur atom of the sulfonyl chloride. An alkaline pH (typically 8.5-9.8) is critical to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[1][15] Heating is employed to increase the reaction rate.[4]

DerivatizationWorkflows cluster_0 Sulfonyl Chloride Derivatization (e.g., Dabsyl-Cl) A Amino Acid Sample + Borate/Carbonate Buffer (pH 9.0) B Add Dabsyl-Cl in Acetone/ACN A->B C Vortex & Incubate (e.g., 70°C, 15-30 min) B->C D Evaporate to Dryness (Nitrogen Stream) C->D E Reconstitute in Mobile Phase D->E F Filter (0.22 µm) E->F G Inject for HPLC-Vis Analysis (~465 nm) F->G

Caption: General workflow for Dabsyl chloride derivatization.

Experimental Protocol: Dabsyl Chloride Derivatization

This protocol is a self-validating system because the stability of the dabsyl derivatives allows for consistent results even with delays between derivatization and analysis, and detection in the visible spectrum reduces interference from many matrix components.[7][11]

  • Sample Preparation: Prepare amino acid standards or sample hydrolysates in 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Reagent Preparation: Prepare a Dabsyl chloride solution of 2.5 mg/mL in acetone. This solution should be prepared fresh.

  • Derivatization Reaction:

    • To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the Dabsyl chloride solution.[7]

    • Vortex the mixture thoroughly to ensure complete mixing. The excess of reagent drives the reaction to completion.

    • Incubate the reaction mixture in a heating block at 70°C for 20 minutes.[7]

  • Sample Finalization for HPLC:

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).

    • Filter the sample through a 0.22 µm syringe filter prior to injection to protect the HPLC column from particulates.[7]

  • HPLC Analysis: Inject the filtered sample onto a C18 reversed-phase column and detect the derivatives using a UV-Vis detector at approximately 465 nm.[11]

o-Phthalaldehyde (OPA) / Thiol Method

OPA is a classic pre-column derivatization reagent that offers the significant advantage of a very rapid reaction at room temperature. It reacts with primary amino groups in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[8][17]

  • Causality Behind Choices: The thiol is a necessary co-reagent; without it, a stable fluorescent product will not form. The reaction is performed at an alkaline pH to facilitate the reaction. The major drawback of this method is the instability of the resulting derivatives, which can degrade over time.[12] This necessitates a highly controlled and reproducible timeline between derivatization and injection, making it ideal for automated systems where this timing can be precisely controlled.[8] Its inability to react with secondary amines like proline is another significant limitation.[5]

Experimental Protocol: OPA Derivatization (Automated)

This protocol is designed for an autosampler to ensure timing consistency, which is critical for reproducibility due to derivative instability.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution adjusted to pH 10.2 with sodium hydroxide.

    • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the borate buffer and 20 µL of 3-mercaptopropionic acid (3-MPA). This solution is light-sensitive and should be made fresh daily.

  • Automated Derivatization Program:

    • The autosampler is programmed to aspirate 5 µL of the sample.

    • It then aspirates 5 µL of the OPA reagent.

    • The sample and reagent are mixed in the injection loop or a holding vial for exactly 1 minute.

  • HPLC Analysis: Immediately after the 1-minute reaction, the entire mixture is injected onto a C18 column. The derivatives are detected by a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

AccQ-Tag™ Ultra Derivatization (AQC)

The AccQ-Tag method, developed by Waters, uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for pre-column derivatization. It reacts rapidly with both primary and secondary amino acids to form highly stable, fluorescent derivatives.[14]

  • Mechanism Rationale: The N-hydroxysuccinimidyl (NHS) group is an excellent leaving group, facilitating a rapid reaction with amino groups to form a stable urea linkage. The reaction is essentially complete in under a minute. A subsequent 10-minute heating step at 55°C is included to convert a minor tyrosine derivative to a single, stable product, ensuring accurate quantification.[14] The excess reagent hydrolyzes to a non-interfering byproduct. The stability of the derivatives (stable for days) allows for batch processing and re-analysis if needed.

DerivatizationWorkflows cluster_1 AccQ-Tag (AQC) Derivatization A Amino Acid Sample + AccQ-Fluor Borate Buffer B Add Reconstituted AccQ-Fluor Reagent (AQC) A->B C Vortex Immediately (10 seconds) B->C D Heat at 55°C for 10 minutes C->D E Cool to Room Temp D->E F Inject for UPLC-Fluorescence Analysis E->F

Caption: Workflow for the AccQ-Tag (AQC) derivatization method.

Experimental Protocol: AccQ-Tag™ Derivatization

  • Reagent Preparation: Reconstitute the AccQ-Fluor Reagent Powder (AQC) with the provided acetonitrile diluent immediately before use.

  • Derivatization Reaction:

    • In a reaction vial, mix 10 µL of the amino acid standard or sample with 70 µL of the AccQ-Fluor Borate Buffer.[18]

    • Add 20 µL of the reconstituted AQC reagent.

    • Immediately vortex the vial for 10 seconds.

  • Heating Step: Place the vial in a heating block at 55°C for 10 minutes.[14] This step is crucial for the complete and consistent derivatization of tyrosine.

  • Analysis: After heating, the sample is ready for injection into the UPLC/HPLC system with fluorescence detection.

The Ninhydrin Method

The ninhydrin reaction is the classical method for amino acid detection, typically employed in a post-column derivatization setup.[1] Ninhydrin reacts with the alpha-amino group of primary amino acids at high temperatures to produce a deep purple compound known as Ruhemann's purple, which is measured colorimetrically around 570 nm.[6][16]

  • Causality Behind Choices: Because the reaction requires heat and is not instantaneous, it is performed after the amino acids have been separated on an ion-exchange column. A dedicated pump introduces the ninhydrin reagent into the eluent stream, which then passes through a heated reaction coil before reaching the detector. This ensures that all separated amino acids react under identical conditions, leading to high quantitative precision. Imino acids like proline produce a yellow product measured at a different wavelength (440 nm).[6]

Experimental Protocol: Post-Column Ninhydrin Reaction

  • Chromatographic Separation: Amino acids are separated on a dedicated ion-exchange chromatography column.

  • Post-Column Reaction Setup:

    • A second pump continuously delivers the ninhydrin reagent.

    • The column eluent and the ninhydrin reagent are combined at a T-junction.

    • The mixture flows through a heated reactor coil (e.g., 100-130°C) with a specific residence time (e.g., 2-5 minutes) to allow for color development.

  • Detection: The reacted stream passes through a visible light detector, monitoring absorbance at 570 nm for primary amino acids and 440 nm for imino acids.[6]

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for all applications. The optimal choice is a trade-off between sensitivity, throughput, the scope of amino acids to be analyzed, and available instrumentation.

  • For routine, high-throughput applications where stability and reliability for both primary and secondary amino acids are paramount, Dabsyl chloride and AccQ-Tag™ (AQC) are compelling and well-validated pre-column options.[7][14] AQC offers faster derivatization, while Dabsyl-Cl provides exceptionally stable derivatives and detection in the visible range, which can be advantageous in complex matrices.[11]

  • When automated, high-speed analysis of only primary amino acids is the goal, the OPA method is highly efficient, though care must be taken to manage the instability of its derivatives.[8]

  • For laboratories equipped with dedicated amino acid analyzers, the post-column Ninhydrin method remains a benchmark for robustness and reproducibility.[1]

  • Dansyl chloride remains a viable option, particularly when extremely high sensitivity with fluorescence detection is the primary driver, though one must be mindful of potential side reactions.[15]

By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate derivatization strategy to achieve accurate and reliable quantitative amino acid analysis.

References

A Researcher's Guide to Isotope-Coded Derivatization: Comparing 1-Azetidinesulfonyl Chloride Analogs with Established Reagents for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of amine-containing metabolites, drug candidates, and biomarkers is a critical yet often challenging task. Many of these molecules exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems, hindering sensitive and reliable analysis. Chemical derivatization offers a powerful solution by modifying the analyte to enhance its analytical properties. Isotope-coded derivatization, in particular, has emerged as a gold standard for accurate quantification, mitigating matrix effects and improving reproducibility.

This guide provides an in-depth comparison of an emerging class of derivatization reagents—analogs of 1-Azetidinesulfonyl chloride —with established alternatives for the quantitative analysis of primary and secondary amines by mass spectrometry. We will delve into the underlying chemistry, provide actionable experimental protocols, and present a critical evaluation of their performance to guide your selection of the optimal reagent for your analytical needs.

The Principle of Isotope-Coded Derivatization

The core principle of isotope-coded derivatization is the introduction of a stable isotope-labeled tag onto an analyte. In a typical workflow, a sample is divided into two aliquots. One is derivatized with a "light" version of the reagent (containing naturally abundant isotopes, e.g., ¹²C, ¹H), while a known amount of an internal standard (or a second sample for relative quantification) is derivatized with a "heavy" version of the reagent (containing stable isotopes, e.g., ¹³C, ²H/D). The two aliquots are then combined and analyzed by LC-MS.

The light and heavy derivatized analytes are chemically identical, so they co-elute chromatographically and experience the same ionization suppression or enhancement. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak intensities of the heavy and light forms provides a highly accurate measure of the analyte's concentration.

G cluster_sample_prep Sample Preparation cluster_derivatization Isotope-Coded Derivatization Sample Biological Sample (e.g., Plasma, Tissue Extract) Spike Spike with Internal Standard (IS, optional for absolute quantification) Sample->Spike Deriv_Light Derivatize with 'Light' Reagent (e.g., d0-ASC) Spike->Deriv_Light Spike->Deriv_Light Deriv_Heavy Derivatize IS with 'Heavy' Reagent (e.g., d4-ASC) Combine Combine Light and Heavy Labeled Samples Deriv_Light->Combine Deriv_Heavy->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data Data Analysis: Quantify using Peak Area Ratio (Heavy/Light) LCMS->Data

Caption: General workflow for isotope-coded derivatization for quantitative LC-MS analysis.

Focus Reagent: this compound (ASC) Analogs

Analogs of this compound represent a class of reagents designed for the derivatization of primary and secondary amines. The sulfonyl chloride moiety is highly reactive towards the nucleophilic amine group, forming a stable sulfonamide bond under mild basic conditions. The key advantage of these reagents lies in the strained four-membered azetidine ring. This structural feature can influence the fragmentation pattern in tandem mass spectrometry (MS/MS), potentially providing characteristic reporter ions that aid in identification and quantification.

For isotope coding, stable isotopes (typically deuterium, D) are incorporated into the azetidine ring or other parts of the molecule. For example, a d₀-ASC ("light") and a d₄-ASC ("heavy") reagent would create a 4 Dalton mass difference in the resulting derivatives, allowing for clear differentiation in the mass spectrometer.

Experimental Protocol: General Procedure for ASC Derivatization

The following is a generalized protocol based on the reactivity of sulfonyl chlorides. Optimization is crucial for specific analytes and matrices.

  • Sample Preparation : Lyophilize or evaporate the sample extract containing amine analytes to dryness.

  • Reconstitution : Reconstitute the dried extract in 50 µL of a basic buffer (e.g., 100 mM sodium carbonate, pH 9.5).

  • Reagent Preparation : Prepare a fresh solution of the "light" ASC analog (e.g., 10 mg/mL) in a dry, aprotic solvent like acetonitrile (ACN).

  • Derivatization Reaction : Add 50 µL of the ASC solution to the reconstituted sample. Vortex briefly and incubate at a controlled temperature (e.g., 45-60°C) for 30-60 minutes. The elevated temperature ensures the reaction goes to completion.

  • Quenching : Stop the reaction by adding a small volume (e.g., 10 µL) of an aqueous acid solution (e.g., 1% formic acid) to neutralize the buffer and hydrolyze any remaining sulfonyl chloride.

  • Internal Standard Addition : For absolute quantification, a sample derivatized with the "heavy" ASC analog is prepared in parallel and combined with the "light" sample before LC-MS analysis.

  • Analysis : Dilute the final mixture as needed and inject it into the LC-MS/MS system.

Causality Behind Choices:

  • Basic pH: The deprotonation of the amine group is necessary to increase its nucleophilicity, facilitating the attack on the electrophilic sulfur of the sulfonyl chloride.

  • Aprotic Solvent: Acetonitrile is used to dissolve the reagent as it is compatible with reverse-phase chromatography and does not contain reactive protons (like water or alcohols) that would hydrolyze the sulfonyl chloride, reducing its efficiency.

  • Heating: Incubation at an elevated temperature increases the reaction kinetics, ensuring that the derivatization is complete within a reasonable timeframe, which is critical for reproducibility.

Established Alternatives for Amine Derivatization

While ASC analogs show promise, a variety of well-established reagents are commercially available and extensively documented in the scientific literature. The choice of reagent often depends on the specific requirements of the assay.[1]

Dansyl Chloride (Dns-Cl)

Dansyl chloride is one of the most versatile and widely used derivatization reagents for primary and secondary amines, as well as phenols.[2] It introduces a bulky, hydrophobic dansyl group that significantly improves chromatographic retention on C18 columns and enhances ionization efficiency due to the readily protonated dimethylamino group.[3]

  • Advantages: High reactivity, stable derivatives, and commercially available in isotopically labeled forms (e.g., ¹³C₂-Dns-Cl for a +2 Da mass shift).[3] It has been successfully used to achieve low limits of detection, in some cases down to the femtomole range.[4]

  • Disadvantages: The derivatization reaction can be lengthy (often 60-90 minutes at elevated temperatures).[2] Excess reagent can hydrolyze to dansyl sulfonic acid, which may interfere with chromatography if not properly resolved.

Benzoyl Chloride (BzCl)

Benzoyl chloride is another effective reagent that reacts with primary and secondary amines and phenols. The reaction is typically very fast, often complete within minutes at room temperature.[5] This speed can be a significant advantage for high-throughput applications.

  • Advantages: Rapid reaction, improved hydrophobicity of derivatives, and availability of isotope-labeled versions (e.g., ¹³C₆-BzCl for a +6 Da mass shift) for quantitative studies.[6]

  • Disadvantages: The reagent is highly reactive and susceptible to hydrolysis, requiring careful handling in anhydrous conditions. The derivatives may not provide as significant an enhancement in ionization efficiency as reagents like Dansyl chloride.

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

Fmoc-Cl is highly reactive towards primary and secondary amines, forming stable carbamate derivatives. It is a classic reagent in peptide synthesis and has been widely adopted for amino acid analysis.

  • Advantages: High reactivity and the formation of derivatives with good chromatographic properties. It is particularly useful under highly acidic chromatography conditions.[1]

  • Disadvantages: The Fmoc group can be labile under certain MS conditions, and the reagent itself does not contain a pre-charged moiety to drastically improve ionization.

Performance Comparison: A Data-Driven Overview

A direct, peer-reviewed, head-to-head comparison of this compound analogs with other reagents is not yet widely available in the public domain. Therefore, this comparison is synthesized from performance data reported for individual reagents across various studies. Researchers should note that these values can vary significantly based on the analyte, matrix, and instrumentation used.

Reagent ClassTarget AnalytesTypical Reaction TimeIsotope-Labeled VersionTypical LOD/LOQKey Strengths
This compound (ASC) Analogs Primary & Secondary Amines30-60 minYes (e.g., d₄-ASC)Data not widely publishedPotential for unique fragmentation patterns.
Dansyl Chloride (Dns-Cl) Primary & Secondary Amines, Phenols60-120 minYes (e.g., ¹³C₂-Dns-Cl)pg/mL to fmol range[2][4][7]Excellent ionization enhancement, stable derivatives.
Benzoyl Chloride (BzCl) Primary & Secondary Amines, Phenols< 5 minYes (e.g., ¹³C₆-BzCl)pM to nM range[6][8]Very rapid reaction, good for high-throughput.
Fmoc-Cl Primary & Secondary Amines~20 minYesAnalyte-dependentRobust and well-understood chemistry.[1]

Choosing the Right Reagent: A Decision Guide

Selecting the optimal derivatization reagent is a critical step in method development. The following decision tree provides a logical framework for making this choice based on your experimental goals and constraints.

G cluster_quant cluster_ht cluster_new Start What is the primary analytical goal? Goal_Quant High-Sensitivity Quantification Start->Goal_Quant Sensitivity is key Goal_HT High-Throughput Screening Start->Goal_HT Speed is critical Goal_New Exploring Novel Chemistries Start->Goal_New Novelty & unique fragmentation Quant_Choice Are analytes primary/secondary amines or phenols? Goal_Quant->Quant_Choice HT_Choice Is reaction time the main bottleneck? Goal_HT->HT_Choice New_Choice Is in-house validation capacity available? Goal_New->New_Choice Dansyl Use Dansyl Chloride (Dns-Cl) - Excellent ionization enhancement - Well-validated protocols Quant_Choice->Dansyl Yes Benzoyl_Quant Consider Benzoyl Chloride (BzCl) - Good sensitivity - Faster reaction Quant_Choice->Benzoyl_Quant Yes Benzoyl_HT Use Benzoyl Chloride (BzCl) - Reaction in < 5 minutes HT_Choice->Benzoyl_HT Yes ASC Evaluate ASC Analogs - Requires thorough method development - Potential for unique MS/MS behavior New_Choice->ASC Yes

Caption: Decision tree for selecting an amine-derivatization reagent.

Conclusion and Future Outlook

The derivatization of amine-containing compounds is an indispensable tool for reliable quantification by LC-MS. Well-established reagents like Dansyl chloride and Benzoyl chloride offer robust, validated, and high-performance solutions. Dansyl chloride is an excellent choice when maximum sensitivity is required, while Benzoyl chloride is ideal for high-throughput workflows where reaction speed is paramount.

This compound (ASC) analogs represent an interesting and potentially valuable addition to the analytical chemist's toolkit. Their unique structure may offer advantages in MS/MS fragmentation that could be exploited for specific applications. However, as of this writing, there is a lack of comprehensive, peer-reviewed performance data and established protocols in the public domain. For researchers at the forefront of analytical method development, the exploration and validation of these novel reagents could be a rewarding endeavor. For those requiring immediate, validated, and highly sensitive methods for routine analysis, established reagents like Dansyl chloride remain the recommended choice. As with any analytical method, the ultimate validation lies in its performance with your specific analytes, in your unique matrix, and on your instrumentation.

References

Safety Operating Guide

Navigating the Disposal of 1-Azetidinesulfonyl Chloride: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, disposal, is a critical stage that demands meticulous planning and execution to ensure the safety of laboratory personnel and the protection of our environment. 1-Azetidinesulfonyl chloride, a valuable building block in medicinal chemistry, is a reactive compound requiring a comprehensive and well-understood disposal protocol. This guide provides an in-depth, procedural framework for the proper neutralization and disposal of this compound, grounded in established safety principles and chemical reactivity.

The primary hazard associated with this compound and other sulfonyl chlorides is their vigorous and exothermic reaction with nucleophiles, particularly water and alcohols.[1][2] This hydrolysis reaction produces corrosive hydrochloric acid and the corresponding sulfonic acid, necessitating a controlled quenching process to mitigate risks of thermal runaway and corrosive fumes.[1][3][4]

I. Immediate Safety Precautions: Your First Line of Defense

Before initiating any disposal procedures, it is imperative to establish a robust safety framework. Adherence to these preliminary steps is non-negotiable and forms the foundation of a self-validating safety system.

A. Personal Protective Equipment (PPE): An Essential Barrier

The corrosive nature of this compound and its hydrolysis byproducts mandates a comprehensive suite of PPE.[1][5][6] This includes:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[1][7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential.[1][7] For large quantities, consider an acid-resistant apron.

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][8][9]

B. Emergency Preparedness: Planning for the Unexpected

Ensure that an emergency shower and eyewash station are readily accessible and unobstructed.[7] All personnel involved in the disposal process must be familiar with their location and operation. Have an appropriate spill kit for corrosive materials readily available.

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed for the safe quenching and neutralization of residual this compound. This procedure should be performed in a chemical fume hood.

A. Preparation of the Quenching Solution

The principle behind quenching is to react the sulfonyl chloride with a weak base in a controlled manner. A saturated solution of sodium bicarbonate is a suitable choice as it neutralizes the generated acids (hydrochloric acid and azetidinesulfonic acid).[1]

  • Prepare a Saturated Sodium Bicarbonate Solution: In a suitably sized beaker or flask, add sodium bicarbonate to water with stirring until no more solid dissolves.

  • Cool the Solution: Place the quenching solution in an ice-water bath and stir until the temperature is between 0-5 °C.[1] This cooling is crucial to manage the exothermic nature of the hydrolysis reaction.[1][4]

B. Controlled Quenching of this compound

This is the most critical phase of the disposal process. The rate of addition must be carefully managed to prevent excessive heat and gas evolution.

  • Slow Addition: Using a pipette or dropping funnel, add the this compound dropwise to the cold, vigorously stirred sodium bicarbonate solution.[1]

  • Observe and Control: A vigorous effervescence (release of carbon dioxide gas) is expected as the generated acids react with the bicarbonate.[1] The rate of addition should be controlled to prevent excessive foaming and potential overflow.[1]

  • Post-Addition Stirring: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30 minutes to ensure complete hydrolysis of the sulfonyl chloride.[1]

C. Verification and Neutralization

It is essential to confirm that the quenching process is complete and the resulting solution is no longer acidic.

  • pH Measurement: Using pH paper or a calibrated pH meter, check the pH of the aqueous solution. The target pH should be between 6.0 and 8.0.

  • Adjustment (if necessary): If the solution is still acidic, add more saturated sodium bicarbonate solution until the desired pH is achieved.[1]

The following table summarizes the key quantitative parameters for this disposal protocol.

ParameterValue/InstructionRationale
Quenching Reagent Saturated Sodium Bicarbonate (NaHCO₃) SolutionWeak base to neutralize generated acids without a dangerously vigorous reaction.
Temperature 0-5 °CControls the exothermic hydrolysis reaction, preventing thermal runaway.[1][4]
Addition Rate DropwisePrevents excessive foaming and heat generation.[1]
Post-Addition Stirring Time Minimum 30 minutesEnsures complete reaction of the sulfonyl chloride.[1]
Final pH 6.0 - 8.0Confirms complete neutralization of acidic byproducts.

Below is a diagram illustrating the logical flow of the disposal procedure.

G cluster_prep Preparation Phase cluster_quench Quenching & Neutralization cluster_dispose Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Location QuenchPrep Prepare Cold (0-5 °C) Saturated NaHCO₃ Solution FumeHood->QuenchPrep Action SlowAdd Slowly Add this compound to Cold NaHCO₃ Solution QuenchPrep->SlowAdd Initiate Quenching Stir Stir for ≥30 min in Ice Bath SlowAdd->Stir Ensure Completion CheckpH Verify pH is Neutral (6-8) Stir->CheckpH Verification Step AdjustpH Adjust pH with NaHCO₃ if Necessary CheckpH->AdjustpH Is pH < 6? WasteCollection Collect Neutralized Solution in a Labeled Waste Container CheckpH->WasteCollection Is pH 6-8? AdjustpH->CheckpH Re-check EHSOffice Arrange for Pickup by Environmental Health & Safety WasteCollection->EHSOffice Final Step

Caption: Workflow for the safe disposal of this compound.

III. Waste Management and Regulatory Compliance

Proper containment and labeling of chemical waste are crucial for regulatory compliance and the safety of all laboratory and support personnel.[8][10]

A. Container Selection and Labeling

  • Appropriate Containers: The neutralized aqueous waste should be collected in a sturdy, leak-proof container with a secure cap.[11][12] Ensure the container material is compatible with aqueous salt solutions.

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of its contents (e.g., "Aqueous waste containing sodium chloride, sodium azetidinesulfonate").[10][12]

B. Storage and Final Disposal

  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[10][11]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10] Never pour chemical waste down the drain unless explicitly permitted by your local regulations and EHS office for fully neutralized, non-hazardous solutions.[13]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship. This protocol, grounded in the chemical properties of sulfonyl chlorides, provides a reliable framework for managing this reactive compound from the bench to its final disposal.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-Azetidinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Azetidinesulfonyl chloride. As a reactive sulfonyl chloride, this compound demands meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step, grounded in the principles of chemical reactivity and laboratory safety.

Understanding the Inherent Risks of this compound

This compound is a valuable reagent in medicinal chemistry and drug development. However, its utility is intrinsically linked to its reactivity, which also presents several hazards. The primary risks stem from its classification as a sulfonyl chloride, a class of compounds known for being:

  • Corrosive: Capable of causing severe chemical burns upon contact with skin and eyes.[1]

  • Water-Reactive: Reacts exothermically with water, including atmospheric moisture, to produce hydrochloric acid and azetidinesulfonic acid, both of which are corrosive.[2]

  • Respiratory Tract Irritant: Inhalation of its vapors or aerosols can lead to irritation and potential damage to the respiratory system.[1]

Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound at the time of this writing, a conservative approach to handling, based on the known hazards of analogous sulfonyl chlorides, is not just recommended, but imperative. It is the end-user's responsibility to obtain the specific SDS from their supplier before commencing any work.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield. [3] Standard safety glasses are insufficient. The corrosive and reactive nature of sulfonyl chlorides necessitates this dual layer of protection to prevent severe eye damage from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). [4] Always double-glove. The outer glove should be removed and disposed of immediately after handling the reagent. Check the glove manufacturer's compatibility chart for breakthrough times.
Body Protection Flame-retardant laboratory coat, fully fastened, with tight-fitting cuffs. [4] An additional chemical-resistant apron is recommended when handling larger quantities (>10 g). This protects against splashes and prevents contamination of personal clothing.
Respiratory Protection Work exclusively within a certified chemical fume hood. [5] If there is any potential for the release of vapors or aerosols outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge is mandatory.[5][6]
Foot Protection Closed-toe, chemical-resistant footwear. [4] This is a standard laboratory requirement that is especially critical when working with corrosive materials.

Operational Protocols: From Receipt to Quenching

A systematic workflow is crucial for the safe handling of this compound. The following diagram and protocols outline a comprehensive, self-validating system.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Reagents and Equipment prep_hood->prep_materials handle_dispense Dispense Reagent in Fume Hood prep_materials->handle_dispense handle_reaction Perform Reaction Under Inert Atmosphere handle_dispense->handle_reaction cleanup_quench Quench Reaction and Glassware handle_reaction->cleanup_quench cleanup_waste Segregate and Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is operational with a calibrated airflow monitor.

    • Assemble all necessary reagents, solvents, and glassware. Ensure all glassware is dry, as residual moisture can react with the sulfonyl chloride.

    • Have a quenching solution (e.g., a dilute solution of sodium bicarbonate) and a spill kit readily accessible.

  • Dispensing:

    • Perform all manipulations of this compound within the fume hood.

    • If the compound is a solid, handle it as a powder and avoid creating dust. If it is a liquid, use a syringe or cannula for transfers.

    • Keep the container tightly sealed when not in use to minimize exposure to atmospheric moisture.

  • Reaction:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Add the sulfonyl chloride to the reaction mixture slowly and in a controlled manner. Be mindful of any potential exotherms.

  • Quenching and Work-up:

    • Upon completion of the reaction, quench any remaining sulfonyl chloride by slowly adding a suitable nucleophile (e.g., a dilute aqueous base or an alcohol). This should be done in a controlled manner, as the quenching process can be exothermic.

    • Clean all contaminated glassware by rinsing with a suitable solvent, followed by a quenching solution, before washing.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental release or exposure, a swift and correct response is critical.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush the eyes with a gentle, continuous stream of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill (<100 mL) 1. Alert others in the area. 2. Wearing full PPE, cover the spill with a dry, inert absorbent (e.g., sand, vermiculite). Do not use combustible materials. 3. Carefully collect the absorbed material into a sealed, labeled hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, followed by a water rinse.
Large Spill (>100 mL) 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team.

Waste Disposal: A Matter of Responsibility

Improper disposal of this compound and related waste can have serious environmental and safety consequences.

  • Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials, and quenched reaction residues, must be collected as hazardous waste.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Never dispose of sulfonyl chlorides down the drain.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azetidinesulfonyl chloride
Reactant of Route 2
1-Azetidinesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.